Dapagliflozin propanediol hydrate
説明
Dapagliflozin Propanediol is the propanediol form of dapagliflozin, a selective sodium-glucose co-transporter subtype 2 (SGLT2) inhibitor with antihyperglycemic activity. Upon administration, dapagliflozin selectively targets and inhibits SGLT2, thereby preventing the reabsorption of glucose by the kidneys.
Structure
3D Structure of Parent
特性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOADIQFWSVMMRJ-UPGAGZFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914678 | |
| Record name | Dapagliflozin propanediol monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960404-48-2 | |
| Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (S)-propane-1,2-diol (1:1) monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960404-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dapagliflozin propanediol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dapagliflozin propanediol monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAPAGLIFLOZIN PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887K2391VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dapagliflozin Propanediol Hydrate: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303), a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the management of type 2 diabetes mellitus (T2DM), with expanding roles in heart failure and chronic kidney disease.[1][2] Its novel mechanism of action, independent of insulin (B600854) secretion or sensitivity, targets the kidney's role in glucose homeostasis.[3][4] This technical guide provides an in-depth exploration of the core mechanism of action of dapagliflozin, supported by quantitative data from clinical studies, detailed experimental methodologies, and visual representations of key pathways and processes.
Core Mechanism of Action: SGLT2 Inhibition in the Renal Proximal Tubule
The primary therapeutic effect of dapagliflozin is achieved through the reversible and highly selective inhibition of SGLT2.[3][5] SGLT2 is a high-capacity, low-affinity transporter predominantly expressed in the S1 segment of the proximal convoluted tubule of the kidney.[6][7] It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1][2]
By competitively binding to SGLT2, dapagliflozin effectively blocks the reabsorption of glucose from the tubular fluid back into the bloodstream.[8][9] This inhibition leads to a significant increase in urinary glucose excretion (glucosuria), thereby lowering plasma glucose concentrations in individuals with hyperglycemia.[5][9] The glucose-lowering effect of dapagliflozin is dependent on the plasma glucose level and the glomerular filtration rate (GFR).[3][10]
Signaling Pathway of SGLT2 Inhibition
Caption: Dapagliflozin competitively inhibits the SGLT2 transporter in the renal proximal tubule.
Quantitative Effects on Renal Glucose Handling
Dapagliflozin's inhibition of SGLT2 produces measurable changes in renal glucose reabsorption dynamics. Key parameters affected include the maximum renal glucose reabsorptive capacity (TmG), the renal threshold for glucose excretion, and the overall amount of glucose excreted in the urine.
| Parameter | Baseline (Type 2 Diabetes) | After Dapagliflozin Treatment | Health Subjects (Baseline) | After Dapagliflozin Treatment (Healthy) | Citation |
| Maximum Glucose Reabsorptive Capacity (TmG) | 420 mg/min | 176 mg/min | 317 mg/min | 150 mg/min | [11] |
| Renal Threshold for Glucose Excretion | ~10.9 mmol/L (196 mg/dL) | ~1.2 mmol/L (21 mg/dL) | ~9.5 mmol/L (171 mg/dL) | ~2.1 mmol/L (37 mg/dL) | [11] |
| Urinary Glucose Excretion | Minimal | Dose-dependent increase | Minimal | Dose-dependent increase | [10] |
Clinical Efficacy: Glycemic Control and Weight Reduction
The primary mechanism of inducing glucosuria translates into significant clinical benefits, most notably improvements in glycemic control and reductions in body weight.
Glycemic Control
Numerous clinical trials have demonstrated the efficacy of dapagliflozin in reducing HbA1c levels in patients with T2DM, both as monotherapy and as an add-on to other antihyperglycemic agents.
| Treatment Regimen | Study Duration | Mean Baseline HbA1c (%) | Mean Change from Baseline (%) | Placebo-Corrected Change (%) | Citation |
| Monotherapy | 24 weeks | ~8.0 | -0.89 | -0.66 | [12] |
| Add-on to Metformin (10 mg dapagliflozin) | 24 weeks | ~8.1 | -0.84 | -0.54 | [12][13] |
| Add-on to Pioglitazone (10 mg dapagliflozin) | 24 weeks | ~8.4 | -0.97 | -0.55 | [14] |
| Add-on to Glimepiride | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Add-on to Insulin | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Weight Reduction
A consistent finding in clinical trials is the beneficial effect of dapagliflozin on body weight. This is attributed to the caloric loss associated with urinary glucose excretion.[9][15]
| Treatment Regimen | Study Duration | Mean Baseline Weight (kg) | Mean Change from Baseline (kg) | Placebo-Corrected Change (kg) | Citation |
| Add-on to Metformin (10 mg dapagliflozin) | 24 weeks | Not Specified | -2.86 | -1.97 | [13] |
| Add-on to Pioglitazone (10 mg dapagliflozin) | 48 weeks | Not Specified | +0.7 | -2.3 | [14] |
| Add-on to Metformin vs. Glipizide (B1671590) | 52 weeks | Not Specified | Weight reduction in 83.5% of dapagliflozin group vs. 26.8% in glipizide group | Not Applicable | [16] |
Experimental Protocols
The understanding of dapagliflozin's mechanism of action and its physiological effects has been elucidated through various experimental protocols, most notably the pancreatic/stepped hyperglycemic clamp (SHC) technique.
Pancreatic/Stepped Hyperglycemic Clamp (SHC) Technique
This technique is employed to assess renal glucose handling under controlled glycemic conditions.
Objective: To determine the maximum renal glucose reabsorptive capacity (TmG) and the renal threshold for glucose excretion.
Methodology:
-
Pancreatic Clamp: Somatostatin is infused to suppress endogenous insulin and glucagon (B607659) secretion. Insulin and glucagon are then replaced at fixed basal rates.
-
Stepped Hyperglycemic Clamp: Plasma glucose is raised in a stepwise manner to various hyperglycemic plateaus.
-
Measurements: At each plateau, steady-state plasma glucose concentrations and urinary glucose excretion rates are measured. Glomerular filtration rate (GFR) is also determined.
-
Analysis: The filtered glucose load is calculated (GFR x plasma glucose concentration). The rate of glucose reabsorption is determined by subtracting the urinary glucose excretion rate from the filtered glucose load. The TmG is identified as the plateau of the glucose reabsorption curve.
Caption: Workflow for the pancreatic/stepped hyperglycemic clamp (SHC) experiment.
Logical Relationship: From Administration to Therapeutic Effect
The administration of dapagliflozin initiates a cascade of events leading to its therapeutic outcomes.
Caption: Logical flow from dapagliflozin administration to its primary therapeutic effects.
Conclusion
Dapagliflozin propanediol hydrate exerts its therapeutic effects through a well-defined mechanism of action centered on the selective inhibition of SGLT2 in the renal proximal tubule. This leads to increased urinary glucose excretion, resulting in significant improvements in glycemic control and beneficial reductions in body weight. The insulin-independent nature of its action makes it a valuable component in the therapeutic armamentarium for type 2 diabetes and related conditions. A thorough understanding of its core mechanism, supported by robust clinical and experimental data, is crucial for its effective application in research and clinical practice.
References
- 1. Dapagliflozin - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Dapagliflozin: A molecule for type-2 diabetes mellitus - Int J Pharm Chem Anal [ijpca.org]
- 4. RACGP - SGLT2 inhibition with dapagliflozin – a novel approach for the management of type 2 diabetes [racgp.org.au]
- 5. Targeting renal glucose reabsorption for the treatment of type 2 diabetes mellitus using the SGLT2 inhibitor dapagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. What is the mechanism of Dapagliflozin? [synapse.patsnap.com]
- 10. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Renal Glucose Reabsorption in Response to Dapagliflozin in Healthy Subjects and Subjects With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes in HbA1c, body weight, and systolic blood pressure in type 2 diabetes patients initiating dapagliflozin therapy: a primary care database study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Dapagliflozin-induced weight loss affects 24-week glycated haemoglobin and blood pressure levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Add-on dapagliflozin achieves combined weight/HbA1c reduction more often than glipizide | MDedge [mdedge.com]
Dapagliflozin Propanediol Hydrate: A Technical Deep Dive into SGLT2 Inhibition Selectivity
For Immediate Release
This technical guide provides an in-depth analysis of the selective inhibition of Sodium-Glucose Cotransporter 2 (SGLT2) by dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303), a cornerstone in the management of type 2 diabetes mellitus. Tailored for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details experimental methodologies for assessing selectivity, and visualizes the underlying physiological and experimental frameworks.
Core Mechanism and Selectivity
Dapagliflozin propanediol hydrate is a potent and highly selective inhibitor of SGLT2, a protein primarily responsible for the reabsorption of glucose in the proximal tubules of the kidneys.[1][2] By inhibiting SGLT2, dapagliflozin reduces the reabsorption of filtered glucose, leading to its excretion in the urine and a subsequent lowering of blood glucose levels.[1] This mechanism of action is independent of insulin (B600854) pathways.
The therapeutic efficacy and safety profile of dapagliflozin are significantly influenced by its high selectivity for SGLT2 over the closely related SGLT1 transporter, which is predominantly found in the small intestine and also contributes to a smaller extent to renal glucose reabsorption.[3] Inhibition of intestinal SGLT1 can be associated with gastrointestinal side effects.
Quantitative Analysis of SGLT2 Selectivity
The selectivity of dapagliflozin for SGLT2 over SGLT1 is quantified by comparing their respective half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher inhibitory potency. The data consistently demonstrates that dapagliflozin is significantly more potent in inhibiting human SGLT2 (hSGLT2) than human SGLT1 (hSGLT1).
| Transporter | Dapagliflozin IC50 | Selectivity (SGLT1 IC50 / SGLT2 IC50) | Reference(s) |
| Human SGLT2 | 1.1 nM - 1.6 nM | ~1200-fold | [4][5] |
| Human SGLT1 | 1.4 µM | ~1200-fold | [4] |
Experimental Protocols for Determining SGLT Inhibition Selectivity
The determination of IC50 values and thus the selectivity of SGLT inhibitors like dapagliflozin is typically performed using in vitro cell-based glucose uptake assays. The following protocol outlines a representative methodology.
Cell-Based Radioactive Tracer Uptake Assay
This assay quantifies the inhibition of glucose transport into mammalian cells engineered to stably express either human SGLT1 or human SGLT2.
1. Cell Line Generation and Maintenance:
-
Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are transfected with expression vectors containing the full-length cDNA for hSGLT1 or hSGLT2.[6][7]
-
Stable cell lines are established by selecting transfected cells using an appropriate selection marker (e.g., G418).
-
Cells are cultured and maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
2. Reagents and Buffers:
-
Sodium-containing buffer (Na⁺ buffer): A physiological salt solution (e.g., Krebs-Ringer-Henseleit buffer) containing sodium chloride.
-
Sodium-free buffer (Na⁻ buffer): The same buffer with sodium chloride replaced by an equimolar concentration of a non-transported cation like choline (B1196258) chloride.
-
Radiolabeled Glucose Analog: α-methyl-D-[14C]glucopyranoside ([¹⁴C]AMG), a non-metabolizable glucose analog, is commonly used.[5][7]
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
3. Assay Procedure:
-
Cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and cells are washed twice with Na⁻ buffer to remove residual sodium.
-
Cells are then pre-incubated for 10-15 minutes at 37°C with varying concentrations of dapagliflozin (or vehicle control) prepared in Na⁺ buffer.
-
Glucose uptake is initiated by adding a solution containing [¹⁴C]AMG in Na⁺ buffer to each well.
-
The plates are incubated for a defined period (e.g., 30-120 minutes) at 37°C to allow for tracer uptake.[5]
-
Uptake is terminated by rapidly washing the cells three times with ice-cold Na⁻ buffer.
-
The cells are lysed using a suitable lysis buffer.
-
The radioactivity in the cell lysates is measured using a scintillation counter.
4. Data Analysis:
-
The specific SGLT-mediated uptake is calculated by subtracting the radioactivity measured in the presence of a high concentration of a non-labeled glucose analog or in Na⁻ buffer (non-specific uptake) from the total uptake measured in the Na⁺ buffer.
-
The percentage inhibition of glucose uptake at each dapagliflozin concentration is determined relative to the vehicle control.
-
The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizing the Core Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the renal glucose reabsorption pathway and a typical experimental workflow for assessing SGLT2 inhibition.
Conclusion
This compound exhibits a high degree of selectivity for the SGLT2 transporter, a key attribute contributing to its efficacy and safety in the treatment of type 2 diabetes. This selectivity is robustly demonstrated through in vitro cell-based assays that quantify its potent inhibition of SGLT2-mediated glucose uptake with minimal impact on SGLT1. The methodologies outlined in this guide provide a standardized framework for the continued investigation and characterization of SGLT inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiology of renal glucose handling via SGLT1, SGLT2 and GLUT2. - Post - Medbullets Step 1 [step1.medbullets.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Comparative Pharmacokinetics and Pharmacodynamics of a Novel Sodium-Glucose Cotransporter 2 Inhibitor, DWP16001, with Dapagliflozin and Ipragliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and characterization of Dapagliflozin propanediol hydrate
An In-depth Technical Guide to the Synthesis and Characterization of Dapagliflozin (B1669812) Propanediol (B1597323) Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal renal tubules responsible for the majority of glucose reabsorption from the glomerular filtrate.[1][2][3] By inhibiting SGLT2, dapagliflozin reduces the reabsorption of filtered glucose, leading to its excretion in the urine and consequently lowering blood glucose levels.[2][3] This insulin-independent mechanism of action makes it an effective treatment for type 2 diabetes mellitus.[4] Dapagliflozin is formulated as a propanediol (PG) monohydrate, a crystalline form that enhances its stability.[5][6] This document provides a detailed overview of the synthesis and characterization of Dapagliflozin propanediol monohydrate.
Synthesis of Dapagliflozin Propanediol Hydrate
The synthesis of Dapagliflozin is a multi-step process that involves several key chemical transformations. A general synthetic route begins with the coupling of a protected gluconolactone (B72293) with an aryl lithium species, followed by reduction and deprotection steps. The final stage involves the formation of the propanediol monohydrate crystalline form.[7][8]
A common synthetic approach involves the following key reactions:
-
Silylation: Protection of the hydroxyl groups of gluconolactone.[7]
-
Friedel-Crafts Acylation: Formation of a key intermediate by reacting a substituted phenyl ether with an appropriate acylating agent.[7]
-
Lithium-Halogen Exchange: Generation of an aryl lithium reagent necessary for the subsequent coupling reaction.[7]
-
Selective Reduction and Hydrolysis: Conversion of intermediates to form the core dapagliflozin structure.[7]
-
Peracetylation and Deprotection: Acetylation of hydroxyl groups for purification or stereochemical control, followed by removal of the protecting groups.[5][7]
-
Co-crystallization: Treatment with (S)-propanediol and water to yield the stable Dapagliflozin propanediol monohydrate.[5][7]
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of Dapagliflozin propanediol monohydrate, based on publicly available information.
Step 1: Preparation of the Acetylated Dapagliflozin Intermediate
-
A solution of the unprotected Dapagliflozin is prepared in a suitable organic solvent such as ethyl acetate.
-
Acetic anhydride (B1165640) is added to the solution in the presence of a base like pyridine (B92270) and a catalyst such as dimethylaminopyridine (DMAP).[5]
-
The reaction mixture is stirred at room temperature until the acetylation is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is then dried over a suitable drying agent (e.g., sodium sulfate) and concentrated under reduced pressure to yield the acetylated Dapagliflozin.
Step 2: Formation of this compound
-
The acetylated Dapagliflozin is dissolved in an organic solvent, for example, a mixture of cyclohexane (B81311) and isopropyl acetate.[5]
-
An aqueous solution of a base, such as lithium hydroxide (B78521) monohydrate, is added to hydrolyze the acetyl groups.[5]
-
After the deprotection is complete, (S)-propanediol is added to the reaction mixture.[5]
-
The mixture is heated to approximately 60-65°C and then slowly cooled to 20-30°C.[5]
-
Seed crystals of Dapagliflozin propanediol monohydrate may be added to induce crystallization.[5]
-
The mixture is further cooled and stirred to allow for complete crystallization.
-
The resulting solid is collected by filtration, washed with a suitable solvent mixture (e.g., 1:1 cyclohexane and isopropyl acetate), and dried to afford crystalline Dapagliflozin propanediol monohydrate.[5]
Caption: A simplified workflow for the synthesis of this compound.
Characterization of this compound
The physicochemical properties of Dapagliflozin propanediol monohydrate are established through various analytical techniques to confirm its identity, purity, and solid-state form.[9][6][10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of Dapagliflozin propanediol monohydrate and for the quantification of related substances and degradation products.[11][12] A purity of over 99.5% is often required for pharmaceutical applications.[7][13]
Experimental Protocol: HPLC Analysis
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.[12]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water) and an organic solvent (e.g., acetonitrile) is employed.[12]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[12]
-
Detection: UV detection at a wavelength of 224 nm is often selected for analysis.[12]
-
Column Temperature: The column is maintained at a constant temperature, for instance, 35°C.[12]
-
Injection Volume: A standard injection volume of 20 µL is used.[11]
-
Sample Preparation: Samples are prepared by dissolving the compound in a suitable diluent, such as a water:acetonitrile mixture (e.g., 70:30 v/v).[12]
X-Ray Powder Diffraction (XRPD)
XRPD is a critical technique for identifying the crystalline form of Dapagliflozin propanediol monohydrate. The diffraction pattern provides a unique fingerprint of the crystalline lattice.
Experimental Protocol: XRPD Analysis
-
Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source is used.[14]
-
Scan Range: The diffraction pattern is typically recorded over a 2θ range of 2° to 40°.
-
Scan Speed: A suitable scan speed is chosen to obtain a good signal-to-noise ratio.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the compound, such as its melting point and thermal stability.[9][6][10]
Experimental Protocol: DSC and TGA
-
DSC: A sample is heated in an aluminum pan under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min). The heat flow is measured as a function of temperature.
-
TGA: A sample is heated on a microbalance in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min). The weight loss is recorded as a function of temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure of Dapagliflozin.
Experimental Protocol: NMR Analysis
-
Solvent: A deuterated solvent, such as DMSO-d₆ or CDCl₃, is used to dissolve the sample.
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the structure.
| Parameter | Method | Typical Value/Result | Reference |
| Purity | HPLC | > 99.5% | [7] |
| Identity | ¹H NMR | Consistent with the structure of this compound | [15][16] |
| Crystalline Form | XRPD | Characteristic peaks at specific 2θ angles | [14][17] |
| Melting Point | DSC | Endothermic peak corresponding to the melting of the hydrate | [6] |
| Thermal Stability | TGA | Weight loss corresponding to the loss of water and propanediol | [9][6] |
| Appearance | Visual | White to off-white crystalline powder | [7][15] |
Mechanism of Action
Dapagliflozin selectively inhibits SGLT2 in the proximal convoluted tubules of the kidneys.[1][2][18] This inhibition prevents the reabsorption of glucose from the tubular fluid back into the bloodstream, leading to increased urinary glucose excretion.[2][19] The therapeutic effects of Dapagliflozin extend beyond glycemic control, with demonstrated benefits in cardiovascular and renal outcomes.[7][20] Recent studies suggest that the mechanism of action may also involve the PI3K-Akt signaling pathway, which is crucial in regulating cellular processes such as growth, survival, and metabolism.[20]
Caption: The signaling pathway illustrating the mechanism of action of Dapagliflozin.
References
- 1. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]
- 2. What is the mechanism of Dapagliflozin? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. ijrpr.com [ijrpr.com]
- 5. WO2021260617A1 - An improved process for preparation of dapagliflozin propanediol monohydrate - Google Patents [patents.google.com]
- 6. Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 9. tandfonline.com [tandfonline.com]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US20150307540A1 - Amorphous form of dapagliflozin 1,2-propanediol - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Dapagliflozin(461432-26-8) 1H NMR [m.chemicalbook.com]
- 17. WO2020187150A1 - New crystal forms of dapagliflozin and preparation method thereof - Google Patents [patents.google.com]
- 18. Dapagliflozin Propanediol | C24H35ClO9 | CID 24906252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. What are the molecular and cellular mechanisms of action of DAPAGLIFLOZIN in FARXIGA therapy? | R Discovery [discovery.researcher.life]
- 20. Exploration of Pharmacological Mechanisms of Dapagliflozin against Type 2 Diabetes Mellitus through PI3K-Akt Signaling Pathway based on Network Pharmacology Analysis and Deep Learning Technology - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Dapagliflozin Propanediol Hydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303), a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering critical data and methodologies for the characterization of this active pharmaceutical ingredient (API).
Introduction
Dapagliflozin propanediol hydrate is the stable, crystalline form of dapagliflozin used in pharmaceutical formulations.[1][2][3] It is a C-glycosyl compound that acts as a hypoglycemic agent by inhibiting SGLT2 in the kidneys, thereby reducing glucose reabsorption and increasing its urinary excretion.[4][5] This technical guide summarizes key physicochemical data, outlines detailed experimental protocols for its characterization, and provides visual representations of its mechanism of action and analytical workflows.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[6] It exists as a solvated form consisting of dapagliflozin compounded with (S)-propylene glycol and water in a 1:1:1 ratio.[1][2][3]
Table 1: General Chemical and Physical Properties
| Property | Value |
| Chemical Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate |
| Molecular Formula | C24H35ClO9 |
| Molecular Weight | 502.98 g/mol [4][7] |
| CAS Number | 960404-48-2[7][8] |
| Appearance | White to off-white crystalline powder[6] |
| Melting Point | 74-78 °C[7][8][9][10] |
Solubility Profile
The solubility of this compound is a critical parameter influencing its bioavailability. It is slightly soluble in water and various organic solvents.
Table 2: Solubility of this compound
| Solvent/Medium | Solubility | Reference |
| Aqueous Medium | ~1.70 mg/mL | [11] |
| pH 1.2 (Acidic Medium) | ~1.68 mg/mL | [11] |
| pH 4.0 Medium | ~1.74 mg/mL | [11] |
| pH 6.8 (Intestinal Medium) | ~1.60 mg/mL | [11] |
| Chloroform | Slightly Soluble | [7][8][10] |
| DMSO | Slightly Soluble | [7][8][10] |
| Methanol | Slightly Soluble | [7][8][10] |
| Ethanol | Soluble | [6] |
| Acetonitrile | Soluble | [6] |
Solid-State Characterization
Polymorphism
This compound exists in a specific crystalline form.[12][13] The polymorphic form of an API can significantly impact its stability, solubility, and manufacturability. X-ray powder diffraction (XRPD) is the primary technique used to characterize the crystalline form of this compound. Studies have shown that the polymorphic structure of the API is stable and does not undergo transitions during processes like tableting.[12][13]
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal behavior of this compound. DSC is used to determine its melting point and identify any polymorphic transitions, while TGA is employed to assess its thermal stability and quantify the loss of water and propanediol upon heating.[1][2][3] The sensitive solid-state stability of this compound necessitates strict control of temperature and humidity during production and storage to prevent the loss of its lattice structure.[1][2][3]
Stability Profile
Forced degradation studies are essential to understand the intrinsic stability of dapagliflozin and to develop stability-indicating analytical methods. Dapagliflozin has been found to be susceptible to degradation under acidic conditions, while it shows relative stability under neutral, alkaline, oxidative, thermal, and photolytic stress.[14][15][16][17]
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Observations |
| Acidic (e.g., 1N HCl) | Significant degradation observed. |
| Alkaline (e.g., 1N NaOH) | Stable. |
| Oxidative (e.g., 30% H2O2) | Stable. |
| Thermal (e.g., 60°C) | Stable. |
| Photolytic (UV radiation) | Stable. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard pharmaceutical practices and regulatory guidelines.
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the principles outlined in the USP General Chapter <1236> and WHO guidelines for biopharmaceutics classification.
-
Preparation of Media: Prepare aqueous buffer solutions at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each flask and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
-
Quantification: Analyze the concentration of dapagliflozin in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the equilibrium solubility in mg/mL or other appropriate units.
Melting Point Determination (Capillary Method)
This protocol follows the guidelines of USP General Chapter <741>.
-
Sample Preparation: Finely powder a small amount of this compound.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-4 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
-
Observation: Record the temperature at which the substance begins to melt and the temperature at which it is completely molten. The range between these two temperatures is the melting range.
X-ray Powder Diffraction (XRPD)
This protocol is based on standard practices for pharmaceutical solid-state analysis.
-
Sample Preparation: Gently grind a small amount of this compound to a fine powder to ensure random orientation of the crystals.
-
Sample Mounting: Pack the powdered sample into a suitable sample holder.
-
Instrument Setup: Place the sample holder in the XRPD instrument. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2θ from 5° to 40°).
-
Data Collection: Initiate the scan and collect the diffraction pattern.
-
Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks (2θ values) and their intensities, which serve as a fingerprint for the crystalline form.
Differential Scanning Calorimetry (DSC)
This protocol is a standard method for the thermal analysis of pharmaceuticals.
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into an aluminum DSC pan.
-
Pan Sealing: Seal the pan, often with a pinhole lid to allow for the escape of volatiles.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic or exothermic events, such as melting or degradation.
Forced Degradation Studies
This protocol is designed in accordance with ICH Q1A(R2) guidelines for stability testing.
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 1N HCl) and heat if necessary.
-
Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 1N NaOH) and heat if necessary.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 30% H2O2).
-
Thermal Degradation: Expose the solid drug or its solution to elevated temperatures (e.g., 60°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze them using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.
-
Data Evaluation: Quantify the extent of degradation and identify the major degradation products.
Visualizations
Signaling Pathway of Dapagliflozin
Caption: Mechanism of Action of Dapagliflozin via SGLT2 Inhibition.
Experimental Workflow for Solubility Determination
Caption: A typical workflow for determining the equilibrium solubility of an API.
Interrelationship of Physicochemical Properties in Drug Development
Caption: Interplay between key physicochemical properties and drug development considerations.
References
- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. particle.dk [particle.dk]
- 3. Solubility Measurements | USP-NF [uspnf.com]
- 4. scribd.com [scribd.com]
- 5. â©741⪠Melting Range or Temperature [doi.usp.org]
- 6. uspbpep.com [uspbpep.com]
- 7. thinksrs.com [thinksrs.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 12. ami-instruments.com [ami-instruments.com]
- 13. news-medical.net [news-medical.net]
- 14. uspbpep.com [uspbpep.com]
- 15. researchgate.net [researchgate.net]
- 16. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 17. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of Dapagliflozin Propanediol Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303), a critical active pharmaceutical ingredient (API) in the management of type 2 diabetes mellitus. Dapagliflozin is a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, and its solid-state properties are paramount to its stability, solubility, and bioavailability.[1] The most common form utilized in pharmaceutical formulations is dapagliflozin propanediol monohydrate, a solvate composed of dapagliflozin, (S)-propylene glycol, and water in a 1:1:1 ratio.[1][2][3] However, this form can be susceptible to phase transitions at elevated temperatures, which has prompted research into more stable crystalline forms.[1][4]
This document consolidates available data from scientific literature and patent filings to offer a detailed overview of the crystallographic properties, experimental protocols for characterization, and relevant synthesis pathways.
Physicochemical Characterization
The solid-state properties of dapagliflozin propanediol hydrate and its related forms are primarily investigated using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Table 1: Powder X-ray Diffraction (PXRD) Data for Various Dapagliflozin Crystal Forms
| Designation | 2θ Angle (°) | Reference |
| Dapagliflozin Hydrate Form A | 9.2, 12.0, 16.1, 16.4, 18.4, 24.8, 30.0 | [5] |
| Dapagliflozin Hydrate Form B | 8.9, 15.8, 16.0, 16.1, 20.0, 24.2 | [6] |
| Dapagliflozin Crystal Form A (hemi-ethanol solvate) | 6.3, 12.5, 16.0, 18.8, 26.4, 27.1 | [7] |
| Dapagliflozin Crystal Form B (anhydrous) | 6.3, 7.2, 14.5, 19.6, 21.3, 23.6 | [7] |
| Dapagliflozin Crystal Form I | 15.8, 19.8, 28.7 | [8] |
Note: The 2θ values from different sources may have slight variations due to instrumental differences.
Table 2: Thermal Analysis Data for Dapagliflozin Crystal Forms
| Sample | Technique | Key Findings | Reference |
| This compound (D-PD) | TGA | Weight loss of 18.1% starting at 58.7 °C, corresponding to the loss of water and propylene (B89431) glycol. | [] |
| This compound (D-PD) | DSC | Endothermic peak indicating a phase transition. | [] |
| Dapagliflozin Crystal Form A (hemi-ethanol solvate) | DSC | Endothermic peak at 62.93±3℃. | [7] |
| Dapagliflozin Crystal Form A (hemi-ethanol solvate) | TGA | Weight loss of about 5.82% up to 100±3℃. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of dapagliflozin's crystalline forms.
Powder X-ray Diffraction (PXRD)
PXRD is a primary technique for identifying and differentiating crystalline phases.
-
Instrumentation : A Bruker D8 Advance powder X-ray diffractometer with Cu Kα radiation is a suitable instrument.[6] A general area detector diffraction system can also be used.[]
-
Sample Preparation : Approximately 10-15 mg of the sample is placed on a zero-background sample holder, such as one made of silicon, and leveled.
-
Data Collection : The 2θ scans are typically performed between 5° and 60° with a scanning interval of 0.1°.[] For higher resolution, a step size of 0.01° and a scan speed of 1.31°/min can be employed. The accuracy of 2θ values is generally within an error of ±0.1-0.2°.[6]
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal transitions of the material.
-
Instrumentation : A Q2000 Differential Scanning Calorimeter or similar instrument is used.[]
-
Sample Preparation : A small sample, typically up to 3 mg, is weighed into a standard DSC pan.[]
-
Analysis : The sample is heated at a constant rate, for example, 10 °C per minute, over a temperature range of 30 to 200 °C, to observe endothermic or exothermic events.[]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.
-
Instrumentation : A D-TGA, SDT 2960 thermogravimetric analyzer or a similar instrument can be utilized.[]
-
Sample Preparation : Approximately 10 mg of the sample is weighed into an aluminum pan.[]
-
Analysis : The sample is heated to 200 °C at a rate of 10 °C per minute under a nitrogen purge to monitor weight loss associated with desolvation or decomposition.[]
Synthesis and Crystallization Workflows
The synthesis of dapagliflozin propanediol monohydrate is a multi-step process. The final crystallization step is critical for obtaining the desired solid form.
An alternative process for obtaining crystalline dapagliflozin hydrate involves the use of a polyol.
Mechanism of Action: SGLT2 Inhibition
Dapagliflozin functions by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules. This action reduces the reabsorption of filtered glucose from the tubular fluid and lowers the renal threshold for glucose, thereby increasing urinary glucose excretion.
References
- 1. benchchem.com [benchchem.com]
- 2. Dapagliflozin propanediol monohydrate | 960404-48-2 [chemicalbook.com]
- 3. Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP2785702A1 - Crystalline dapagliflozin hydrate - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2020187150A1 - New crystal forms of dapagliflozin and preparation method thereof - Google Patents [patents.google.com]
- 8. WO2016155578A1 - New crystal form of dapagliflozin and preparation method therefor - Google Patents [patents.google.com]
The Core Pharmacology of Dapagliflozin Propanediol Hydrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303), a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the management of type 2 diabetes mellitus. Its mechanism of action, independent of insulin (B600854) secretion or sensitivity, offers a unique therapeutic approach by targeting the renal reabsorption of glucose. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of dapagliflozin, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and physiological effects.
In Vitro Pharmacology
Dapagliflozin is a powerful and selective inhibitor of SGLT2, the primary transporter responsible for glucose reabsorption in the proximal renal tubules.[1] Its in vitro activity has been extensively characterized to establish its potency and selectivity profile.
SGLT2 and SGLT1 Inhibition
The inhibitory activity of dapagliflozin against human and rat SGLT2 and SGLT1 has been determined using cell-based assays. These assays typically involve cells stably expressing the respective transporters and measuring the uptake of a radiolabeled or fluorescent glucose analog in the presence of varying concentrations of the inhibitor.
Table 1: In Vitro Inhibition of SGLT2 and SGLT1 by Dapagliflozin
| Target | Species | Parameter | Value | Reference |
| SGLT2 | Human | EC50 | 1.1 nM | [2] |
| SGLT1 | Human | EC50 | 1391 nM | [2] |
| SGLT2 | Rat | EC50 | 3.0 nM | [2] |
| SGLT1 | Rat | EC50 | 620 nM | [2] |
| SGLT2 | Human | Ki | 6 nM | [3] |
| SGLT1 | Human | Ki | 360 nM | [3] |
EC50: Half maximal effective concentration; Ki: Inhibition constant
The data clearly demonstrates dapagliflozin's high potency for SGLT2 and its significant selectivity over SGLT1, which is predominantly responsible for glucose absorption in the intestine.[2][4] This selectivity is crucial for minimizing gastrointestinal side effects.
Selectivity Against GLUT Transporters
Dapagliflozin exhibits high selectivity for SGLT2 over facilitative glucose transporters (GLUTs). In studies using human adipocytes, dapagliflozin showed minimal inhibition of GLUT activity, especially in the presence of bovine serum albumin, which simulates in vivo conditions.[2]
In Vivo Pharmacology
The in vivo pharmacological effects of dapagliflozin have been extensively studied in various animal models, confirming its efficacy in promoting urinary glucose excretion and improving glycemic control.
Effects on Glycemic Control and Urinary Glucose Excretion in Rodent Models
In normal and diabetic rats, single oral doses of dapagliflozin lead to a significant and dose-dependent increase in urinary glucose excretion.[2][5] This glucosuric effect directly contributes to the lowering of plasma glucose levels.
Table 2: In Vivo Efficacy of Dapagliflozin in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Dose (mg/kg, oral) | Observation | Reference |
| Urinary Glucose Excretion | 0.1 - 1.0 | Dose-dependent increase within 6 hours | [2] |
| Fed Plasma Glucose | 0.1 - 1.0 | Significant reduction | [6] |
| Fasting Plasma Glucose (14 days) | 0.1 - 1.0 | Significant reduction | [2] |
| Glucose Tolerance (OGTT) | 1.0 | Improved | [2] |
OGTT: Oral Glucose Tolerance Test
Chronic administration of dapagliflozin in ZDF rats has been shown to maintain its glucose-lowering efficacy over a 2-week period.[2]
Pharmacokinetics in Preclinical Species
The pharmacokinetic profile of dapagliflozin has been characterized in several preclinical species, demonstrating adequate oral exposure and a half-life consistent with once-daily dosing.
Table 3: Pharmacokinetic Parameters of Dapagliflozin in Preclinical Species (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | T½ (h) | Reference |
| ICR Mice | 1 | 150.3 ± 38.2 | 0.25 ± 0.00 | 215.8 ± 32.1 | 1.3 ± 0.2 | [1] |
| Healthy Rats | 1 | 468.27 ± 113.61 | 1.17 ± 0.41 | 2005.48 ± 346.04 | - | [1] |
| T2DM Rats | 1 | 762.97 ± 201.23 | 0.58 ± 0.20 | 2270.18 ± 455.93 | - | [1] |
| Beagle Dogs | 10 (tablet) | 158 | ~2 | 628 | 12.9 | [7][8] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve; T½: Half-life. Data are presented as mean ± SD where available.
Experimental Protocols
In Vitro SGLT2 Inhibition Assay
A common method to determine the in vitro inhibitory activity of compounds against SGLT2 involves the following steps:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Kidney-2 (HK-2) cells stably expressing human SGLT2 are cultured to confluence in appropriate media.[5][9]
-
Assay Preparation: Cells are seeded in 96-well plates and washed with a sodium-containing buffer.
-
Compound Incubation: Cells are pre-incubated with various concentrations of dapagliflozin or vehicle control.
-
Substrate Addition: A radiolabeled (e.g., ¹⁴C-AMG) or fluorescent (e.g., 2-NBDG) glucose analog is added to initiate the uptake reaction.[5][9]
-
Incubation: The plate is incubated for a defined period (e.g., 2 hours) at 37°C.[5]
-
Termination and Lysis: The uptake is stopped by washing with ice-cold buffer. Cells are then lysed to release the accumulated glucose analog.
-
Quantification: The amount of internalized glucose analog is quantified using a scintillation counter (for radiolabeled) or a fluorescence plate reader (for fluorescent).
-
Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
The OGTT is a standard procedure to assess glucose tolerance in vivo:
-
Animal Acclimatization and Fasting: Rats are acclimatized to the experimental conditions and then fasted overnight (typically 16-18 hours) with free access to water.[10][11]
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting glucose levels.
-
Drug Administration: Dapagliflozin or vehicle is administered orally at the desired dose.[2]
-
Glucose Challenge: After a specific time post-drug administration (e.g., 30-60 minutes), a concentrated glucose solution (e.g., 2 g/kg) is administered orally.[2]
-
Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 120 minutes).[2][10]
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the effect of the treatment on glucose tolerance.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of dapagliflozin is the inhibition of SGLT2 in the proximal tubules of the kidneys.[1] This leads to a reduction in the reabsorption of filtered glucose from the tubular lumen and promotes its excretion in the urine.[12]
Beyond its primary renal effect, research suggests that dapagliflozin may also influence other signaling pathways. Studies have indicated a potential modulation of the PI3K/Akt pathway, which is a key regulator of cell growth, survival, and metabolism.[3][13]
Furthermore, dapagliflozin has been shown to affect glucagon (B607659) signaling. Some studies in rodent models suggest that dapagliflozin treatment can lead to decreased glucagon signaling in the liver, potentially by reducing the expression of the glucagon receptor.[6][14]
Conclusion
Dapagliflozin propanediol hydrate is a highly potent and selective SGLT2 inhibitor with a well-characterized in vitro and in vivo pharmacological profile. Its primary mechanism of action, promoting urinary glucose excretion, provides an effective insulin-independent means of glycemic control. The comprehensive data and methodologies presented in this guide offer valuable insights for researchers and professionals involved in the ongoing development and understanding of this important therapeutic agent. Further research into its effects on intracellular signaling pathways will continue to elucidate the full spectrum of its pharmacological actions.
References
- 1. benchchem.com [benchchem.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Dapagliflozin mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral glucose tolerance test [bio-protocol.org]
- 5. Dapagliflozin stimulates glucagon secretion at high glucose: experiments and mathematical simulations of human A-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dapagliflozin suppresses glucagon signaling in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of basic pharmacokinetic parameters of dapagliflozin in TTS formulations in male minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SGLT2 inhibition via dapagliflozin improves generalized vascular dysfunction and alters the gut microbiota in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-jarb.org [e-jarb.org]
- 11. mmpc.org [mmpc.org]
- 12. researchgate.net [researchgate.net]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. pnas.org [pnas.org]
An In-Depth Technical Guide to the Metabolic Pathways of Dapagliflozin Propanediol Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dapagliflozin (B1669812), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a widely prescribed medication for the management of type 2 diabetes mellitus, heart failure, and chronic kidney disease. A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions. This technical guide provides a comprehensive overview of the metabolic pathways of dapagliflozin propanediol (B1597323) hydrate (B1144303), detailing the enzymatic processes involved, the resulting metabolites, and their pharmacokinetic profiles. The document summarizes key quantitative data in structured tables, outlines representative experimental protocols for metabolic studies, and includes visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Dapagliflozin is a C-glucoside that is structurally resistant to degradation by intestinal glucosidases, ensuring its oral bioavailability.[1] Its primary mechanism of action involves the inhibition of SGLT2 in the proximal renal tubules, which reduces glucose reabsorption and promotes urinary glucose excretion.[2][3] The metabolism of dapagliflozin is a critical aspect of its disposition in the body, leading to the formation of inactive metabolites that are subsequently eliminated. This guide delves into the core aspects of dapagliflozin's metabolic journey.
Metabolic Pathways of Dapagliflozin
The metabolism of dapagliflozin is predominantly characterized by glucuronidation, with a minor contribution from oxidative metabolism.[4][5]
Primary Pathway: Glucuronidation
The main metabolic route for dapagliflozin is conjugation with glucuronic acid, a phase II metabolic reaction.[4][6] This process is primarily mediated by the enzyme uridine diphosphate-glucuronosyltransferase 1A9 (UGT1A9) , which is expressed in both the liver and the kidneys.[7][8][9]
The major metabolite formed through this pathway is dapagliflozin 3-O-glucuronide .[8][10] This metabolite is pharmacologically inactive, meaning it does not inhibit SGLT2.[8] The formation of this glucuronide is a rapid process, with the metabolite being quickly detectable in plasma following dapagliflozin administration.[11]
Minor Pathway: Oxidative Metabolism
A smaller fraction of a dapagliflozin dose undergoes phase I oxidative metabolism.[4] In vitro studies have indicated the involvement of several cytochrome P450 (CYP) enzymes, including CYP1A1, CYP1A2, CYP2A6, CYP2C9, CYP2D6, and CYP3A4.[12] However, in humans, CYP-mediated metabolism is considered a minor clearance pathway, accounting for less than 10% of the total elimination.[4] The metabolites formed through oxidation are also further glucuronidated.[8]
Other minor metabolites that have been identified include a de-ethylated metabolite and a hydroxylated metabolite, each accounting for less than 5% of the dose.[13]
Quantitative Data on Dapagliflozin Metabolism
The following tables summarize the key quantitative data related to the pharmacokinetics and metabolism of dapagliflozin and its primary metabolite.
Table 1: Pharmacokinetic Parameters of Dapagliflozin and Dapagliflozin 3-O-Glucuronide
| Parameter | Dapagliflozin | Dapagliflozin 3-O-Glucuronide | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours (fasting) | ~1.5-2.0 hours | [6][11] |
| Plasma Protein Binding | ~91% | Not specified | [4] |
| Mean Terminal Half-life (t½) | ~12.9 hours | ~8-9 hours | [6][10] |
| Oral Bioavailability | ~78% | Not applicable | [6] |
Table 2: Excretion of Dapagliflozin and its Metabolites
| Excretion Route | Form | Percentage of Administered Dose | Reference(s) |
| Urine | Unchanged Dapagliflozin | < 2% | [4][10] |
| Dapagliflozin 3-O-Glucuronide | ~61% | [10] | |
| Feces | Unchanged Dapagliflozin | ~15-16% | [4][14] |
Table 3: Contribution of Metabolic Pathways to Dapagliflozin Elimination
| Metabolic Pathway | Primary Enzyme(s) | Contribution to Elimination | Reference(s) |
| Glucuronidation | UGT1A9 | Major pathway (~66% of dose) | [4][6] |
| Oxidation | CYP Isoforms | Minor pathway (< 10% of dose) | [4] |
Experimental Protocols for Studying Dapagliflozin Metabolism
The investigation of dapagliflozin's metabolic pathways typically involves a combination of in vivo and in vitro experimental approaches.
In Vivo Studies (Human and Animal)
-
Study Design: Administration of a single oral dose of radiolabeled ([¹⁴C]) dapagliflozin to healthy subjects or animal models.[14]
-
Sample Collection: Collection of plasma, urine, and feces at predetermined time points.
-
Sample Preparation:
-
Plasma: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Urine and Feces: Homogenization and extraction.
-
-
Metabolite Profiling and Identification:
-
Quantification:
-
Validated LC-MS/MS methods are used for the simultaneous quantification of dapagliflozin and its metabolites in biological matrices.[16]
-
In Vitro Studies
-
Systems:
-
Human Liver Microsomes (HLMs) and Cytosolic Fractions: To investigate CYP-mediated and UGT-mediated metabolism, respectively.
-
Recombinant Human Enzymes: To identify the specific UGT and CYP isoforms responsible for metabolite formation.[7]
-
Hepatocytes: To study the overall metabolic profile in a more integrated cellular system.[2]
-
-
Incubation:
-
Incubation of dapagliflozin with the in vitro system in the presence of necessary cofactors (e.g., UDPGA for UGTs, NADPH for CYPs).
-
-
Analysis:
-
LC-MS/MS analysis of the incubation mixture to identify and quantify the metabolites formed.
-
-
Enzyme Kinetics:
-
Determination of kinetic parameters (Km and Vmax) for the major metabolic pathways to understand the efficiency of the enzymatic reactions.
-
Visualizations
Metabolic Pathway of Dapagliflozin
Caption: Primary and minor metabolic pathways of dapagliflozin.
Experimental Workflow for Dapagliflozin Metabolism Studies
Caption: Generalized workflow for studying dapagliflozin metabolism.
Conclusion
The metabolism of dapagliflozin propanediol hydrate is well-characterized, with glucuronidation via UGT1A9 being the predominant pathway, leading to the formation of the inactive metabolite, dapagliflozin 3-O-glucuronide. Oxidative metabolism mediated by CYP enzymes represents a minor route of elimination. The comprehensive quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research and development activities related to this important therapeutic agent. A thorough understanding of these metabolic pathways is essential for predicting and managing drug-drug interactions and for optimizing the clinical use of dapagliflozin in diverse patient populations.
References
- 1. Inhibition of Human UDP-Glucuronosyltransferase Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Possibility of pharmacokinetic drug interaction between a DPP-4 inhibitor and a SGLT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mathewsopenaccess.com [mathewsopenaccess.com]
- 6. Common UGT1A9 polymorphisms do not have a clinically meaningful impact on the apparent oral clearance of dapagliflozin in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common UGT1A9 polymorphisms do not have a clinically meaningful impact on the apparent oral clearance of dapagliflozin in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 9. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of dapagliflozin in combination with insulin in Japanese patients with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. DAPAGLIFLOZIN (PD000129, JVHXJTBJCFBINQ-ADAARDCZSA-N) [probes-drugs.org]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Pharmacokinetics and pharmacodynamics of Dapagliflozin propanediol hydrate
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dapagliflozin (B1669812) Propanediol (B1597323) Hydrate (B1144303)
Introduction
Dapagliflozin, available as dapagliflozin propanediol hydrate, is a first-in-class, potent, and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][] SGLT2 is predominantly expressed in the S1 segment of the proximal renal tubules and is responsible for the majority of glucose reabsorption from the glomerular filtrate.[3][4][5][6] By inhibiting SGLT2, dapagliflozin reduces the reabsorption of filtered glucose and sodium, leading to urinary glucose excretion (glucosuria) and a mild osmotic diuresis.[3][5][6][7] This mechanism of action is independent of insulin (B600854) secretion or action, making it an effective therapeutic option for improving glycemic control in patients with type 2 diabetes mellitus (T2DM).[1][5] This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of dapagliflozin, detailed experimental protocols from key studies, and visualizations of its mechanism and related pathways.
Pharmacokinetics
Dapagliflozin is rapidly absorbed and extensively distributed following oral administration. Its pharmacokinetic profile is dose-proportional over a wide range and is not significantly altered by repeated dosing.[3][4][8][9]
Absorption, Distribution, Metabolism, and Excretion (ADME)
The key pharmacokinetic parameters of dapagliflozin following oral administration are summarized in the table below.
| Parameter | Value | Description |
| Absorption | ||
| Time to Peak (Tmax) | ~1.5 - 2 hours (fasted state)[3][4][10][11] | Administration with a high-fat meal can delay Tmax by approximately 1 hour but does not meaningfully alter total exposure (AUC).[12] |
| Oral Bioavailability | 78%[3][4][5] | Demonstrates good absorption from the gastrointestinal tract. |
| Distribution | ||
| Volume of Distribution (Vd) | 118 L[3][4] | Indicates extensive extravascular distribution of the drug. |
| Protein Binding | ~91%[11] | Dapagliflozin is highly bound to plasma proteins. |
| Metabolism | ||
| Primary Enzyme | UGT1A9 (Uridine diphosphate-glucuronosyltransferase 1A9)[3][4][11] | Metabolism occurs mainly in the liver and kidneys.[3][4][11] |
| Major Metabolite | Dapagliflozin 3-O-glucuronide[3][4][11] | This is an inactive metabolite with no SGLT2 inhibitory activity at clinically relevant exposures.[3][4] |
| Oxidative Metabolism | Minor Pathway[11] | CYP-mediated metabolism is not a significant clearance route.[13] |
| Excretion | ||
| Terminal Half-life (t1/2) | ~12.9 hours (for a 10 mg dose)[3][4][10] | Allows for once-daily dosing. |
| Renal Clearance (Parent) | <2% of dose recovered in urine as parent drug[3][4][5] | Renal excretion is a minor elimination pathway for the unchanged drug. |
| Metabolite Excretion | ~61% of a dose is recovered in urine as dapagliflozin 3-O-glucuronide[3] | The inactive metabolite is primarily cleared via renal excretion. |
| Total Recovery | ~75% in urine and ~21% in feces (as parent and metabolites)[4] |
Pharmacodynamics
The primary pharmacodynamic effect of dapagliflozin is the inhibition of renal glucose reabsorption, which directly translates to its clinical effects on glycemic control and other related physiological parameters.
Mechanism of Action
Dapagliflozin is a competitive inhibitor of SGLT2 in the proximal convoluted tubule of the kidney.[14] This inhibition reduces the transport of glucose and sodium from the tubular lumen back into the bloodstream, thereby increasing their excretion in the urine.[6][7][10] This glucosuric effect lowers plasma glucose levels in an insulin-independent manner.[5]
Dose-Dependent Effects
The pharmacodynamic effects of dapagliflozin are dose-dependent. Studies have shown a direct correlation between the dose of dapagliflozin and the amount of urinary glucose excretion (UGE).
| Dose | Effect on Urinary Glucose Excretion (UGE) |
| 2.5 - 20 mg/day | Dose-related increases in the amount of glucose excreted in the urine were observed in both healthy subjects and patients with T2DM.[9] |
| 10 mg/day | Results in the excretion of approximately 70 grams of glucose per day in patients with T2DM.[5] |
| ≥20 mg/day | Maximal increases in UGE were observed at doses of 20 mg/day and higher.[3][4] |
These changes in UGE are directly associated with dose-related decreases in plasma glucose parameters.[3][9]
Pleiotropic Effects
Beyond glycemic control, dapagliflozin's mechanism induces several other physiological effects that contribute to its cardiorenal benefits:
-
Sodium and Fluid Homeostasis: By inhibiting sodium reabsorption, dapagliflozin increases sodium delivery to the distal tubule, leading to mild osmotic diuresis and a reduction in intravascular volume.[5][6][13] This contributes to a reduction in both cardiac preload and afterload.[5] In patients with chronic kidney disease, dapagliflozin demonstrates a fluid homeostatic action, reducing fluid volume in patients with fluid retention.[15]
-
Renal Protection: Dapagliflozin decreases intraglomerular pressure through tubuloglomerular feedback, which is thought to contribute to its long-term renal-protective effects.[5]
-
Metabolic and Inflammatory Pathways: Preclinical studies suggest that dapagliflozin may ameliorate diabetic nephropathy by inhibiting inflammation and oxidative stress in the kidney.[16] Network pharmacology analyses have implicated its interaction with pathways such as the PI3K-Akt and MAPK signaling pathways, which are involved in cellular processes like oxidative stress and endothelial function.[17][18]
Experimental Protocols
The characterization of dapagliflozin's pharmacokinetic and pharmacodynamic profile has been established through a series of in vitro, preclinical, and clinical studies.
In Vitro Assays: SGLT2 Inhibition and Selectivity
-
Objective: To determine the potency and selectivity of dapagliflozin for human SGLT2 versus SGLT1.
-
Methodology: Cell-based assays measuring the uptake of a glucose analog (e.g., radiolabeled α-methyl-D-glucopyranoside) are utilized.[19]
-
Stable cell lines (e.g., CHO or HEK293) are engineered to express human SGLT1 or SGLT2 transporters.
-
Cells are incubated with varying concentrations of dapagliflozin.
-
The radiolabeled glucose analog is added, and its uptake into the cells via the SGLT transporters is measured over time.
-
The concentration of dapagliflozin required to inhibit 50% of the glucose analog uptake (IC50) is calculated for both SGLT1 and SGLT2.
-
-
Key Finding: Dapagliflozin potently and selectively inhibits SGLT2 with over 1,400-fold greater selectivity compared to SGLT1, minimizing effects on intestinal glucose absorption which is mediated by SGLT1.[13]
Preclinical In Vivo Models
-
Objective: To assess the effects of dapagliflozin on glucosuria, glucose tolerance, and long-term glycemic control in animal models of diabetes.
-
Methodology:
-
Animal Models: Studies have utilized normal rats, Zucker diabetic fatty (ZDF) rats (a model of T2DM), and db/db mice.[16][19][20][21]
-
Drug Administration: Dapagliflozin is administered orally, often once daily, at various doses (e.g., 0.1 to 1.0 mg/kg).[19]
-
Pharmacodynamic Assessments:
-
Urine Collection: Urine is collected over specified intervals (e.g., 24 hours) to measure total glucose excretion and volume.[21]
-
Blood Sampling: Blood samples are taken to measure fasting and postprandial plasma glucose levels.[19]
-
Hyperinsulinemic-Euglycemic Clamp: This technique is used to assess improvements in insulin sensitivity by measuring the glucose infusion rate required to maintain euglycemia under hyperinsulinemic conditions.[19]
-
-
-
Key Findings: Dapagliflozin induced acute renal glucose excretion, improved glucose tolerance, and reduced hyperglycemia in diabetic rat models.[19] Long-term treatment lowered fasting and fed glucose levels and improved glucose utilization.[19]
Human Clinical Pharmacology Studies
-
Objective: To characterize the pharmacokinetics and pharmacodynamics of dapagliflozin in humans.
-
Methodology:
-
Study Design: Randomized, single- and multiple-ascending dose (SAD and MAD) studies are conducted in both healthy volunteers and patients with T2DM.[9]
-
Dosing: Subjects receive single oral doses (e.g., 2.5-50 mg) or multiple once-daily doses for a set period (e.g., 14 days).[9]
-
Pharmacokinetic Assessment: Serial blood samples are collected at predefined time points post-dose to measure plasma concentrations of dapagliflozin and its 3-O-glucuronide metabolite using validated analytical methods (e.g., LC-MS/MS). PK parameters (Cmax, AUC, t1/2, etc.) are then calculated.
-
Pharmacodynamic Assessment: 24-hour urine collections are performed to quantify the amount of glucose excreted. Blood samples are analyzed for plasma glucose parameters (fasting plasma glucose, postprandial glucose).[9]
-
Conclusion
This compound exhibits a predictable pharmacokinetic profile characterized by rapid oral absorption, extensive distribution, and a half-life suitable for once-daily dosing. Its metabolism leads to an inactive glucuronide metabolite that is primarily cleared by the kidneys. The pharmacodynamics are directly linked to its mechanism of potent and selective SGLT2 inhibition, resulting in dose-dependent glucosuria and effective lowering of plasma glucose. The extensive preclinical and clinical data underscore a well-defined relationship between its pharmacokinetic properties and pharmacodynamic effects, providing a solid foundation for its therapeutic use in managing type 2 diabetes and its associated cardiorenal complications.
References
- 1. What are the molecular and cellular mechanisms of action of DAPAGLIFLOZIN in FARXIGA therapy? | R Discovery [discovery.researcher.life]
- 3. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2 - ProQuest [proquest.com]
- 5. droracle.ai [droracle.ai]
- 6. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]
- 7. youtube.com [youtube.com]
- 8. ovid.com [ovid.com]
- 9. Pharmacokinetics and pharmacodynamics of dapagliflozin, a novel selective inhibitor of sodium-glucose co-transporter type 2, in Japanese subjects without and with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Dapagliflozin Propanediol Monograph for Professionals - Drugs.com [drugs.com]
- 13. ec.europa.eu [ec.europa.eu]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Fluid homeostatic action of dapagliflozin in patients with chronic kidney disease: the DAPA-BODY Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term treatment with the sodium glucose cotransporter 2 inhibitor, dapagliflozin, ameliorates glucose homeostasis and diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploration of Pharmacological Mechanisms of Dapagliflozin against Type 2 Diabetes Mellitus through PI3K-Akt Signaling Pathway based on Network Pharmacology Analysis and Deep Learning Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of dapagliflozin on diabetic patients with cardiovascular disease via MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dapagliflozin, a selective SGLT2 inhibitor, improves glucose homeostasis in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of Dapagliflozin Propanediol Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303) in various solvents. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for its formulation, development, and analytical characterization. This document compiles available quantitative data, details experimental protocols for solubility determination, and illustrates key processes and relationships through diagrams.
Introduction to Dapagliflozin Propanediol Hydrate
Dapagliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. It is commercially available as dapagliflozin propanediol monohydrate, a crystalline form that enhances the stability of the drug substance. The solubility of this hydrate form in different solvent systems is a fundamental physicochemical property that influences its dissolution, bioavailability, and the design of effective drug delivery systems.
Quantitative Solubility Data
The solubility of this compound has been determined in a range of aqueous and organic solvents. The following tables summarize the available quantitative data to facilitate comparison.
Table 1: Solubility of Dapagliflozin and its Propanediol Hydrate in Aqueous Media
| Medium | pH | Equilibrium Solubility (mg/mL) |
| Aqueous Medium | Not Specified | ~1.70[1] |
| Acidic Medium | 1.2 | ~1.68[1] |
| Acetate Buffer | 4.0 | ~1.74[1] |
| Intestinal Medium | 6.8 | ~1.60[1] |
| 1:1 Ethanol:PBS | 7.2 | ~0.5 |
Note: The solubility of the non-ionic dapagliflozin is largely unaffected by pH changes.[1]
Table 2: Solubility of Dapagliflozin and its Propanediol Hydrate in Organic Solvents
| Solvent | Solubility (mg/mL) |
| Ethanol | ~30 |
| Dimethyl Sulfoxide (DMSO) | ~30 |
| Dimethylformamide (DMF) | ~30 |
| Methanol | Soluble[2][] |
| Acetonitrile | Soluble |
| Chloroform | Slightly Soluble[] |
Data for some organic solvents is qualitative ("Soluble," "Slightly Soluble"). Quantitative data in terms of mole fraction, mass fraction, and volume fraction at varying temperatures is not extensively available in the public domain and would typically be determined experimentally during drug development.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound reference standard
-
Selected solvents (e.g., methanol, ethanol, acetonitrile, water) of appropriate purity (e.g., HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Experimental Procedure: Equilibrium Solubility Method
-
Preparation of Solvent: Prepare the desired solvent or solvent mixture.
-
Addition of Excess Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.
-
Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
Quantification by HPLC: Analyze the diluted sample using a validated HPLC method to determine the concentration of dapagliflozin.
HPLC Analytical Method
A typical Reverse-Phase HPLC (RP-HPLC) method for the quantification of dapagliflozin is as follows:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid adjusted to pH 4) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 45:55 v/v).[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 20 µL[4]
-
Column Temperature: Ambient or controlled (e.g., 35 °C)
Data Analysis
The solubility is calculated from the concentration of the diluted saturated solution, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL, mole fraction, or mass fraction.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the equilibrium solubility of this compound.
Caption: Experimental workflow for determining equilibrium solubility.
Relationship Between Solvent Polarity and Dapagliflozin Solubility
This diagram illustrates the general trend of solubility for a moderately polar compound like dapagliflozin in solvents of varying polarities.
Caption: Dapagliflozin solubility vs. solvent polarity.
Thermodynamic Modeling
While specific studies applying thermodynamic models like the Jouyban-Acree model to this compound in various organic solvent mixtures are not widely published, such models are valuable tools for predicting solubility in mixed solvent systems. The Jouyban-Acree model, for instance, correlates the solubility of a solute in a binary solvent mixture with the solubility in the neat solvents and the composition of the solvent mixture. This model can reduce the number of experiments needed to fully characterize the solubility profile in co-solvent systems, which is particularly useful in formulation development. The general form of the Jouyban-Acree model is:
ln xm,T = f1 ln x1,T + f2 ln x2,T + (f1f2/T) Σ Ji(f1 - f2)i
where xm,T is the mole fraction solubility of the solute in the mixture at temperature T, f1 and f2 are the mole fractions of the solvents in the solvent mixture, x1,T and x2,T are the mole fraction solubilities in the neat solvents, and Ji are the model constants.
Conclusion
This technical guide has summarized the available solubility data for this compound, provided a detailed experimental protocol for its determination, and visualized key concepts. A comprehensive understanding of solubility is paramount for the successful development of robust formulations and analytical methods for this important antidiabetic drug. Further experimental work to generate more extensive quantitative data across a wider range of solvents and temperatures would be of significant value to the pharmaceutical sciences community.
References
A Technical Guide to the Thermal Stability and Hygroscopicity of Dapagliflozin Propanediol Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability and hygroscopicity of Dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303) (DAP-PDO-H2O), a critical active pharmaceutical ingredient (API) used in the treatment of type 2 diabetes mellitus. Understanding these physicochemical properties is paramount for ensuring drug product quality, efficacy, and shelf-life. Dapagliflozin, an inhibitor of sodium-glucose cotransporter 2 (SGLT2), is formulated as a propanediol hydrate to improve upon the high hygroscopicity and instability of the free base form.[1][2] However, the hydrate itself presents unique stability challenges that necessitate careful control during manufacturing and storage.[1][3][4]
This document details the experimental data and methodologies used to characterize these properties, offering a comprehensive resource for professionals in the pharmaceutical industry.
Hygroscopicity Profile
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical quality attribute for pharmaceutical solids. Excessive moisture uptake can lead to physical changes (e.g., deliquescence, caking), chemical degradation, and alterations in dissolution profiles. While the propanediol hydrate form of dapagliflozin was developed to address the severe hygroscopicity of the free base, it still exhibits notable moisture sensitivity.[1][5]
Dynamic Vapor Sorption (DVS) analysis is the primary technique used to quantify this behavior. Studies show that Dapagliflozin propanediol hydrate can uptake approximately 2% of water by mass when exposed to 95% relative humidity (RH).[] This is a significant improvement over the dapagliflozin free base, which absorbs up to 7.4% water under the same conditions, but it is more hygroscopic than other forms, such as a dapagliflozin-citric acid cocrystal which only uptakes about 1% water.[] This inherent hygroscopicity is linked to its solid-state instability, particularly in high-humidity environments.[]
Quantitative Hygroscopicity Data
The following table summarizes the moisture sorption data for this compound compared to other forms of the molecule.
| Form | Water Uptake at 95% RH | Reference |
| This compound (DAP-PDO-H2O) | ~2.0% | [] |
| Dapagliflozin (Free Base) | ~7.4% | [] |
| Dapagliflozin-Citric Acid Cocrystal (DAP-CA) | ~1.0% | [] |
Experimental Protocol: Dynamic Vapor Sorption (DVS)
DVS analysis provides a detailed isotherm plot of moisture sorption and desorption, revealing the interaction between the material and water vapor at various relative humidity levels.
Objective: To determine the moisture sorption and desorption characteristics of this compound at a constant temperature.
Instrumentation: A DVS instrument, such as a VTI-SA+ from TA Instruments.[7]
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound (typically 5-10 mg) is placed into the DVS instrument's microbalance.
-
Drying: The sample is first dried to a stable weight under a stream of dry nitrogen gas (0% RH) to establish a baseline dry mass.[7]
-
Sorption Phase: The relative humidity in the sample chamber is increased stepwise, typically in 10% RH increments, from 0% up to 95% RH.[7]
-
Equilibration: At each RH step, the system waits until the sample mass equilibrates. Equilibrium is typically defined as a mass change of less than 0.002% per minute over a 10-15 minute period.[8]
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased stepwise back to 0% RH, and the mass change is recorded at each step following equilibration.
-
Data Analysis: The change in mass at each RH step is plotted against the target RH to generate sorption and desorption isotherms. The resulting graph reveals the material's hygroscopicity, the potential for hydrate formation, and the reversibility of water uptake.[9]
Visualization: Hygroscopicity Assessment Workflow
Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.
Thermal Stability Profile
The thermal stability of an API is crucial for processing (e.g., drying, milling, granulation) and long-term storage. This compound is known to be sensitive to heat.[4] Its stability is compromised at even moderately elevated temperatures, leading to desolvation, dehydration, and potential phase transitions that can impact its performance and purity.[1][5][10]
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize these properties. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.
Data indicates that this compound has a relatively low melting point of approximately 77.11°C.[] TGA results show a significant weight loss of around 18.1%, which begins at a low temperature of 58.7°C.[] This mass loss corresponds closely to the theoretical combined weight of water and propanediol (18.7%) in the solvate-hydrate crystal, indicating that the compound loses its lattice solvents at temperatures just above room temperature.[] This desolvation process can lead to the conversion of the crystalline material into a less stable amorphous form.[5][]
Quantitative Thermal Stability Data
The table below summarizes key thermal events for this compound.
| Analytical Technique | Parameter | Result | Significance | Reference |
| DSC | Melting Point (Endotherm) | 77.11 °C | Low melting point indicates sensitivity to heat. | [] |
| TGA | Onset of Weight Loss | 58.7 °C | Desolvation/dehydration begins at moderate temperatures. | [] |
| TGA | Total Weight Loss | 18.1% | Corresponds to the loss of propanediol and water. | [] |
Solid-State Stability Under Stress
Accelerated stability studies, which expose the drug substance to elevated temperature and humidity, confirm its instability. When stored at 40°C and 75% RH for three months, this compound progressively transforms into an amorphous form, as confirmed by Powder X-ray Diffraction (PXRD).[] This physical transformation is accompanied by chemical degradation, with impurity levels rising to 2.0% over the three-month period.[] In contrast, more stable forms like the citric acid cocrystal remain crystalline and show significantly lower impurity formation (0.3%).[]
Experimental Protocols
2.3.1 Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and extent of mass loss due to desolvation and decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (3-5 mg) of this compound is placed in a TGA pan (typically aluminum or platinum).
-
Instrument Setup: The pan is placed in the TGA furnace. The instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: The sample is heated at a constant rate, for example, 10°C/minute, over a specified temperature range (e.g., 30°C to 300°C).
-
Data Collection: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA thermogram is analyzed to identify the onset temperature of weight loss and the percentage of mass lost at each step.
2.3.2 Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, crystallization, and solid-state transitions.
Methodology:
-
Sample Preparation: A small sample (2-5 mg) is weighed and hermetically sealed in a DSC pan (typically aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: Both the sample and reference pans are placed in the DSC cell.
-
Heating Program: The cell is heated at a constant rate, such as 10°C/minute, over a defined temperature range (e.g., 30°C to 200°C).[]
-
Data Collection: The instrument measures the differential heat flow between the sample and the reference pan required to maintain them at the same temperature.
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization) are identified and characterized by their onset temperature, peak temperature, and enthalpy.
2.3.3 Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline form of the material and monitor for phase changes.
Methodology:
-
Sample Preparation: A thin layer of the powder sample is uniformly packed onto a sample holder.
-
Instrument Setup: The sample holder is placed in the PXRD instrument.
-
Data Collection: The sample is irradiated with monochromatic X-rays at a specific angle (theta, θ). The detector, positioned at an angle of 2-theta (2θ), records the intensity of the diffracted X-rays. The 2θ angle is scanned over a specified range (e.g., 5° to 40°).
-
Data Analysis: The resulting diffractogram plots diffraction intensity versus the 2θ angle. The peak positions and relative intensities serve as a unique fingerprint for a specific crystalline form. A lack of sharp peaks (a broad "halo") indicates an amorphous state.
Visualization: Thermal Analysis Workflow
Caption: Workflow for TGA and DSC thermal analysis.
Forced Degradation Studies
Forced degradation (or stress testing) is conducted to identify potential degradation products and establish degradation pathways, which helps in developing stability-indicating analytical methods. Dapagliflozin has been subjected to various stress conditions as per International Council for Harmonisation (ICH) guidelines.
Studies indicate that Dapagliflozin is relatively stable under thermal and photolytic conditions but is susceptible to degradation in acidic, basic, and oxidative environments.[11][12][13][14] One study found significant degradation under acidic hydrolysis conditions, while the drug was stable under photolytic, thermal, neutral, alkaline, and oxidative stress.[11][15] Another study reported degradation of 8.4% in acid, 12.31% in base, and 10.91% under oxidative stress, with less degradation under thermal (5.94%) and photolytic (5.25%) conditions.[14] This highlights that the primary degradation pathways are hydrolytic and oxidative.
Summary of Forced Degradation Results
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis (e.g., 0.1 N - 1 N HCl) | Significant degradation observed. | [12][14][15] |
| Alkaline Hydrolysis (e.g., 0.1 N - 1 N NaOH) | Degradation observed; drug is labile. | [12][13][14] |
| Oxidative (e.g., 3-30% H₂O₂) | Degradation observed. | [11][12][14] |
| Thermal (e.g., 60-105°C) | Relatively stable; minor degradation (5-20%) reported. | [11][12][14] |
| Photolytic (UV radiation) | Relatively stable; minor degradation reported. | [11][12][14] |
General Protocol: Forced Degradation Study
Objective: To investigate the degradation behavior of this compound under various stress conditions as defined by ICH guideline Q1A(R2).
Methodology:
-
Acid Degradation: A solution of the drug is prepared in an acidic medium (e.g., 0.1 N HCl) and may be refluxed or kept at room temperature for a defined period (e.g., 24-75 hours).[12][14] The solution is then neutralized.
-
Base Degradation: A solution of the drug is prepared in a basic medium (e.g., 0.1 N NaOH) and kept at room temperature for a set time (e.g., 24 hours).[12][14] The solution is subsequently neutralized.
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), and kept for a specific duration (e.g., 6 hours).[14]
-
Thermal Degradation: The solid drug substance is exposed to dry heat in an oven at a high temperature (e.g., 60°C) for an extended period (e.g., 48 hours).[12] A solution may also be heated.
-
Photolytic Degradation: The solid drug or its solution is exposed to UV light (e.g., at 254 nm) in a photostability chamber for a duration compliant with ICH guidelines.[12]
-
Analysis: All stressed samples, along with an unstressed control, are diluted to a suitable concentration and analyzed using a validated, stability-indicating HPLC method to separate the parent drug from any degradation products.
Visualization: Degradation Pathway Logic
Caption: Relationship between stress factors and degradation of DAP-PDO-H2O.
Conclusion and Recommendations
The physicochemical characterization of this compound reveals a compound with distinct stability challenges.
-
Hygroscopicity: It is moderately hygroscopic, absorbing sufficient moisture at high relative humidity to potentially trigger physical and chemical instability.
-
Thermal Stability: The material is sensitive to heat, with desolvation and dehydration initiating at temperatures as low as 58.7°C.[] This leads to a loss of crystallinity and the formation of an amorphous state, which is often more prone to chemical degradation.[]
-
Chemical Stability: While relatively stable to heat and light, it is susceptible to degradation via hydrolysis (both acidic and basic) and oxidation.
These findings underscore the critical importance of implementing stringent controls throughout the manufacturing process and supply chain for any drug product containing this compound. It is recommended that the material be stored in a cool, dry place, protected from moisture and high temperatures, to maintain its solid-state integrity, ensure chemical purity, and preserve its therapeutic efficacy.[1][4] The development of alternative, more stable solid forms, such as cocrystals, may also offer a viable strategy to mitigate these inherent stability risks.[1][]
References
- 1. researchgate.net [researchgate.net]
- 2. US20190110994A1 - Pharmaceutical composition of dapagliflozin - Google Patents [patents.google.com]
- 3. Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. Improved Manufacturability and In Vivo Comparative Pharmacokinetics of Dapagliflozin Cocrystals in Beagle Dogs and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ardena.com [ardena.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpr.com [ijrpr.com]
- 13. media.neliti.com [media.neliti.com]
- 14. rjptonline.org [rjptonline.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Analytical Method Development for Dapagliflozin Propanediol Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of Dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303) in bulk and pharmaceutical dosage forms. The protocols detailed below are based on established High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectroscopy techniques.
Mechanism of Action of Dapagliflozin
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal convoluted tubules of the kidneys.[1] By inhibiting SGLT2, dapagliflozin blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][2] This mechanism of action is independent of insulin (B600854) secretion, making it an effective treatment for type 2 diabetes mellitus.[2][3] Beyond glycemic control, dapagliflozin has shown beneficial effects on weight loss and blood pressure reduction.[1]
Analytical Method Development Workflow
The development of a robust analytical method follows a systematic workflow. This process ensures the final method is suitable for its intended purpose, providing accurate, reliable, and reproducible results. The key stages include method development, validation, and forced degradation studies to establish the stability-indicating nature of the assay.
Quantitative Data Summary
The following tables summarize the key parameters and validation results for different analytical methods developed for Dapagliflozin propanediol hydrate.
Table 1: HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Prontosil C18 (250x4.6mm, 5µm)[4] | Gemini C18 (250x4.6mm, 5µm)[5] | Kromasil 100-5-C8 (100x4.6mm)[6] |
| Mobile Phase | Acetonitrile:KH2PO4 Buffer (pH 3.5) (60:40 v/v)[4] | Methanol:20mM Ammonium Formate (B1220265) (70:30 v/v)[5] | Acetonitrile:Water (52:48 v/v)[6] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[5] | 1.0 mL/min[6] |
| Detection Wavelength | 227 nm[4] | 225 nm[5] | 224 nm[6] |
| Retention Time | 3.61 min[4] | Not Specified | 1.67 min[6] |
Table 2: HPLC Method Validation Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 5-15[4] | Not Specified | Not Specified |
| Correlation Coefficient (R²) | 0.992[4] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 98-101%[4] | 99.81-100.78%[5] | Not Specified |
| Precision (% RSD) | < 2%[4] | Not Specified | Within acceptable limits[6] |
| LOD (µg/mL) | Not Specified | Not Specified | Not Specified |
| LOQ (µg/mL) | Not Specified | Not Specified | Not Specified |
Table 3: HPTLC Method Parameters and Validation Data
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Silica Gel 60 F254[7] | Silica Gel 60 F254[8] |
| Mobile Phase | Ethyl Acetate:Methanol:Ammonia:Glacial Acetic Acid (6.8:2.7:0.4:0.1 v/v/v/v)[7] | Methanol:Ethyl Acetate:25% Ammonia (0.5:6:0.3 v/v/v)[8] |
| Detection Wavelength | 252 nm[7] | 223 nm[8] |
| Rf Value | 0.771[7] | 0.24[8] |
| Linearity Range (ng/band) | 300-800[7] | 800-3200[8] |
| Correlation Coefficient (R²) | 0.9907[7] | 0.9998[8] |
| LOD (ng/band) | 413[7] | Not Specified |
| LOQ (ng/band) | 1252.7[7] | Not Specified |
Table 4: UV-Vis Spectroscopy Method Parameters and Validation Data
| Parameter | Method 1 | Method 2 |
| Solvent | Distilled Water[9] | Methanol[10] |
| Detection Wavelength (λmax) | 278 nm[9] | 225 nm[10] |
| Linearity Range (µg/mL) | 5-10[9] | 0.5-2.5[10] |
| Correlation Coefficient (R²) | Not Specified | 0.984[10] |
| Accuracy (% Recovery) | 98-102%[9] | Not Specified |
Table 5: Forced Degradation Study Summary
| Stress Condition | Reagents and Conditions | Degradation Observed |
| Acid Hydrolysis | 0.1 N HCl, room temperature for 75 hours[11] / 1N HCl, 60°C for 8 hours[12] | Significant degradation[13] (8.4%)[11] |
| Base Hydrolysis | 0.1 N NaOH, room temperature for 24 hours[11] / 1N NaOH, 60°C for 8 hours[12] | Significant degradation[13] (12.31%)[11] |
| Oxidative Degradation | 3% H2O2, room temperature for 6 hours[11] | Significant degradation[13] (10.91%)[11] |
| Thermal Degradation | 60°C for 1 hour[11] | Stable[6] (5.94% degradation)[11] |
| Photolytic Degradation | UV radiation[6] / 1 ICH cycle in photolytic chamber[11] | Stable[6] (5.25% degradation)[11] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification of Dapagliflozin
1. Objective: To develop and validate a precise, accurate, and stability-indicating RP-HPLC method for the determination of this compound.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (AR grade)
3. Chromatographic Conditions (Based on Method 1 & 2):
-
Instrument: High-Performance Liquid Chromatograph with UV-Vis Detector.
-
Column: Prontosil C18 (250 x 4.6 mm, 5 µm) or equivalent.[4]
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) in the ratio of 60:40 v/v.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient.
-
Detection Wavelength: 227 nm.[4]
-
Injection Volume: 20 µL.
4. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Dapagliflozin reference standard and transfer to a 100 mL volumetric flask. Dissolve in a small amount of mobile phase and make up the volume with the mobile phase.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 5 to 15 µg/mL with the mobile phase for linearity studies.[4]
5. Method Validation:
-
Specificity: Analyze blank, placebo, and standard solutions to ensure no interference at the retention time of Dapagliflozin.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against concentration. Calculate the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of standard drug into a placebo mixture at three different concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of a single concentration on the same day.
-
Intermediate Precision (Inter-day): Analyze the same sample on three different days.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, detection wavelength ±2 nm) and evaluate the effect on the results.
Protocol 2: HPTLC Method for Quantification of Dapagliflozin
1. Objective: To develop and validate a simple and sensitive HPTLC method for the simultaneous estimation of Dapagliflozin.
2. Materials and Reagents:
-
This compound reference standard
-
Ethyl Acetate (AR grade)
-
Methanol (AR grade)
-
Ammonia solution (AR grade)
-
Glacial Acetic Acid (AR grade)
-
TLC Silica Gel 60 F254 aluminum plates
3. Chromatographic Conditions (Based on Method 1):
-
Instrument: HPTLC system with a sample applicator, developing chamber, and densitometric scanner.
-
Stationary Phase: Pre-coated Silica Gel 60 F254 aluminum plates (10x10 cm).[7]
-
Mobile Phase: A mixture of Ethyl Acetate:Methanol:Ammonia:Glacial Acetic Acid (6.8:2.7:0.4:0.1 v/v/v/v).[7]
-
Chamber Saturation: Saturate the developing chamber with the mobile phase for 20 minutes.
-
Application: Apply the standard and sample solutions as bands of 6 mm width using a suitable applicator.
-
Development: Develop the plate up to a distance of 80 mm.
-
Drying: Air dry the plate after development.
-
Detection: Scan the plate densitometrically at 252 nm.[7]
4. Preparation of Solutions:
-
Standard Stock Solution (300 ng/µL): Accurately weigh 30 mg of Dapagliflozin reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: From the stock solution, apply different volumes to the HPTLC plate to obtain a linearity range of 300-800 ng/band.[7]
5. Method Validation:
-
Follow the validation parameters as outlined in the HPLC protocol, adapting the procedures for HPTLC (e.g., precision based on replicate spotting, accuracy by recovery from a synthetic mixture).
Protocol 3: UV-Vis Spectrophotometric Method for Quantification of Dapagliflozin
1. Objective: To develop a simple and cost-effective UV-Vis spectrophotometric method for the estimation of Dapagliflozin.
2. Materials and Reagents:
-
This compound reference standard
-
Distilled Water (AR grade)
-
Methanol (AR grade)
3. Spectrophotometric Conditions (Based on Method 1):
-
Instrument: UV-Vis double beam spectrophotometer.
-
Solvent: Distilled Water.[9]
-
Wavelength Scan: Scan a solution of Dapagliflozin from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Analytical Wavelength: 278 nm.[9]
4. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Dapagliflozin reference standard and dissolve in 100 mL of distilled water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 5-10 µg/mL.[9]
5. Method Validation:
-
Linearity: Measure the absorbance of the working standard solutions at 278 nm and plot a calibration curve of absorbance versus concentration.
-
Accuracy: Perform recovery studies by adding known amounts of the standard drug to a pre-analyzed sample solution.
-
Precision: Determine intra-day and inter-day precision by measuring the absorbance of a specific concentration multiple times on the same day and on different days, respectively.[9]
References
- 1. What is the mechanism of Dapagliflozin? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ijpsr.com [ijpsr.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. bepls.com [bepls.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Quantification of Dapagliflozin Propanediol Hydrate
Introduction
Dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303) is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is used in the management of type 2 diabetes mellitus.[1] Accurate and precise quantification of this active pharmaceutical ingredient (API) in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of dapagliflozin propanediol hydrate. The method is simple, rapid, and reliable, making it suitable for routine analysis in a quality control laboratory.
Principle
The method utilizes RP-HPLC with UV detection to separate and quantify dapagliflozin. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The concentration of dapagliflozin is determined by comparing the peak area of the sample to that of a standard of known concentration.
Data Presentation: Summary of Quantitative HPLC Methods
The following table summarizes various reported HPLC methods for the quantification of this compound, providing a comparative overview of the chromatographic conditions and validation parameters.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Prontosil C18 (250 x 4.6 mm, 5 µm)[2] | Qualisil BDS C18 (250 x 4.6 mm, 5 µm)[1] | Gemini C18 (250 x 4.6 mm, 5 µm)[3] | Kromasil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724): 3.5 pH Potassium dihydrogen phosphate (B84403) buffer (60:40 v/v)[2] | 0.1% o-Phosphoric acid (pH 4 with TEA): Acetonitrile (45:55 v/v)[1] | Methanol: 20 mM Ammonium formate (B1220265) (70:30 v/v)[3] | Phosphate buffer (pH 2.9): Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[1] | 1.0 mL/min[3] | 1.2 mL/min |
| Detection Wavelength | 227 nm[2] | 239 nm[1] | 225 nm[3] | 224 nm |
| Retention Time | 3.61 min[2] | 3.875 min[1] | 4.20 min[3] | ~7.5 min |
| Linearity Range | 5-15 µg/mL[2] | 10-50 µg/mL[1] | 5-100 µg/mL[3] | 10-60 µg/mL |
| Correlation Coefficient (R²) | 0.992[2] | 0.9996[1] | 0.9995[3] | 0.999 |
| Accuracy (% Recovery) | 98-101%[2] | 99.98-100.01%[1] | 99.81-100.78%[3] | 98-102% |
| Precision (%RSD) | < 2%[2] | < 2%[1] | < 2%[3] | < 2.0% |
Experimental Protocol
This protocol describes a representative RP-HPLC method for the quantification of this compound in bulk and tablet dosage forms.
Materials and Reagents
-
This compound Reference Standard
-
Dapagliflozin Tablets
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 HPLC Column (e.g., 250 x 4.6 mm, 5 µm)
-
Analytical Balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
Chromatographic Conditions
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and pH 3.0 phosphate buffer (prepared by dissolving potassium dihydrogen phosphate in water, adjusting the pH to 3.0 with orthophosphoric acid) in a ratio of 60:40 v/v.[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 225 nm[4]
Preparation of Solutions
Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 using orthophosphoric acid.
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 60:40 v/v ratio. Degas the mobile phase by sonication or vacuum filtration before use.
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with the mobile phase.[5]
Working Standard Solution (100 µg/mL): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[6]
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 25 mg of dapagliflozin and transfer it to a 25 mL volumetric flask.[6]
-
Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.[6][7]
-
Make up the volume to 25 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of 100 µg/mL.[6]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject 20 µL of the working standard solution in triplicate and record the chromatograms.
-
Inject 20 µL of the sample solution in triplicate and record the chromatograms.
-
Calculate the amount of dapagliflozin in the sample using the peak areas obtained.
Calculation
The amount of Dapagliflozin in the sample can be calculated using the following formula:
Where:
-
Area_sample = Peak area of dapagliflozin in the sample chromatogram
-
Area_standard = Average peak area of dapagliflozin in the standard chromatograms
-
Conc_standard = Concentration of the working standard solution (µg/mL)
-
Conc_sample = Concentration of the sample solution (µg/mL)
-
Avg_tablet_weight = Average weight of the tablets
-
Sample_weight = Weight of the tablet powder taken for analysis
-
Purity_standard = Purity of the dapagliflozin reference standard
Method Validation
The described method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1][2]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2][3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2][3]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1][2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Visualization of Experimental Workflow
The following diagram illustrates the experimental workflow for the HPLC quantification of this compound.
Caption: HPLC quantification workflow for Dapagliflozin.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. ijpsr.com [ijpsr.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pharmahealthsciences.net [pharmahealthsciences.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Note: Quantitative Analysis of Dapagliflozin in Human Plasma Using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of dapagliflozin (B1669812) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described is sensitive, specific, and suitable for pharmacokinetic studies and therapeutic drug monitoring. Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a widely used medication for the management of type 2 diabetes mellitus.[1] This document outlines the necessary procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters. While the propanediol (B1597323) hydrate (B1144303) form of dapagliflozin is often used in pharmaceutical formulations, this method quantifies the active dapagliflozin moiety in plasma.
Introduction
Dapagliflozin is an oral medication that lowers blood glucose levels in patients with type 2 diabetes by inhibiting the SGLT2 protein in the kidneys, which in turn reduces glucose reabsorption and increases its excretion in urine.[1] Accurate and reliable quantification of dapagliflozin in plasma is crucial for pharmacokinetic and bioequivalence studies, which are essential in drug development and clinical research.[1] LC-MS/MS has become the preferred technique for this purpose due to its high sensitivity, specificity, and ability to quantify analytes at low concentrations in complex biological matrices like plasma.[1] This application note presents a validated LC-MS/MS method for the determination of dapagliflozin in human plasma.
Experimental Protocols
Materials and Reagents
-
Dapagliflozin reference standard (≥99% purity)
-
Internal Standard (IS), e.g., Empagliflozin or a deuterated analog of Dapagliflozin (e.g., DGd5)[2]
-
HPLC-grade acetonitrile (B52724) and methanol[3][4]
-
Ammonium (B1175870) acetate (B1210297), analytical reagent grade[3]
-
Formic acid, LC-MS grade[4]
-
Ultrapure water
-
Human plasma (K2EDTA)[2]
-
Solid Phase Extraction (SPE) cartridges or appropriate solvents for Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (if required for sample preparation)
Sample Preparation
Several methods can be employed for the extraction of dapagliflozin from plasma, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.
1. Protein Precipitation (PPT): A straightforward and widely used technique.[1]
-
To a 50 µL plasma sample, add 150 µL of cold methanol (B129727).[5]
-
Vortex mix for 10 minutes to precipitate plasma proteins.[5]
-
Centrifuge the mixture at high speed (e.g., 21,300 x g) for 15 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.[5]
2. Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to PPT.[2][6]
-
To a 25 µL plasma sample, add the internal standard working solution.[7]
-
Add 150 µL of methyl tert-butyl ether and vortex for 1 minute.[7]
-
Centrifuge at 12,000 x g for 10 minutes.[7]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[7]
-
Reconstitute the dried residue in 100 µL of 50% acetonitrile and inject into the LC-MS/MS system.[6][7]
3. Solid-Phase Extraction (SPE): Provides the cleanest samples and can be automated.[8][9]
-
Condition an appropriate SPE cartridge (e.g., mixed-mode) with methanol followed by water.
-
Load the plasma sample (pre-treated as necessary) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate and reconstitute it in the mobile phase for injection.
Chromatographic Conditions
-
Column: A reversed-phase C18 column is commonly used, for instance, a Hypersil GOLD C18 (50 x 2.1 mm, 1.7 µm) or an Agilent InfinityLab Poroshell 120 EC-C18 (2.1×100 mm, 2.7 µm).[3][10]
-
Mobile Phase: A mixture of an aqueous component (e.g., 5mM ammonium acetate or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[2][3][6] A common composition is 10 mM Ammonium acetate and methanol (20:80, v/v).[2]
-
Flow Rate: The flow rate will depend on the column dimensions and particle size, typically ranging from 0.2 mL/min to 0.5 mL/min.[2][3]
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray ionization (ESI) is used, which can be operated in either positive or negative ion mode. Both have been successfully applied for dapagliflozin analysis.[2][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: The precursor to product ion transitions need to be optimized for dapagliflozin and the internal standard. Some reported transitions are:
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific instrument being used to achieve the best signal intensity.
Data Presentation
The performance of the LC-MS/MS method should be validated according to regulatory guidelines (e.g., US FDA). Key validation parameters are summarized in the tables below.
Table 1: Linearity and Range
| Analyte | Linear Range | Correlation Coefficient (r²) |
| Dapagliflozin | 50.00 - 10000.00 pg/mL | > 0.99[2] |
| Dapagliflozin | 2.50 - 250.0 ng/mL | > 0.99[10] |
| Dapagliflozin | 5 - 2000 ng/mL | > 0.99[6] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Dapagliflozin | Low | ≤ 4.5%[2] | ≤ 4.5%[2] | 90.8% - 103.6%[10] |
| Dapagliflozin | Medium | ≤ 4.5%[2] | ≤ 4.5%[2] | 90.8% - 103.6%[10] |
| Dapagliflozin | High | ≤ 4.5%[2] | ≤ 4.5%[2] | 90.8% - 103.6%[10] |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Method | Recovery (%) | Matrix Effect (%) |
| Dapagliflozin | LLE | 91.80% - 97.29%[6] | 1.27% (%CV)[2] |
Visualizations
References
- 1. ijsart.com [ijsart.com]
- 2. ijper.org [ijper.org]
- 3. iosrphr.org [iosrphr.org]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS-Based Untargeted Metabolic Profiling in Plasma Following Dapagliflozin Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitation of metformin and dapagliflozin in human plasma by LC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Dissolution Testing of Dapagliflozin Propanediol Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vitro dissolution testing of Dapagliflozin propanediol (B1597323) hydrate (B1144303) tablets. The methodologies outlined are based on established pharmacopeial guidelines and scientific literature to ensure robust and reproducible results for quality control and formulation development purposes.
Introduction
Dapagliflozin propanediol hydrate, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is an oral antihyperglycemic agent used in the management of type 2 diabetes.[1] In vitro dissolution testing is a critical quality control parameter that assesses the rate and extent of drug release from the solid dosage form, providing insights into the potential in vivo performance of the product.[2][3] This document details the necessary equipment, reagents, and step-by-step procedures for conducting the dissolution testing of this compound tablets.
Experimental Protocols
Two primary dissolution testing protocols are presented below, incorporating both UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) for the analytical finish.
Protocol 1: Dissolution Testing with UV-Vis Spectrophotometric Analysis
This protocol is suitable for routine quality control testing where a rapid and straightforward analytical method is desired.
2.1.1. Dissolution Parameters
A summary of the dissolution test parameters is provided in Table 1.
| Parameter | Recommended Condition |
| Apparatus | USP Apparatus II (Paddles) |
| Dissolution Medium | 900 mL of Simulated Gastric Fluid (pH 1.2) or 0.1 N HCl[4][5][6][7] |
| Temperature | 37 ± 0.5 °C[5][6][7] |
| Rotation Speed | 50 rpm[4][5][6][7][8] |
| Sampling Times | 5, 10, 15, 20, 25, 30 minutes[4][5] |
| Analytical Method | UV-Vis Spectrophotometry |
| Wavelength (λmax) | 224 nm[5][6][8] |
2.1.2. Reagents and Materials
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Potassium chloride (KCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Purified water
-
This compound tablets (Test sample)
2.1.3. Preparation of Solutions
-
0.1 N HCl: Dilute 8.5 mL of concentrated HCl to 1000 mL with purified water.
-
Simulated Gastric Fluid (pH 1.2): Dissolve 2.0 g of NaCl and 7.0 mL of concentrated HCl in sufficient purified water to make 1000 mL. Adjust the pH to 1.2 ± 0.05 using 0.1 N HCl or 0.1 N NaOH.
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the dissolution medium.
-
Working Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution to create a calibration curve in the range of 0.5 to 15 µg/mL.[5][6][8]
2.1.4. Dissolution Procedure
-
Set up the dissolution apparatus according to the parameters in Table 1.
-
Place one this compound tablet in each of the six dissolution vessels.
-
Start the dissolution test.
-
At each specified time point, withdraw a 10 mL aliquot of the dissolution medium from each vessel.
-
Filter the samples through a 0.45 µm syringe filter, discarding the first few mL.
-
Measure the absorbance of the filtered samples at 224 nm using the dissolution medium as a blank.
-
Calculate the percentage of Dapagliflozin dissolved at each time point using the calibration curve.
Protocol 2: Dissolution Testing with RP-HPLC Analysis
This protocol offers higher specificity and is recommended for stability studies and the analysis of formulations containing interfering excipients.
2.2.1. Dissolution Parameters
The dissolution parameters are the same as in Protocol 1 (refer to Table 1). The analytical method is replaced with RP-HPLC.
2.2.2. Reagents and Materials
-
All reagents and materials from Protocol 1.
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Triethylamine (TEA), HPLC grade
-
Orthophosphoric acid, analytical grade
2.2.3. Chromatographic Conditions
A summary of the HPLC conditions is provided in Table 2.
| Parameter | Recommended Condition |
| Column | C18 (e.g., Princeton C18), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Triethylamine in water (50:50, v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 245.6 nm[4] |
| Column Temperature | Ambient |
2.2.4. Preparation of Solutions
-
Dissolution Medium and Standard Solutions: Prepare as described in Protocol 1.
-
Mobile Phase: Prepare a 0.1% solution of Triethylamine in water. Mix with Acetonitrile in a 50:50 ratio. Filter and degas before use.
2.2.5. Dissolution and HPLC Procedure
-
Perform the dissolution procedure as described in steps 1-5 of section 2.1.4.
-
Inject the filtered samples into the HPLC system.
-
Record the peak areas of the Dapagliflozin peaks.
-
Calculate the percentage of Dapagliflozin dissolved at each time point by comparing the peak areas of the samples to the peak area of a known concentration of the reference standard.
Data Presentation
The results of the dissolution studies should be presented in a clear and organized manner. Table 3 provides an example of how to summarize the cumulative percentage of drug dissolved over time.
Table 3: Example of Dissolution Profile Data
| Time (minutes) | % Drug Dissolved (Mean ± SD, n=6) |
| 5 | |
| 10 | |
| 15 | |
| 20 | |
| 25 | |
| 30 |
Visualizations
The following diagrams illustrate the experimental workflows for the described dissolution testing protocols.
Caption: Workflow for Dissolution Testing with UV-Vis Analysis.
Caption: Workflow for Dissolution Testing with HPLC Analysis.
References
- 1. Dapagliflozin Propanediol | C24H35ClO9 | CID 24906252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. DEVELOPMENT AND VALIDATION OF DISSOLUTION TEST METHOD FOR DAPAGLIFLOZIN USING RP-HPLC AND UV SPECTROPHOTOMETER - IJPRS [ijprs.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Dissolution Profile of Dapagliflozin: Development, Method Validation, and Analysis of Commercial Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Dissolution Profile of Dapagliflozin: Development, Method Validation, and Analysis of Commercial Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Formulation of Dapagliflozin Propanediol Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dapagliflozin (B1669812) is a first-in-class, selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily used in the management of type 2 diabetes mellitus.[1][2] Its mechanism of action is independent of insulin, involving the reduction of renal glucose reabsorption and subsequent increase in urinary glucose excretion.[1][3][4] For preclinical research, dapagliflozin is often formulated as dapagliflozin propanediol (B1597323) hydrate (B1144303), a crystalline form that consists of dapagliflozin, (S)-propylene glycol, and water in a 1:1:1 ratio.[2][5] This form was developed to improve upon the poor solid-state stability and high hygroscopicity of the parent dapagliflozin molecule.[6][7] However, even this hydrate form can be sensitive to temperature and humidity, necessitating careful handling and formulation for reliable and reproducible preclinical results.[5][6]
These application notes provide detailed protocols for the preparation and stability assessment of dapagliflozin propanediol hydrate formulations intended for oral administration in preclinical studies, particularly in rodent models.
Physicochemical and Pharmacokinetic Properties
Proper formulation design requires a thorough understanding of the active pharmaceutical ingredient's (API) properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate | [] |
| Molecular Formula | C₂₄H₃₅ClO₉ | [9][10] |
| Molecular Weight | 502.98 g/mol | [9][11] |
| Appearance | White to Off-white Solid | [] |
| Melting Point | Approximately 72.4°C to 78°C | [12][13] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol. Freely soluble in water. | [][9][12] |
| Storage | 2 - 8 °C |[] |
Table 2: Pharmacokinetic Parameters of Dapagliflozin
| Parameter | Value | Notes | References |
|---|---|---|---|
| Oral Bioavailability | 78% | Following a 10 mg dose. | [14] |
| Time to Peak Plasma (Tₘₐₓ) | ~2 hours | In a fasted state. A high-fat meal can prolong Tₘₐₓ by ~1 hour. | [14] |
| Plasma Half-life | ~12 hours | [4] |
| Metabolism | Primarily via UGT1A9 to an inactive metabolite. | Less than 2% is excreted unchanged in urine. |[4] |
Mechanism of Action and Signaling Pathways
Dapagliflozin's primary therapeutic effect is achieved by inhibiting SGLT2 in the proximal renal tubules.[4][15] This action blocks the reabsorption of filtered glucose, leading to its excretion in the urine (glucosuria) and thereby lowering blood glucose levels.[3][4] Beyond glycemic control, studies suggest that dapagliflozin's benefits may be linked to other molecular pathways, including the PI3K-Akt signaling pathway, which is crucial for cellular processes like growth, survival, and metabolism.[16]
Caption: Primary mechanism of action of Dapagliflozin via SGLT2 inhibition in the kidney.
Caption: Dapagliflozin's potential influence on the PI3K-Akt signaling pathway.[16]
Experimental Protocols
Protocol 1: Preparation of Dapagliflozin Formulation for Oral Gavage
This protocol describes the preparation of a this compound suspension, a common method for oral administration in preclinical rodent studies.
Materials:
-
This compound (purity >98%)[]
-
Vehicle: Carboxymethylcellulose sodium (CMC-Na), 0.5% (w/v) in purified water
-
Purified water (e.g., Milli-Q or equivalent)
-
Glass mortar and pestle
-
Calibrated analytical balance
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, for improved suspension uniformity)
Procedure:
-
Vehicle Preparation (0.5% CMC-Na):
-
Heat approximately 80% of the required volume of purified water to 60-70°C.
-
Slowly add 0.5 g of CMC-Na for every 100 mL of final volume while stirring vigorously with a magnetic stirrer to avoid clumping.
-
Continue stirring until the CMC-Na is fully dispersed.
-
Allow the solution to cool to room temperature, then add the remaining volume of water.
-
Stir until a clear, viscous solution is formed. Store at 2-8°C.
-
-
Dosage Calculation:
-
Determine the required concentration (mg/mL) based on the desired dose (mg/kg), the average animal body weight (kg), and the dosing volume (mL/kg). A typical oral gavage volume for rats is 5-10 mL/kg.
-
Formula: Concentration (mg/mL) = [Dose (mg/kg) × Body Weight (kg)] / Dosing Volume (mL)
-
Example for a 10 mg/kg dose in a 250g rat with a 5 mL/kg dosing volume:
-
Dosing volume = 0.250 kg × 5 mL/kg = 1.25 mL
-
Required drug amount = 10 mg/kg × 0.250 kg = 2.5 mg
-
Concentration = 2.5 mg / 1.25 mL = 2.0 mg/mL
-
-
-
Suspension Formulation:
-
Accurately weigh the required amount of this compound using a calibrated balance.
-
Place the powder in a glass mortar.
-
Add a small volume of the 0.5% CMC-Na vehicle to the mortar and triturate with the pestle to form a smooth, uniform paste. This step is crucial to break down aggregates.
-
Gradually add the remaining vehicle in small portions while continuously stirring and mixing.
-
Transfer the suspension to a volumetric flask or graduated cylinder. Rinse the mortar and pestle with vehicle and add the rinsing to the bulk suspension to ensure a complete transfer.
-
Adjust to the final volume with the vehicle.
-
Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity. If available, a brief period of homogenization can further improve uniformity.
-
Administration:
-
The formulation should be administered orally via gavage using an appropriately sized feeding needle.
-
The suspension must be continuously stirred during the dosing procedure to prevent settling and ensure each animal receives the correct dose.
Protocol 2: Short-Term Stability Assessment of the Formulation
This protocol outlines a basic procedure to confirm the stability of the prepared suspension for the duration of a typical daily dosing experiment.
Methodology:
-
Prepare the dapagliflozin suspension as described in Protocol 1.
-
Store the suspension under the same conditions as it would be during the in-vivo experiment (e.g., room temperature on a stir plate).
-
Collect samples at specified time points (e.g., T=0, 2, 4, and 8 hours).
-
Analyze the samples for the following parameters:
-
Visual Inspection: Check for any changes in color, consistency, or evidence of significant precipitation.
-
pH Measurement: Record the pH of the suspension.
-
Concentration Analysis (HPLC): Determine the concentration of dapagliflozin in the suspension using a validated stability-indicating HPLC method.[12] The analysis should confirm that the concentration remains within ±10% of the initial (T=0) concentration.
-
Experimental and Formulation Workflow
The following diagram illustrates the logical flow from preclinical formulation development to in-vivo evaluation.
Caption: General workflow for preclinical studies using a dapagliflozin formulation.
Preclinical Efficacy Data
The following table summarizes representative data from a preclinical study in Zucker diabetic fatty (ZDF) rats, demonstrating the efficacy of orally administered dapagliflozin.
Table 3: Efficacy of Dapagliflozin in ZDF Rats (15-Day Study)
| Treatment Group | Dose (mg/kg/day, oral) | Fasting Plasma Glucose (mg/dL) | Fed Plasma Glucose (mg/dL) | Reference |
|---|---|---|---|---|
| Vehicle | - | 295.2 ± 19.5 | - | [17] |
| Dapagliflozin | 1.0 | 138.2 ± 7.4 | Significantly Reduced | [17] |
| Dapagliflozin | 5.0 | Significantly Reduced | Significantly Reduced | [18] |
| Dapagliflozin | 10.0 | Significantly Reduced | Significantly Reduced |[17][18] |
Note: "Significantly Reduced" indicates a statistically significant reduction compared to the vehicle-treated group as reported in the source literature. In a 14-day study in patients with type 2 diabetes, dapagliflozin led to a dose-dependent urinary glucose excretion of up to 70 g/day .[17]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Dapagliflozin Propanediol | C24H35ClO9 | CID 24906252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dapagliflozin? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved Manufacturability and In Vivo Comparative Pharmacokinetics of Dapagliflozin Cocrystals in Beagle Dogs and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naarini Molbio Pharma [naarini.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. selleckchem.com [selleckchem.com]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. ijcrt.org [ijcrt.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]
- 16. Exploration of Pharmacological Mechanisms of Dapagliflozin against Type 2 Diabetes Mellitus through PI3K-Akt Signaling Pathway based on Network Pharmacology Analysis and Deep Learning Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. EP2508188A1 - Pharmaceutical formulations containing dapagliflozin propylene glycol hydrate - Google Patents [patents.google.com]
Application Notes and Protocols for In Vivo Studies of Dapagliflozin Propanediol Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models and experimental protocols for the in vivo investigation of dapagliflozin (B1669812) propanediol (B1597323) hydrate. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and mechanisms of action of dapagliflozin in various disease models.
Overview of Dapagliflozin and its Mechanism of Action
Dapagliflozin is a highly selective and reversible inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, dapagliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[1][2] Beyond its glycemic control, dapagliflozin has demonstrated significant cardiovascular and renal protective effects, which are attributed to a variety of mechanisms including metabolic alterations, hemodynamic effects, and modulation of specific signaling pathways.[3][4]
Animal Models in Dapagliflozin Research
A variety of animal models have been employed to study the effects of dapagliflozin in different therapeutic areas. The choice of model depends on the specific research question and the disease pathophysiology being investigated.
Models of Diabetes Mellitus
Animal models of type 1 and type 2 diabetes are crucial for evaluating the glycemic and metabolic effects of dapagliflozin.
-
Streptozotocin (B1681764) (STZ)-Induced Diabetic Rats/Mice: This is a widely used model for type 1 diabetes, where STZ, a pancreatic β-cell toxin, is administered to induce insulin (B600854) deficiency and hyperglycemia.[5][6]
-
Zucker Diabetic Fatty (ZDF) Rats: These rats have a genetic mutation that leads to obesity, insulin resistance, and the development of type 2 diabetes, making them a relevant model for studying the disease in the context of metabolic syndrome.[3][7]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes.[3]
-
High-Fat Diet (HFD)-Fed Mice/Rats: Prolonged feeding with a high-fat diet induces insulin resistance and obesity, mimicking the development of type 2 diabetes in humans.[5]
-
Obese Prediabetic Canine Model: A model of mild type 2 diabetes can be induced in dogs through a combination of a high-fat diet and a low dose of streptozotocin.[8]
Models of Heart Failure
Dapagliflozin has shown significant benefits in heart failure, and various animal models are used to investigate its cardioprotective mechanisms.
-
Myocardial Infarction (MI)-Induced Heart Failure: Ligation of the left anterior descending coronary artery in mice or rats leads to myocardial infarction and subsequent heart failure.[9][10]
-
Transverse Aortic Constriction (TAC)-Induced Heart Failure: This surgical model creates pressure overload on the left ventricle, leading to cardiac hypertrophy and heart failure.[9][11]
-
Arrhythmogenic Cardiomyopathy (ACM) Mouse Model: Cardiomyocyte-specific knockout of desmoglein-2 (Dsg2) in mice can be used to model arrhythmogenic cardiomyopathy.
-
Normoglycemic Rabbit Model of Chronic Heart Failure: Aortic constriction in rabbits can be used to establish a model of chronic heart failure in a non-diabetic setting.[4]
Models of Kidney Disease
The renal protective effects of dapagliflozin are a key area of investigation, utilizing various models of kidney injury and disease.
-
Aristolochic Acid (AA)-Induced Nephropathy: Administration of aristolochic acid to mice induces a model of chronic kidney disease with features of tubular injury and fibrosis.[12][13]
-
Polycystic Kidney Disease (PKD) Rat Models: PCK rats and Han:SPRD rats are genetic models of polycystic kidney disease.[14]
-
Dahl Salt-Sensitive Rats: These rats develop hypertension and kidney damage when fed a high-salt diet.[14]
-
Adriamycin-Induced Kidney Injury: Injection of adriamycin in mice induces glomerular and interstitial kidney injury.[15]
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various preclinical studies investigating the effects of dapagliflozin.
Diabetes Mellitus Models
| Animal Model | Dapagliflozin Dose | Treatment Duration | Key Outcomes | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | 0.1 - 1.0 mg/kg/day (oral) | 2 weeks | Dose-dependent reduction in fasting and fed blood glucose levels.[7] | [7] |
| db/db Mice | Not specified (fed in diet) | Not specified | Improved blood glucose levels and glucose disposal; reduced body weight and fat mass.[3] | [3] |
| STZ-Induced Diabetic Rats | 0.1 mg/kg/day (oral) | 8 weeks | Did not significantly decrease blood glucose levels when used as monotherapy.[6] | [6] |
| HFF and STZ Mice | 1 mg/kg | Not specified | Decreased plasma and pancreatic glucagon; increased pancreatic insulin in STZ and HFF mice.[5] | [5] |
| Obese Prediabetic Canine | 1.25 mg/kg/day | 6 weeks | Improved insulin sensitivity.[8] | [8] |
Heart Failure Models
| Animal Model | Dapagliflozin Dose | Treatment Duration | Key Outcomes | Reference |
| MI-Induced Heart Failure (Mice) | Not specified | Not specified | Ameliorated myocardial infarction-induced heart failure.[9][11] | [9][11] |
| TAC-Induced Heart Failure (Mice) | Not specified | Not specified | Ameliorated transverse aortic constriction-induced heart failure.[9][11] | [9][11] |
| Arrhythmogenic Cardiomyopathy (Mice) | 1 mg/kg/day | 8 weeks | Ameliorated cardiac dysfunction and adverse remodeling. | |
| Normoglycemic CHF Rabbits | 1 mg/kg/day | 10 weeks | Improved myocardial structure and function; ameliorated myocardial fibrosis.[4] | [4] |
| Sprague Dawley Rats with MI | 1.5 mg/kg (acute dose) | 4-6 hours | Decreased left ventricular glucose uptake and increased ketone oxidation.[10] | [10] |
Kidney Disease Models
| Animal Model | Dapagliflozin Dose | Treatment Duration | Key Outcomes | Reference |
| Aristolochic Acid Nephropathy (Mice) | 0.01 g/kg in diet | 3 weeks (pretreatment) | Attenuated AA-induced DNA damage response and nephropathy.[12][13] | [12][13] |
| PCK Rats (PKD) | 10 mg/kg/day | 6 weeks | Increased diuresis, albuminuria, kidney weight, and cyst volume.[14] | [14] |
| Dahl Salt-Sensitive Rats | 0.1 mg/kg/day | 6 weeks | Decreased albuminuria, renal fibrosis, inflammation, and oxidative stress.[14] | [14] |
| Adriamycin-Induced Kidney Injury (Mice) | 1 and 3 mg/kg | 2 weeks | No protective effect against proteinuria or inflammatory changes.[15] | [15] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature.
Protocol 1: Evaluation of Dapagliflozin in a Type 1 Diabetes Model
-
Animal Model: Male Sprague-Dawley rats.
-
Disease Induction: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg is administered to induce type 1 diabetes.[6] Blood glucose levels are monitored, and rats with levels above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.
-
Dapagliflozin Administration: Dapagliflozin is administered orally once daily at a dose of 0.1 mg/kg.[6] A vehicle control group receives the vehicle solution.
-
Treatment Duration: 8 weeks.[6]
-
Endpoint Analysis:
-
Glycemic Control: Blood glucose levels and HbA1c are measured periodically.
-
Body Weight: Monitored weekly.
-
Metabolic Parameters: At the end of the study, plasma insulin, glucagon, and lipid profiles can be assessed.
-
Histopathology: Pancreatic and kidney tissues can be collected for histological examination.
-
Protocol 2: Assessment of Dapagliflozin in a Heart Failure Model
-
Animal Model: Male C57BL/6J mice.
-
Disease Induction: Myocardial infarction is induced by permanent ligation of the left anterior descending (LAD) coronary artery.[9] Sham-operated animals undergo the same surgical procedure without LAD ligation.
-
Dapagliflozin Administration: Dapagliflozin is administered, for example, starting 2 weeks post-surgery. The dosage and administration route can vary, but a common approach is oral gavage.
-
Treatment Duration: 6 weeks post-surgery.[9]
-
Endpoint Analysis:
-
Cardiac Function: Echocardiography is performed to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
Cardiac Fibrosis and Inflammation: Heart tissue is collected for histological analysis (e.g., Masson's trichrome staining for fibrosis) and gene expression analysis of fibrotic and inflammatory markers.[9]
-
Biomarkers: Plasma levels of cardiac biomarkers such as NT-proBNP can be measured.
-
Protocol 3: Investigation of Dapagliflozin in a Chronic Kidney Disease Model
-
Animal Model: Male C57BL/6J mice.
-
Disease Induction: Chronic kidney disease is induced by recurrent intraperitoneal injections of aristolochic acid (AA) (e.g., 3 mg/kg every 3 days for 3 weeks).[13]
-
Dapagliflozin Administration: Dapagliflozin is provided in the diet (e.g., 0.01 g/kg) starting 7 days prior to the first AA injection.[13]
-
Treatment Duration: The study continues for a specified period after the final AA injection (e.g., 3 weeks).[13]
-
Endpoint Analysis:
-
Renal Function: Plasma creatinine (B1669602) and urinary albumin-to-creatinine ratio (UACR) are measured.[13]
-
Kidney Injury Markers: Urinary levels of kidney injury molecule-1 (KIM-1) are assessed.[13]
-
Histopathology and Gene Expression: Kidney tissue is analyzed for collagen deposition (fibrosis) and the expression of genes related to DNA damage, inflammation, and fibrosis.[13]
-
Signaling Pathways Modulated by Dapagliflozin
Dapagliflozin's therapeutic effects are mediated through the modulation of several key signaling pathways.
SGLT2 Inhibition and Downstream Metabolic Effects
The primary mechanism of action of dapagliflozin is the inhibition of SGLT2 in the renal proximal tubule. This leads to increased urinary glucose excretion, which in turn has several downstream metabolic consequences, including a shift in fuel metabolism towards ketone body utilization.
Caption: SGLT2 Inhibition Pathway by Dapagliflozin.
TGF-β1/Smad Signaling Pathway in Cardiac and Renal Fibrosis
Dapagliflozin has been shown to attenuate cardiac and renal fibrosis by inhibiting the Transforming Growth Factor-beta 1 (TGF-β1)/Smad signaling pathway.[4] TGF-β1 is a key profibrotic cytokine that promotes the accumulation of extracellular matrix proteins.
References
- 1. The Cardioprotective and Anticancer Effects of SGLT2 Inhibitors: JACC: CardioOncology State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dapagliflozin Attenuates Renal Tubulointerstitial Fibrosis Associated With Type 1 Diabetes by Regulating STAT1/TGFβ1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress of SGLT2 Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dapagliflozin Improves Diabetic Cardiomyopathy by Modulating the Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SGLT2 inhibitor dapagliflozin attenuates cardiac fibrosis and inflammation by reverting the HIF-2α signaling pathway in arrhythmogenic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Dapagliflozin Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure [frontiersin.org]
Application Notes and Protocols for Cell-Based Assays of SGLT2 Inhibition by Dapagliflozin Propanediol Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has emerged as a cornerstone in the management of type 2 diabetes mellitus.[1][2] SGLT2, located predominantly in the proximal tubules of the kidneys, is responsible for reabsorbing approximately 90% of the glucose from the glomerular filtrate back into the bloodstream.[3][4] By inhibiting SGLT2, Dapagliflozin promotes the urinary excretion of excess glucose, thereby lowering blood glucose levels in an insulin-independent manner.[1][3] This unique mechanism of action has established SGLT2 inhibitors as a critical area of research and drug development.
These application notes provide detailed protocols for key cell-based assays to characterize the inhibition of SGLT2 by Dapagliflozin propanediol (B1597323) hydrate. The methodologies described herein are essential for determining the potency, selectivity, and mechanism of action of SGLT2 inhibitors. The assays detailed include a non-radioactive fluorescent glucose uptake assay, a traditional radiolabeled glucose uptake assay, and an electrophysiological assay.
SGLT2 Signaling Pathway and Inhibition by Dapagliflozin
The primary function of SGLT2 is the reabsorption of glucose from the renal filtrate. This process is coupled with the transport of sodium ions down their electrochemical gradient. Dapagliflozin competitively inhibits SGLT2, preventing this reabsorption and leading to glucosuria.
Figure 1: SGLT2-mediated glucose reabsorption and its inhibition by Dapagliflozin.
Quantitative Data: Dapagliflozin Inhibition of SGLT2
The inhibitory potency of Dapagliflozin against human SGLT2 (hSGLT2) and its selectivity over the intestinal sodium-glucose cotransporter 1 (hSGLT1) have been determined using various in vitro assays. The following tables summarize key quantitative data.
| Table 1: Inhibitory Potency (IC50/EC50) of Dapagliflozin against hSGLT2 | |||
| Parameter | Value | Assay Type | Cell Line/System |
| EC50 | 1.1 nM | [14C]AMG Uptake | CHO cells expressing hSGLT2 |
| IC50 | 1.86 nM | 1-NBDG Uptake | CHO-K1 cells expressing hSGLT2 |
| IC50 | ~500 nM (for 43.7% inhibition) | 2-NBDG Uptake | HK-2 (endogenous hSGLT2) |
| Table 2: Inhibitory Constant (Ki) and Selectivity of Dapagliflozin | |||
| Target | Ki | Assay Type | Selectivity (SGLT1 Ki / SGLT2 Ki) |
| hSGLT2 | Not Specified | Radioligand Binding | ~66 |
| hSGLT1 | Not Specified | Radioligand Binding | |
| hSGLT2 | 6 nM | Electrophysiology | ~60 |
| hSGLT1 | 360 nM | Electrophysiology | |
| hSGLT2 | Not Specified | Cell-based α-MDG uptake | >1000 |
| hSGLT1 | Not Specified | Cell-based α-MDG uptake |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, cell line, and substrate used.[4]
Experimental Protocols
Fluorescent Glucose Uptake Assay (2-NBDG)
This non-radioactive assay utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to measure glucose uptake in a human kidney proximal tubule cell line (HK-2) that endogenously expresses SGLT2.[3][5]
Materials:
-
HK-2 cell line
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Dapagliflozin propanediol hydrate
-
2-NBDG
-
Krebs-Ringer-Henseleit (KRH) buffer (with and without sodium)
-
D-glucose
-
DMSO
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)
Protocol:
-
Cell Culture: Culture HK-2 cells in complete DMEM/F-12 medium in a humidified incubator at 37°C with 5% CO2. Seed 5 x 10^4 cells/well into a 96-well black, clear-bottom plate and grow to confluence (24-48 hours).[6]
-
Compound Preparation: Prepare a stock solution of Dapagliflozin in DMSO. Create serial dilutions in KRH buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.[3]
-
Assay Procedure:
-
On the day of the assay, wash the confluent cell monolayers twice with pre-warmed KRH buffer.[3]
-
Add 100 µL of KRH buffer containing the desired concentration of Dapagliflozin or vehicle (DMSO) to each well.
-
Include the following control wells:
-
Pre-incubate the plate at 37°C for 15-30 minutes.[3]
-
Initiate glucose uptake by adding 10 µL of 2-NBDG solution to each well to a final concentration of 100-200 µM.[3]
-
Incubate the plate at 37°C for 30-60 minutes.[3]
-
Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.[3]
-
Lyse the cells by adding 50 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.[3]
-
-
Data Analysis:
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader.
-
Subtract the background fluorescence from wells with no cells.
-
Calculate the SGLT2-specific uptake by subtracting the non-specific uptake fluorescence from the total uptake fluorescence.[3]
-
Determine the percentage of inhibition for each Dapagliflozin concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
-
Figure 2: Workflow for the 2-NBDG glucose uptake assay.
Radiolabeled Glucose Uptake Assay ([14C]AMG)
This is a traditional and highly sensitive method for measuring SGLT2 activity using the radiolabeled, non-metabolizable glucose analog α-methyl-D-glucopyranoside ([14C]AMG).[7]
Materials:
-
Chinese hamster ovary (CHO) cells stably expressing hSGLT2
-
Cell culture medium
-
This compound
-
[14C]AMG
-
Uptake buffer (protein-free)
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Cell Culture: Culture CHO-hSGLT2 cells in the appropriate medium and seed into multi-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of Dapagliflozin in the uptake buffer.
-
Assay Procedure:
-
Wash the cell monolayers with uptake buffer.
-
Pre-incubate the cells with varying concentrations of Dapagliflozin or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding [14C]AMG to each well.
-
Incubate for a defined period (e.g., 2 hours).[7]
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
-
Data Analysis:
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-labeled SGLT inhibitor like phlorizin).
-
Calculate the percentage of inhibition for each Dapagliflozin concentration and determine the IC50 value as described for the 2-NBDG assay.
-
Electrophysiological Assay
Electrophysiological measurements using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes expressing hSGLT2 can provide detailed insights into the mechanism of inhibition.[8]
Materials:
-
Xenopus laevis oocytes
-
cRNA for hSGLT2
-
This compound
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)
-
Two-electrode voltage clamp setup
Protocol:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding hSGLT2.
-
Incubate the oocytes for 2-5 days to allow for protein expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential (e.g., -50 mV).[9]
-
Apply a substrate for SGLT2 (e.g., α-methyl-D-glucopyranoside or D-glucose) to the bath to induce an inward current, which is carried by Na+ ions.
-
After establishing a stable baseline current, apply different concentrations of Dapagliflozin to the perfusion solution.
-
-
Data Analysis:
-
Measure the inhibition of the substrate-induced current by Dapagliflozin.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the Dapagliflozin concentration.
-
Fit the data to determine the IC50 value.
-
Further analysis can be performed to determine the kinetic mechanism of inhibition (e.g., competitive, non-competitive).
-
Conclusion
The cell-based assays described provide a robust framework for the preclinical evaluation of SGLT2 inhibitors like this compound. The fluorescent 2-NBDG assay offers a safe and high-throughput method for initial screening, while radiolabeled uptake assays provide high sensitivity. Electrophysiological assays offer detailed mechanistic insights into the inhibitor-transporter interaction. The selection of the appropriate assay will depend on the specific research question and the stage of drug development. The quantitative data and protocols presented here serve as a valuable resource for researchers in the field of diabetes and metabolic diseases.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Forced Degradation Studies of Dapagliflozin Propanediol Hydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of forced degradation studies for Dapagliflozin propanediol (B1597323) hydrate (B1144303), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. Understanding the degradation pathways and the stability of this active pharmaceutical ingredient (API) under various stress conditions is a critical component of drug development, ensuring the safety, efficacy, and quality of the final drug product.
Overview of Forced Degradation
Forced degradation, or stress testing, is a process that involves subjecting a drug substance to conditions more severe than accelerated stability testing.[1] These studies are essential for:
-
Identifying potential degradation products: This helps in establishing degradation pathways.
-
Developing and validating stability-indicating analytical methods: These methods are crucial for the analysis of stability samples.[2][3][4][5]
-
Understanding the intrinsic stability of the drug molecule: This information is vital for formulation development and packaging selection.
-
Discerning between drug substance and drug product-related degradants.
Dapagliflozin can degrade under various environmental conditions, including exposure to light, moisture, oxygen, and extreme pH. Common stress conditions applied in forced degradation studies include acid and base hydrolysis, oxidation, heat, and photolysis.[2][6][7]
Summary of Forced Degradation Data
The following table summarizes the quantitative data from various forced degradation studies on Dapagliflozin. It is important to note that the extent of degradation can vary based on the specific experimental conditions such as the concentration of the stressor, temperature, and duration of exposure.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 75 hours | Room Temp | 8.4% | [8] |
| 1 N HCl | 8 hours | 60°C | - | [9] | |
| 0.1 N HCl | - | - | 1.18% | [10] | |
| Basic Hydrolysis | 0.1 N NaOH | 24 hours | Room Temp | 12.31% | [8] |
| 1 N NaOH | 8 hours | 60°C | - | [9] | |
| 0.1 N NaOH | - | - | 28.20% | [10] | |
| Oxidative Degradation | 3% H₂O₂ | 6 hours | Room Temp | 10.91% | [8] |
| 30% H₂O₂ | - | - | - | [2] | |
| 3% H₂O₂ | - | - | 1.67% | [10] | |
| Thermal Degradation | Solid State | 1 hour | 60°C | 5.94% | [8] |
| Solid Powder | 72 hours | 60°C | - | [6] | |
| Photolytic Degradation | UV Radiation | 1 ICH cycle | Photolytic chamber | 5.25% | [8] |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on Dapagliflozin propanediol hydrate. These are synthesized from various published methods and should be adapted and optimized for specific laboratory conditions and analytical instrumentation.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.[3][4]
Acidic Degradation
-
To 1 mL of the Dapagliflozin stock solution, add 1 mL of 1 N hydrochloric acid (HCl).
-
Reflux the mixture at 60°C for 8 hours.[9]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount and concentration of sodium hydroxide (B78521) (NaOH).[6][9]
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.
Basic Degradation
-
To 1 mL of the Dapagliflozin stock solution, add 1 mL of 1 N sodium hydroxide (NaOH).
-
Reflux the mixture at 60°C for 8 hours.[9]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount and concentration of hydrochloric acid (HCl).[6][9]
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.
Oxidative Degradation
-
To 1 mL of the Dapagliflozin stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.
Thermal Degradation
-
Accurately weigh about 10 mg of this compound powder and place it in a clean, dry petri dish.
-
Expose the powder to a temperature of 60°C in a hot air oven for 72 hours.[6]
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the powder in a suitable solvent and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.
Photolytic Degradation
-
Accurately weigh about 10 mg of this compound powder and place it in a clean, dry petri dish.
-
Expose the sample to UV radiation in a photostability chamber for one ICH cycle.[8]
-
After exposure, dissolve the powder in a suitable solvent and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.
Analytical Method
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically employed for the analysis of stressed samples.
-
Column: C18 column (e.g., Kromasil 100-5-C8, 100 mm × 4.6 mm).[2]
-
Mobile Phase: A mixture of acetonitrile and water or a buffer solution (e.g., acetonitrile:water 52:48 v/v).[2] The pH may be adjusted as needed.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 224 nm.[2]
-
Injection Volume: 20 µL.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies of Dapagliflozin.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japer.in [japer.in]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. scispace.com [scispace.com]
- 10. Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product a… [ouci.dntb.gov.ua]
Application Note: Dapagliflozin Propanediol Hydrate Impurity Profiling and Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin (B1669812), a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a widely used oral medication for the management of type 2 diabetes mellitus.[1][2] It is chemically known as (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol and is often formulated as dapagliflozin propanediol (B1597323) hydrate (B1144303) to improve its stability and handling properties. As with any active pharmaceutical ingredient (API), the purity of dapagliflozin propanediol hydrate is critical to its safety, efficacy, and quality.[1]
The manufacturing process and storage of dapagliflozin can lead to the formation of various impurities, which may include process-related impurities, degradation products, residual solvents, and formulation-related impurities.[1] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines regarding the acceptable levels of impurities in pharmaceutical products.[1] Therefore, a comprehensive impurity profile of this compound is essential for drug development, quality control, and regulatory compliance.
This application note provides a detailed overview of the common impurities associated with this compound and outlines the analytical methodologies for their profiling and identification. The protocols and data presented herein are intended to guide researchers, scientists, and drug development professionals in establishing a robust impurity control strategy for dapagliflozin-based products.
Common Impurities in this compound
Impurities in dapagliflozin can be broadly categorized as follows:
-
Process-Related Impurities: These are substances that are formed during the synthesis of dapagliflozin. They can include unreacted starting materials, intermediates, and by-products from side reactions.[1][3]
-
Degradation Products: These impurities are formed due to the degradation of dapagliflozin under various environmental conditions such as exposure to acid, base, oxidation, heat, or light.[1][3]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes that are not completely removed.[1]
-
Formulation-Related Impurities: These can arise from the interaction of dapagliflozin with excipients used in the final dosage form.[1]
A list of some known impurities of dapagliflozin is provided in the table below.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Type |
| Dapagliflozin Tetraacetate | 461432-25-7 | C₂₉H₃₃ClO₁₀ | 577.02 | Process-Related |
| 1α-Methyl Dapagliflozin | 714269-57-5 | C₂₂H₂₇ClO₇ | 438.9 | Process-Related |
| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 | C₁₅H₁₄BrClO | 325.63 | Starting Material |
| Dapagliflozin Hydroxy | 960404-86-8 | C₂₁H₂₅ClO₇ | 424.87 | Degradation |
| Dapagliflozin Open Ring Impurity | N/A | C₂₁H₂₇ClO₇ | 426.89 | Degradation |
| Monoacetyl Dapagliflozin | 1632287-34-3 | C₂₃H₂₇ClO₇ | 450.91 | Process-Related |
| Dapagliflozin Manno Isomer | 2133407-75-5 | C₂₁H₂₅ClO₆ | 408.87 | Process-Related |
Quantitative Analysis of Dapagliflozin Impurities
The following tables summarize the quantitative data from forced degradation studies of dapagliflozin, indicating the percentage of degradation under different stress conditions.
Table 1: Forced Degradation Study of Dapagliflozin by UV Spectroscopy [4]
| Stress Condition | Concentration Used (µg/ml) | Concentration After Degradation (µg/ml) | % Recovery |
| Acid Hydrolysis | 10 | 7.14 | 78 |
| Alkaline Hydrolysis | 10 | 7.8 | 71.4 |
| Oxidation | 10 | 7.38 | 73.8 |
| Photolytic | 10 | 9.52 | 95.2 |
| Thermal | 10 | - | - |
| Neutral | 10 | - | - |
Table 2: Forced Degradation Study of Dapagliflozin by UHPLC [5]
| Stress Condition | % Degradation |
| 0.1N HCl (Acidic) | 1.18% |
| 0.1N NaOH (Basic) | 28.20% |
| 3% H₂O₂ (Oxidative) | 1.67% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol is a general guideline for the separation and quantification of dapagliflozin and its impurities. Optimization may be required for specific applications.
4.1.1. Materials and Reagents
-
This compound reference standard and samples
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
Methanol (HPLC grade)
4.1.2. Chromatographic Conditions [6][7]
| Parameter | Condition |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Buffer pH 6.5 (e.g., phosphate (B84403) buffer) |
| Mobile Phase B | Acetonitrile:Water (90:10, v/v) |
| Gradient Program | Time (min) |
| 0-8 | |
| 8-12 | |
| 12-25 | |
| 25-35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
4.1.3. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Dapagliflozin reference standard in a suitable diluent (e.g., Mobile Phase B) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a similar concentration as the standard solution.
-
Spiked Solution: Prepare a solution of the dapagliflozin sample spiked with known amounts of impurity reference standards to verify peak identification and separation.
4.1.4. Data Analysis
-
Identify and quantify the impurities in the sample chromatogram by comparing their retention times and peak areas with those of the reference standards.
-
Calculate the percentage of each impurity using the following formula:
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Impurity Identification
This protocol provides a general framework for the identification and structural elucidation of unknown impurities.
4.2.1. Materials and Reagents
-
Same as HPLC method, with the addition of volatile buffers if required (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).
4.2.2. LC-MS Conditions [8][9]
| Parameter | Condition |
| LC System | Agilent InfinityLab or equivalent |
| Column | Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or Phenomenex Gemini C18 (50 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 5mM Ammonium Acetate:Acetonitrile (20:80, v/v) or Methanol:0.1% Formic Acid (80:20, v/v) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 35 °C |
| MS System | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Mode | Full scan for impurity detection and product ion scan for structural elucidation |
| MRM Transitions | For dapagliflozin: m/z 426.20 -> 107.20 (Positive Mode)[8] |
4.2.3. Sample Preparation
-
Prepare samples as described in the HPLC protocol. Ensure the final concentration is suitable for MS detection.
4.2.4. Data Analysis
-
Analyze the mass spectra of the detected impurity peaks to determine their molecular weights.
-
Perform fragmentation analysis (MS/MS) to obtain structural information and propose the chemical structure of the unknown impurities.
Visualizations
Caption: Workflow for Dapagliflozin Impurity Profiling and Identification.
Caption: Logical Relationship of Dapagliflozin Impurities.
Conclusion
The comprehensive profiling and identification of impurities in this compound are paramount for ensuring the quality, safety, and efficacy of the final drug product. This application note has provided an overview of the common impurities, along with detailed protocols for their analysis using HPLC and LC-MS techniques. The implementation of these methods will enable researchers and drug development professionals to establish a robust impurity control strategy, meet regulatory requirements, and ultimately deliver a safe and effective medication to patients. Further characterization of isolated impurities using techniques like NMR spectroscopy can provide definitive structural confirmation.
References
- 1. alentris.org [alentris.org]
- 2. Dapagliflozin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. benchchem.com [benchchem.com]
- 4. media.neliti.com [media.neliti.com]
- 5. Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product a… [ouci.dntb.gov.ua]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. iosrphr.org [iosrphr.org]
- 9. abap.co.in [abap.co.in]
Application Note: UV Spectrophotometric Analysis of Dapagliflozin Propanediol Hydrate
Introduction
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is primarily located in the proximal tubule of the nephron.[1] By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2][3] This mechanism of action is independent of insulin (B600854) secretion.[3] Dapagliflozin is chemically known as (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl) methyl]-D-glucitol and is available as Dapagliflozin propanediol (B1597323) hydrate (B1144303).[4] It is a white crystalline powder soluble in ethanol, methanol (B129727), dimethyl-sulfoxide, and dimethyl-formamide.[4][5] This application note describes a simple, rapid, and reliable UV spectrophotometric method for the quantitative determination of Dapagliflozin propanediol hydrate in bulk and pharmaceutical dosage forms.
Principle
The method is based on the measurement of the ultraviolet absorbance of Dapagliflozin in a suitable solvent. The wavelength of maximum absorbance (λmax) is determined, and a calibration curve is prepared by plotting absorbance versus concentration. The concentration of Dapagliflozin in the sample solution is then determined by measuring its absorbance and interpolating the value from the calibration curve. This method adheres to the principles of Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Methanol (AR grade), Ethanol (AR grade), Distilled Water, 0.1N Nitric Acid. The choice of solvent can influence the λmax.[4][5]
-
Pharmaceutical Formulation: Commercially available Dapagliflozin tablets.
2. Instrumentation
-
UV-Visible Spectrophotometer: A double beam spectrophotometer with a 1 cm quartz cell is required. The instrument should be capable of scanning in the UV range of 200-400 nm.[4][8][9]
-
Analytical Balance: A balance with a sensitivity of 0.1 mg.[4]
-
Volumetric Flasks and Pipettes: Calibrated glassware for accurate preparation of solutions.
-
Sonicator: To ensure complete dissolution of the drug.[4]
3. Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard.[8][9]
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the chosen solvent (e.g., methanol or distilled water) and sonicate for 10-15 minutes to dissolve the standard completely.[10]
-
Make up the volume to 100 mL with the same solvent to obtain a standard stock solution of 100 µg/mL.
4. Determination of Wavelength of Maximum Absorbance (λmax)
-
Pipette 1 mL of the standard stock solution (100 µg/mL) into a 10 mL volumetric flask.
-
Dilute to the mark with the chosen solvent to get a final concentration of 10 µg/mL.[4]
-
Scan the resulting solution from 400 nm to 200 nm in the UV-Visible spectrophotometer against a solvent blank.[4][9]
-
Record the wavelength of maximum absorbance (λmax). The reported λmax for Dapagliflozin varies depending on the solvent used, with common values being around 220-237 nm and 278 nm.[4][5][11][12][13]
5. Preparation of Calibration Curve
-
From the standard stock solution (100 µg/mL), prepare a series of working standard solutions by making appropriate dilutions to cover a concentration range of approximately 5-30 µg/mL.[4][9][12]
-
Measure the absorbance of each working standard solution at the determined λmax using the solvent as a blank.
-
Plot a graph of absorbance versus concentration.
-
The plot should be linear, and the correlation coefficient (R²) should be close to 0.999.[11][12]
6. Preparation of Sample Solution (from Tablets)
-
Weigh and powder 20 tablets to get a uniform mixture.[9]
-
Accurately weigh a quantity of the tablet powder equivalent to 10 mg of Dapagliflozin.[9][10]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add about 70 mL of the chosen solvent and sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with the solvent and mix well.
-
Filter the solution through a suitable filter paper (e.g., Whatman filter paper).[10]
-
From the filtered solution, make an appropriate dilution to obtain a concentration within the linearity range of the calibration curve.
-
Measure the absorbance of the final sample solution at the λmax.
7. Calculation
The concentration of Dapagliflozin in the sample can be calculated using the regression equation obtained from the calibration curve:
Y = mX + c
Where:
-
Y is the absorbance of the sample solution
-
m is the slope of the calibration curve
-
X is the concentration of the sample solution
-
c is the intercept of the calibration curve
The amount of Dapagliflozin per tablet can then be calculated based on the dilution factor and the average weight of the tablets.
Data Presentation
Table 1: Summary of Reported UV Spectrophotometric Methods for Dapagliflozin Analysis
| Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |
| Distilled Water | 278 | 5-10 | Not explicitly stated, but linearity was observed | [4] |
| 0.1N Nitric Acid | 232 | 10-60 | 0.996 | [5] |
| Water | 222 | 2-32 | 0.999 | [11] |
| Methanol | 224.60 | 5-25 | Not explicitly stated, but linearity was observed | |
| Methanol:Water (15:85) then Distilled Water | 220 | 5-30 | 0.999 | |
| Methanol with Water | 224 | 5-40 | 0.998 | |
| Distilled Water | 237 | 0.5-0.9 | 0.994 | [13] |
| Methanol | 225 | Not explicitly stated, but linearity was observed | 0.996 | [10] |
Method Validation Summary
The described UV spectrophotometric method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4][5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.[4][11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4][11]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5][12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Visualization
Caption: Experimental workflow for the UV spectrophotometric analysis of Dapagliflozin.Caption: Experimental workflow for the UV spectrophotometric analysis of Dapagliflozin.
References
- 1. eprajournals.com [eprajournals.com]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. bepls.com [bepls.com]
- 5. ijfans.org [ijfans.org]
- 6. Dapagliflozin Propanediol [doi.usp.org]
- 7. 达格列净丙二醇一水合物 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. annexpublishers.co [annexpublishers.co]
- 9. phmethods.net [phmethods.net]
- 10. recentscientific.com [recentscientific.com]
- 11. bbrc.in [bbrc.in]
- 12. eijppr.com [eijppr.com]
- 13. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Stability Challenges of Dapagliflozin Propanediol Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns associated with Dapagliflozin propanediol hydrate?
A1: this compound is susceptible to several stability issues, primarily:
-
Hydrolytic Degradation: It is particularly prone to degradation in acidic conditions.[1][2] While stable in neutral and alkaline solutions, acidic environments can lead to the formation of degradation products.[1]
-
Sensitivity to Heat and Humidity: The compound has poor thermal stability and is highly hygroscopic.[3][4][5][6] Exposure to elevated temperatures and humidity can cause the loss of its crystalline structure, leading to an amorphous form which may have different physicochemical properties.[3][4][7] The melting point of the propanediol monohydrate form is relatively low (around 70-77.11°C).[3][]
-
Oxidative Degradation: Exposure to oxygen can result in the formation of oxidative byproducts.[9][10]
-
Photodegradation: The molecule can degrade when exposed to light, leading to the formation of photodegradation products.[9][10]
Q2: What are the known degradation pathways for Dapagliflozin?
A2: The primary degradation pathway for Dapagliflozin involves the cleavage of the C-glucoside bond, particularly under acidic stress, leading to the formation of its aglycone and other related impurities. Oxidative conditions can also lead to the formation of specific degradation products.
Q3: How can I prevent the degradation of this compound during storage and handling?
A3: To maintain the stability of this compound, the following precautions are recommended:
-
Storage Conditions: Store the compound in a cool, dry place, protected from moisture and light.[7] Some suppliers recommend storage at 2-8°C or even below -15°C for long-term stability.[7] Use of tightly sealed containers, potentially with a desiccant, is advisable.[7]
-
Environmental Control: During manufacturing and handling, it is crucial to control temperature and humidity to prevent the transition from a crystalline to an amorphous state.[3][4][5][6]
-
pH Control: For liquid formulations or solutions, maintaining a neutral or slightly alkaline pH can prevent acid-catalyzed hydrolysis.
Q4: What are common formulation strategies to enhance the stability of Dapagliflozin?
A4: Several strategies are being explored to improve the stability of Dapagliflozin:
-
Co-crystals: The formation of co-crystals, for instance with citric acid, has been shown to improve physicochemical properties, including thermal stability and hygroscopicity, compared to the propanediol hydrate form.[3][4][]
-
Excipient Compatibility: Careful selection of excipients is crucial as interactions between Dapagliflozin and certain excipients can lead to the formation of new impurities.[9] Compatibility studies are essential during pre-formulation.[11]
-
Packaging: Utilizing packaging materials that protect the drug from light and moisture is critical for maintaining stability over its shelf life.[9]
Troubleshooting Guides
Issue 1: Inconsistent dissolution profiles or unexpected changes in physical appearance of the powder.
-
Possible Cause: This is often due to batch-to-batch variability in the solid-state form of the API. Dapagliflozin can exist in anhydrous, solvated (propanediol monohydrate), and amorphous forms, each with different solubility and dissolution characteristics.[7] The propanediol hydrate form can convert to an amorphous state under high humidity or elevated temperatures.[3][7]
-
Troubleshooting Steps:
-
Solid-State Characterization:
-
Powder X-ray Diffraction (PXRD): Use PXRD to identify the crystalline form and detect the presence of an amorphous halo.[7]
-
Differential Scanning Calorimetry (DSC): Determine the melting point to detect phase transitions. The propanediol monohydrate form has a characteristic melting point around 70-79.5°C.[7]
-
Thermogravimetric Analysis (TGA): Quantify the amount of water and propanediol in the crystal lattice. The anhydrous form should show minimal weight loss until decomposition.[7]
-
-
Review Environmental Controls: Assess manufacturing and storage conditions for any exposure to high temperatures or humidity that could induce a phase transition.[3][7]
-
Issue 2: Appearance of unknown peaks in chromatograms during stability testing.
-
Possible Cause: The appearance of new peaks likely indicates the formation of degradation products due to stress conditions such as acid, base, oxidation, heat, or light.
-
Troubleshooting Steps:
-
Identify the Stress Condition: Review the experimental conditions to determine the likely cause of degradation (e.g., low pH, exposure to oxidants, light, or high temperature).
-
Forced Degradation Studies: Conduct systematic forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to intentionally generate and identify the degradation products.[1][12][13] This will help in understanding the degradation profile of the molecule.
-
Mass Spectrometry (MS): Couple the LC system with a mass spectrometer to elucidate the structure of the unknown impurities.[1]
-
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes the degradation of Dapagliflozin observed under various forced degradation conditions as reported in multiple studies.
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl | Reflux at 60°C for 48 hours | ~20-25% | [2][10] |
| 0.1 N HCl | Room Temperature | Significant Degradation | [14] | |
| 1 N and 2 N HCl | Reflux | Significant Degradation | [12] | |
| Base Hydrolysis | 1 N and 2 N NaOH | Reflux | Stable | [12] |
| 0.1 N NaOH | Room Temperature | Significant Degradation | [14] | |
| - | - | Two degradation products formed | [10] | |
| Oxidative | 30% H₂O₂ | Not specified | Stable | [12] |
| 20% H₂O₂ | 30 minutes | Not specified | [10] | |
| 3% H₂O₂ | Not specified | Significant Degradation | [15] | |
| - | - | Two degradation products formed | [10] | |
| Thermal | 60°C | 48 hours | Stable | [10] |
| 60°C | 48 hours | 5-20% Degradation | [16] | |
| Humidity/Thermal | - | - | Significant degradation, two DPs formed | [1][17][18] |
| Photolytic | UV radiation | Not specified | Stable | [12] |
| UV radiation at 254nm | Not specified | Some Degradation | [16] |
Note: The term "stable" generally indicates that the degradation was not significant under the tested conditions. The extent of degradation can vary based on specific experimental parameters.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a representative method for conducting forced degradation studies on Dapagliflozin to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N HCl. Reflux the solution at 60°C for 48 hours.[2][10] After the specified time, cool the solution and neutralize it with 1 N NaOH.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N NaOH. Reflux the solution for a specified duration. After cooling, neutralize the solution with 1 N HCl.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 30% hydrogen peroxide (H₂O₂) at room temperature for a specified time.[12]
-
Thermal Degradation: Keep the solid drug substance or a solution of the drug in an oven maintained at a specific temperature (e.g., 60°C) for 48 hours.[10][16]
-
Photolytic Degradation: Expose a solution of the drug or the solid drug substance to UV radiation (e.g., at 254 nm) in a photostability chamber for a defined period.[10][16]
-
Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a typical stability-indicating RP-HPLC method for the analysis of Dapagliflozin and its degradation products.
-
Chromatographic System: An HPLC system equipped with a PDA or UV detector.[10][12]
-
Column: A C8 or C18 column is commonly used for separation (e.g., Kromasil 100-5-C8, 100 mm x 4.6 mm).[10][12]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous phase (e.g., water or a buffer like potassium dihydrogen phosphate).[12][13] The composition can be isocratic or gradient. A common isocratic mobile phase is acetonitrile:water (52:48 v/v).[12]
-
Detection Wavelength: Detection is typically carried out at a wavelength where Dapagliflozin has significant absorbance, such as 224 nm or 225 nm.[12][17]
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[17]
-
Injection Volume: A standard injection volume of 10-20 µL is used.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness to ensure it is suitable for its intended purpose.[12][13]
Visualizations
Caption: Key degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improved Manufacturability and In Vivo Comparative Pharmacokinetics of Dapagliflozin Cocrystals in Beagle Dogs and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. alentris.org [alentris.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 14. media.neliti.com [media.neliti.com]
- 15. Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product a… [ouci.dntb.gov.ua]
- 16. ijrpr.com [ijrpr.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dapagliflozin Propanediol Hydrate Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303). The following information addresses common issues related to the impact of pH on the stability and degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My dapagliflozin sample is showing significant degradation. What are the most likely pH-related causes?
A1: Dapagliflozin propanediol hydrate is susceptible to degradation under both acidic and alkaline conditions.[1][2] Significant degradation is often observed during forced degradation studies when the compound is exposed to acidic or basic solutions, particularly at elevated temperatures. If you are observing unexpected degradation, review the pH of your solutions. The order of stability for dapagliflozin is generally considered to be greatest near neutral pH and decreases in acidic and basic environments.[3]
Q2: At what pH conditions is dapagliflozin most stable and most labile?
A2: Dapagliflozin is most stable in neutral and photolytic conditions.[4] It is more prone to degradation in acidic and basic media.[2] Some studies have shown that dapagliflozin is stable in neutral, photolytic, and thermal conditions, but undergoes significant degradation in acidic and alkaline hydrolysis.[5][6] One study specifically noted the order of stability as photo > thermal > acidic > oxidative > basic.[3]
Q3: What are the major degradation products of dapagliflozin under acidic and alkaline conditions?
A3: Under acidic stress, dapagliflozin primarily undergoes hydrolysis, leading to the cleavage of the O-glucoside bond. This results in the formation of an aglycone and glucose.[6] Two primary degradation products have been identified under acid hydrolysis.[5] Under alkaline conditions, two degradant peaks have also been observed from mass spectrometry data.[6]
Q4: I need to perform a forced degradation study on dapagliflozin. What are the recommended stress conditions related to pH?
A4: For forced degradation studies, it is recommended to expose dapagliflozin to both acidic and alkaline conditions. Common laboratory protocols include:
-
Acidic Hydrolysis: Treatment with 0.1 N HCl at 60°C for 2 hours or at room temperature for 75 hours.[3] Another study used 1N HCl at 60°C for 8 hours.[7]
-
Alkaline Hydrolysis: Treatment with 0.1 N NaOH at 60°C for 2 hours or at room temperature for 24 hours.[3] A separate protocol suggests 1N NaOH at 60°C for 8 hours.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram. | pH-induced degradation of dapagliflozin. | 1. Verify the pH of your mobile phase and sample diluent. Ensure they are within the stable pH range for dapagliflozin.2. If working with acidic or basic solutions, consider neutralizing the sample before analysis.[8]3. Compare the retention times of the unknown peaks with those of known dapagliflozin degradation products. |
| Low assay value for dapagliflozin. | Degradation of the active pharmaceutical ingredient (API) due to inappropriate pH during storage or sample preparation. | 1. Review the pH of all solutions that the dapagliflozin has been in contact with.2. Ensure that stock solutions and samples are stored at an appropriate pH and temperature to minimize degradation. |
| Inconsistent results between experiments. | Variability in the pH of buffers or solutions. | 1. Prepare fresh buffers for each experiment and accurately measure the pH.2. Use a calibrated pH meter.3. Ensure the mobile phase pH is consistent, as this can affect retention time and peak shape in HPLC analysis.[9] |
Quantitative Data Summary
The following table summarizes the percentage of dapagliflozin degradation observed under various pH-related stress conditions from different studies.
| Stress Condition | Reagent | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | Room Temp | 75 hours | 8.4% | [3] |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 2 hours | - | |
| Acid Hydrolysis | 1 N HCl | 60°C | 8 hours | - | [7] |
| Acidic Hydrolysis | - | - | - | 18.06% | [10] |
| Alkaline Hydrolysis | 0.1 N NaOH | Room Temp | 24 hours | 12.31% | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH | 60°C | 2 hours | - | |
| Alkaline Hydrolysis | 1 N NaOH | 60°C | 8 hours | - | [7] |
| Basic Hydrolysis | 0.1 N NaOH | - | - | 28.20% | [11][12] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Sample Preparation: Prepare a stock solution of dapagliflozin in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1000 µg/mL.[13]
-
Stress Application: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 0.1 N HCl.
-
Incubation: Place the flask in a water bath at 60°C for 2 hours.
-
Neutralization: After the incubation period, cool the solution to room temperature. Neutralize the solution by adding 1 mL of 0.1 N NaOH.
-
Dilution: Make up the volume to 10 mL with the diluent.
-
Analysis: Inject the resulting solution into an HPLC system for analysis.
Protocol 2: Forced Degradation Study - Alkaline Hydrolysis
-
Sample Preparation: Prepare a stock solution of dapagliflozin as described in Protocol 1.
-
Stress Application: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 0.1 N NaOH.
-
Incubation: Place the flask in a water bath at 60°C for 2 hours.
-
Neutralization: After incubation, cool the solution to room temperature. Neutralize with 1 mL of 0.1 N HCl.
-
Dilution: Bring the final volume to 10 mL with the diluent.
-
Analysis: Analyze the sample using HPLC.
Visualizations
Caption: Experimental workflow for pH-based forced degradation studies.
Caption: Simplified degradation pathways of dapagliflozin under acidic and alkaline conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. media.neliti.com [media.neliti.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 9. impactfactor.org [impactfactor.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product a… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. japer.in [japer.in]
Technical Support Center: Dapagliflozin Propanediol Hydrate Analytical Method Troubleshooting
Welcome to the technical support center for Dapagliflozin propanediol (B1597323) hydrate (B1144303) analytical methods. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in retention times for Dapagliflozin in our RP-HPLC analysis. What are the potential causes and how can we troubleshoot this?
A1: Variability in retention time is a common issue in HPLC analysis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause of retention time drift.
-
pH Variation: Small changes in the pH of the buffer can significantly impact the retention of ionizable compounds like Dapagliflozin. Ensure accurate pH measurement and consistent buffer preparation for every batch.
-
Solvent Proportioning: Inaccurate mixing of organic and aqueous phases can lead to variability. Use precise volumetric measurements or a reliable gradient mixer.
-
Degassing: Dissolved gases in the mobile phase can form bubbles in the pump, leading to flow rate inaccuracies. Ensure the mobile phase is adequately degassed before and during the run.
-
-
Column Issues: The analytical column is a critical component influencing separation.
-
Column Equilibration: Insufficient column equilibration with the mobile phase before injection can cause retention time shifts in the initial runs. Ensure the column is equilibrated until a stable baseline is achieved.
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducibility.[1]
-
Column Contamination: Buildup of contaminants from previous injections can alter the stationary phase chemistry. Implement a regular column washing procedure.
-
-
HPLC System Issues: The instrumentation itself can be a source of variability.
-
Pump Performance: Inconsistent flow rate from the pump will directly affect retention times. Check for pump leaks, and ensure proper maintenance and calibration.
-
Injector Variability: Issues with the autosampler or manual injector can lead to inconsistent injection volumes and timing.[1]
-
Below is a troubleshooting workflow to address retention time variability:
Q2: Our assay values for Dapagliflozin are consistently low. What could be the reason?
A2: Consistently low assay values can point to issues with sample preparation, standard preparation, or the analytical method itself.
Potential Causes & Troubleshooting Steps:
-
Standard Preparation and Stability: The accuracy of your results is directly dependent on the accuracy of your standard.
-
Standard Purity: Ensure the purity of the Dapagliflozin reference standard.
-
Weighing Errors: Use a calibrated analytical balance and ensure accurate weighing.
-
Standard Solution Stability: Dapagliflozin solutions may degrade over time. It is recommended to prepare fresh standard solutions daily. A study has shown that standard and sample solutions are stable for 24 hours at room temperature.[2]
-
-
Sample Preparation: Incomplete extraction or degradation during sample preparation can lead to low results.
-
Incomplete Dissolution: Ensure the drug is completely dissolved from the dosage form. Sonication can aid in complete dissolution.[3][4]
-
Filtration Issues: Adsorption of the analyte onto the filter membrane can lead to lower concentrations. A filter validation study is recommended.
-
Sample Degradation: Dapagliflozin can be susceptible to degradation under certain conditions.[3][5] Ensure sample preparation is conducted under conditions that minimize degradation.
-
-
Chromatographic Issues:
-
Poor Peak Shape: Broad or tailing peaks can lead to inaccurate integration and lower calculated areas. This can be caused by column degradation or an inappropriate mobile phase.
-
Integration Parameters: Incorrect peak integration parameters can lead to underestimation of the peak area. Review and optimize the integration settings.
-
Q3: We are observing unexpected peaks in our chromatograms. How do we identify if they are impurities or degradation products?
A3: The presence of extra peaks indicates the presence of other components in your sample. Identifying these is crucial for a stability-indicating method.
Identification Strategy:
-
Specificity Analysis: Inject a blank (diluent), a placebo (formulation excipients without the active ingredient), and the Dapagliflozin standard solution. This will help identify peaks originating from the diluent or excipients.
-
Forced Degradation Studies: To confirm if the unknown peaks are degradation products, perform forced degradation studies on a pure sample of Dapagliflozin propanediol hydrate.[6][7] Expose the drug to stress conditions such as:
-
Acid hydrolysis (e.g., 1N HCl)[7]
-
Base hydrolysis (e.g., 1N NaOH)[7]
-
Oxidation (e.g., 30% H₂O₂)[7]
-
Thermal degradation[3]
-
Photolytic degradation[3]
Analyze the stressed samples using your HPLC method. If the unknown peaks appear or increase in the stressed samples, they are likely degradation products. A stability-indicating method should be able to separate these degradation peaks from the main Dapagliflozin peak.[1][5]
-
-
LC-MS Analysis: For definitive identification, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be used to determine the mass-to-charge ratio (m/z) of the unknown peaks, which can help in elucidating their structures.[6]
The following diagram illustrates the logical flow for identifying unknown peaks:
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Dapagliflozin
This protocol is a representative method compiled from various validated procedures.[1][3][4][5]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Kromasil C18, 150 x 4.6 mm, 5 µm)[3][4]
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% Trifluoroacetic acid in water or a phosphate (B84403) buffer) and an organic solvent (e.g., Methanol or Acetonitrile) in a suitable ratio.[1][3] A gradient program may be necessary for optimal separation of degradation products.[1][3][4]
-
Column Temperature: 25 °C[1]
-
Injection Volume: 10-20 µL[5]
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.[8]
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution.
-
Further dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 5-100 µg/mL).[9][10]
-
-
Sample Solution Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Dapagliflozin and transfer it to a 50 mL volumetric flask.[3]
-
Add about 25 mL of the mobile phase and sonicate for 10-15 minutes to ensure complete dissolution.[3][4]
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.[3][4]
-
Further dilute the filtrate with the mobile phase to a suitable concentration for analysis.
-
-
System Suitability: Before sample analysis, inject the standard solution multiple times (e.g., five or six replicates) and check the system suitability parameters against the acceptance criteria.[2][11]
Data Presentation
Table 1: Typical System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0[11] |
| Theoretical Plates (N) | > 2000[2][11] |
| % RSD of Peak Area | ≤ 2.0%[2] |
| % RSD of Retention Time | ≤ 1.0%[11] |
Table 2: Summary of Validation Parameters from Published Methods
| Parameter | Range/Value | Reference |
| Linearity Range | 2-24 µg/mL to 50-90 µg/mL | [5][11] |
| Correlation Coefficient (r²) | > 0.999 | [5] |
| Accuracy (% Recovery) | 98-102% | [10][11] |
| Precision (% RSD) | < 2.0% | [9][10] |
| Limit of Detection (LOD) | 0.04 - 0.947 µg/mL | [8][9] |
| Limit of Quantification (LOQ) | 0.12 - 2.869 µg/mL | [8][9] |
Table 3: Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 1N HCl, reflux | Degradation observed |
| Base Hydrolysis | 1N NaOH, reflux | Degradation observed |
| Oxidative Degradation | 30% H₂O₂ | Dapagliflozin found to be stable[7] |
| Thermal Degradation | Heat | Dapagliflozin found to be stable[7] |
| Photolytic Degradation | UV radiation | Dapagliflozin found to be stable[7] |
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijcrt.org [ijcrt.org]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmahealthsciences.net [pharmahealthsciences.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jopir.in [jopir.in]
- 11. pnrjournal.com [pnrjournal.com]
Technical Support Center: Optimizing HPLC Separation of Dapagliflozin Propanediol Hydrate and Its Impurities
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the High-Performance Liquid Chromatography (HPLC) separation of Dapagliflozin propanediol (B1597323) hydrate (B1144303) and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Dapagliflozin?
A1: Dapagliflozin impurities can originate from the manufacturing process or degradation.[1] Process-related impurities may include starting materials, intermediates, and byproducts of side reactions.[1] Degradation products can form due to hydrolysis, oxidation, or photodegradation.[1] Some known impurities include Dapagliflozin related compound A (Bromo Dapagliflozin), Dapagliflozin enantiomer, Ethyl Dapagliflozin, and Dapagliflozin Alfa Isomer. Other identified impurities include 1α-Methoxy Dapagliflozin, 4-Deschloro-4-bromo Dapagliflozin, and Dapagliflozin Hydroxy Impurity.[2]
Q2: What are the typical starting conditions for RP-HPLC analysis of Dapagliflozin?
A2: A common starting point for the analysis of Dapagliflozin involves a reversed-phase C18 or C8 column.[3][4] The mobile phase often consists of a mixture of an aqueous buffer (like phosphate) and an organic solvent such as acetonitrile (B52724) or methanol.[3][4] Detection is typically performed using a UV detector at a wavelength of approximately 224 nm.[3][4]
Q3: How can I perform a forced degradation study for Dapagliflozin?
A3: Forced degradation studies are conducted to demonstrate the stability-indicating nature of an HPLC method.[3] Dapagliflozin should be subjected to various stress conditions, including acid hydrolysis (e.g., 1N HCl), base hydrolysis (e.g., 1N NaOH), oxidation (e.g., 30% H₂O₂), thermal degradation (e.g., 105°C), and photolytic degradation (UV radiation).[4] The extent of degradation is then monitored by HPLC to ensure that the degradation products do not interfere with the quantification of Dapagliflozin.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Resolution Between Dapagliflozin and Impurities | - Inappropriate mobile phase composition.- Suboptimal column chemistry.- Inadequate gradient profile. | - Adjust Mobile Phase: Modify the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve the separation of early eluting peaks.- Change pH: Adjusting the pH of the aqueous buffer can alter the ionization of impurities, thereby affecting their retention and selectivity.- Try a Different Column: If using a C18 column, consider a C8 or a phenyl column for different selectivity.[4][5]- Optimize Gradient: If using a gradient method, adjust the slope of the gradient. A shallower gradient can improve the resolution of closely eluting compounds. |
| Peak Tailing for Dapagliflozin Peak | - Secondary interactions with residual silanols on the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Use a High-Purity Column: Employ a modern, end-capped silica (B1680970) column to minimize silanol (B1196071) interactions.- Modify Mobile Phase: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask active silanol sites. Adjusting the pH can also help.- Reduce Sample Concentration: Inject a lower concentration of the sample to check for column overload. |
| Peak Fronting | - High injection volume or high concentration of sample in a solvent stronger than the mobile phase. | - Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.- Reduce Injection Volume: Decrease the volume of the injected sample. |
| Baseline Noise or Drift | - Contaminated mobile phase or column.- Detector lamp issue.- Leaks in the HPLC system. | - Prepare Fresh Mobile Phase: Filter and degas all mobile phase components.- Flush the System: Flush the column and system with a strong solvent (e.g., 100% acetonitrile or methanol).- Check Detector Lamp: Monitor the lamp energy and replace it if it is low.- Inspect for Leaks: Check all fittings and connections for any signs of leakage. |
| Retention Time Shifts | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation. | - Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase for each run.- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.- Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.- Use a Guard Column: A guard column can help extend the life of the analytical column. |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Dapagliflozin Assay
This protocol is based on a method developed for the routine analysis of Dapagliflozin.[3]
-
Chromatographic Conditions:
Parameter Value Column Cosmosil C18 (dimensions not specified)[3] Mobile Phase Methanol:Water (85:15, v/v), pH adjusted to 3[3] Flow Rate 0.9 mL/min[3] Detection Wavelength 224 nm[3] Injection Volume 10 µL | Column Temperature | Ambient |
-
Standard Solution Preparation:
-
Prepare a stock solution of Dapagliflozin in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 10-50 µg/mL.[3]
-
-
Sample Solution Preparation:
-
For bulk drug, accurately weigh and dissolve a suitable amount in the mobile phase to achieve a concentration within the linear range.
-
For tablets, weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to a single dose into a volumetric flask, dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the peak area of Dapagliflozin.
-
Protocol 2: Gradient RP-HPLC Method for Separation of Dapagliflozin and Its Impurities
This protocol is a representative gradient method for resolving Dapagliflozin from its process-related and degradation impurities.[5]
-
Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Column | Xbridge Phenyl (250 x 4.6 mm, 5 µm)[5] | | Mobile Phase A | 0.05% Trifluoroacetic Acid (TFA) in Water[5] | | Mobile Phase B | Acetonitrile[5] | | Flow Rate | 1.0 mL/min[5] | | Detection Wavelength | 210 nm[5] | | Injection Volume | 10 µL[5] | | Column Temperature | Ambient[5] | | Gradient Program | Time (min) | % Mobile Phase A | % Mobile Phase B | | | 0.0 | 80 | 20 | | | 3.0 | 50 | 50 | | | 10.0 | 30 | 70 | | | 17.0 | 30 | 70 | | | 19.0 | 80 | 20 | | | 25.0 | 80 | 20 |
-
Solution Preparation:
-
Diluent: Methanol[5]
-
Prepare standard solutions of Dapagliflozin and its available impurities in the diluent.
-
Prepare sample solutions by dissolving the drug substance or product in the diluent.
-
-
Procedure:
-
Set up the HPLC system with the specified conditions and equilibrate the column with the initial mobile phase composition.
-
Inject a blank (diluent), followed by the standard and sample solutions.
-
Identify and quantify the impurities based on their retention times relative to the Dapagliflozin peak.
-
Visualizations
Caption: A general workflow for optimizing an HPLC method for separating Dapagliflozin and its impurities.
References
- 1. alentris.org [alentris.org]
- 2. Dapagliflozin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. RP-HPLC method for dapagliflozin: development, validation, degradation. [wisdomlib.org]
- 4. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preventing hygroscopic effects in Dapagliflozin propanediol hydrate handling
Technical Support Center: Handling Dapagliflozin (B1669812) Propanediol (B1597323) Hydrate (B1144303)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting issues related to the hygroscopic nature of Dapagliflozin propanediol hydrate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the tendency of a solid material to absorb moisture from the surrounding atmosphere. This compound is known to be hygroscopic, which can lead to several experimental challenges.[][2] Moisture absorption can cause physical changes in the powder, such as clumping and caking, which affects its flowability and makes accurate weighing and handling difficult.[3][4] Furthermore, excess moisture can lead to chemical degradation and changes in the crystalline structure of the active pharmaceutical ingredient (API), potentially impacting its stability, dissolution rate, and overall therapeutic efficacy.[2][5][6]
Q2: How can I visually identify if my sample of this compound has absorbed excessive moisture?
A2: Visual inspection can often provide the first clues of moisture absorption. Look for a change in the appearance of the powder from a fine, free-flowing solid to a clumpy or caked material. You might also observe the formation of sticky lumps, which can adhere to container walls or spatulas, making handling problematic.[7]
Q3: What are the ideal storage conditions to prevent moisture uptake in this compound?
A3: To minimize moisture absorption, this compound should be stored in a controlled environment. The recommended storage conditions include maintaining a low relative humidity (ideally below 40%), and a controlled temperature, typically between 15°C and 25°C.[8] It is crucial to store the compound in airtight containers made of moisture-resistant materials, such as high-density polyethylene (B3416737) (HDPE) drums or foil-lined bags.[8][9] The use of desiccants, like silica (B1680970) gel or molecular sieves, inside the packaging is also highly recommended to absorb any residual moisture.[3][8]
Q4: I am working in a high-humidity environment. What extra precautions should I take when handling this compound?
A4: Working in a high-humidity environment requires stringent controls. Whenever possible, handle the compound inside a glove box with controlled low humidity.[10] If a glove box is not available, work quickly to minimize the exposure time of the compound to the open air.[4] Use smaller, well-sealed working vials to limit the exposure of the main stock. Ensure all glassware and equipment are thoroughly dried before use, for instance, by oven-drying.[11]
Q5: My this compound has become clumpy. Can I still use it for my experiments?
A5: If the material has become clumpy, it is a sign of moisture absorption. While you might be able to break up the clumps with a spatula, the water content of the material is no longer uniform or known, which can significantly impact the accuracy of your experiments.[4][10] It is highly recommended to determine the water content of the sample using a method like Karl Fischer titration before proceeding. Depending on the requirements of your experiment, you may need to dry the material under vacuum, though this risks altering its crystalline form. For critical applications, it is best to use a fresh, properly stored sample.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when handling this compound.
Problem 1: Inconsistent weighing results and poor powder flowability.
-
Possible Cause: The powder has absorbed moisture, leading to clumping and adhesion to weighing instruments. High humidity in the weighing area.
-
Troubleshooting Steps:
-
Verify Environmental Conditions: Check the humidity and temperature of the weighing area. Ideally, weighing should be performed in a low-humidity environment.
-
Inspect the Material: Visually examine the powder for clumps or stickiness.
-
Use a Controlled Environment: If possible, transfer the material to a glove box with controlled humidity for weighing.
-
Work Quickly: Minimize the time the container is open during weighing.
-
Dry Glassware: Ensure all spatulas and weighing boats are completely dry.
-
Problem 2: Unexpected changes in the physical appearance of the powder (e.g., from crystalline to amorphous).
-
Possible Cause: Exposure to high temperature and humidity can induce a phase transition in this compound, causing it to lose its crystalline structure.[2][6][12]
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the material has been stored at the recommended temperature and humidity.
-
Analytical Characterization: Use techniques like Powder X-ray Diffraction (PXRD) to assess the crystalline state of the material.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to check for changes in the melting point or other thermal events indicative of a phase change.[6]
-
Discard and Replace: If a phase transition is confirmed, the material may not be suitable for experiments where the crystalline form is critical. It is advisable to use a new, properly stored batch.
-
Quantitative Data Summary
The hygroscopic nature of different forms of Dapagliflozin can be quantified by measuring the percentage of water uptake at various relative humidity (RH) levels.
| Compound Form | Water Uptake at 95% RH | Hygroscopicity Level |
| Dapagliflozin (Free Form) | 7.4% | High |
| This compound | 2.0% | Moderate |
| Dapagliflozin-Citric Acid Cocrystal | ~1.0% | Low |
This data is based on dynamic vapor sorption analysis and highlights the improved stability of the propanediol hydrate and cocrystal forms against humidity compared to the free form of Dapagliflozin.[]
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the steps for determining the water content in a sample of this compound using volumetric Karl Fischer titration. This is a widely applied and specific method for moisture determination in drug substances.[13]
-
Principle: The Karl Fischer titration is based on a reaction between iodine and sulfur dioxide in the presence of water. The amount of water in the sample is quantified by the amount of iodine consumed.
-
Apparatus:
-
Automatic Karl Fischer titrator
-
Titration vessel
-
Analytical balance
-
-
Reagents:
-
Karl Fischer reagent (volumetric, with a known titer)
-
Anhydrous methanol (B129727) or a suitable solvent
-
Sodium tartrate dihydrate (for standardization)
-
-
Procedure:
-
Standardization of Karl Fischer Reagent:
-
Add approximately 30 mL of anhydrous methanol to the titration vessel and titrate with the Karl Fischer reagent to a stable endpoint to neutralize the solvent.[13]
-
Accurately weigh about 150-350 mg of sodium tartrate dihydrate and add it to the titration vessel.[13]
-
Titrate with the Karl Fischer reagent to the endpoint.
-
Calculate the water equivalence factor (F) of the reagent in mg of water per mL of reagent.[13]
-
-
Sample Analysis:
-
Neutralize the solvent in the titration vessel as described above.
-
Accurately weigh a specified quantity of this compound sample and transfer it to the titration vessel.
-
Stir for 1 minute to ensure dissolution and then titrate with the standardized Karl Fischer reagent to the electrometric endpoint.[13]
-
Record the volume of the Karl Fischer reagent consumed.
-
-
Calculation:
-
Calculate the percentage of water in the sample using the following formula: % Water = (Volume of KF reagent consumed (mL) x F (mg/mL)) / (Weight of sample (mg)) x 100
-
-
Protocol 2: Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)
This protocol describes the use of DVS to characterize the moisture sorption and desorption properties of this compound.
-
Principle: DVS analysis measures the change in mass of a sample as it is exposed to a series of controlled relative humidity (RH) levels at a constant temperature. This provides a detailed profile of the material's interaction with moisture.
-
Apparatus:
-
Dynamic Vapor Sorption analyzer
-
Microbalance
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample (typically 5-10 mg) and place it in the DVS sample pan.
-
-
Drying Stage:
-
Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This initial mass is considered the dry mass of the sample.
-
-
Sorption Phase:
-
Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).
-
At each RH step, allow the sample to equilibrate until the rate of mass change is below a defined threshold (e.g., 0.002% per minute).
-
Record the mass at each RH level.
-
-
Desorption Phase:
-
Decrease the RH in the same stepwise manner from 90% back to 0% RH.
-
Record the equilibrated mass at each step.
-
-
Data Analysis:
-
Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm.
-
The isotherm provides information on the hygroscopicity, deliquescence point, and any hysteresis (difference between the sorption and desorption curves), which can indicate physical changes in the material.
-
-
Visualizations
Caption: Troubleshooting workflow for handling hygroscopic this compound.
Caption: Recommended experimental workflow for handling this compound.
References
- 2. Improved Manufacturability and In Vivo Comparative Pharmacokinetics of Dapagliflozin Cocrystals in Beagle Dogs and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solids-solutions.com [solids-solutions.com]
- 4. tutorchase.com [tutorchase.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20190110994A1 - Pharmaceutical composition of dapagliflozin - Google Patents [patents.google.com]
- 8. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 9. researchgate.net [researchgate.net]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
Dapagliflozin Propanediol Hydrate Degradation Kinetics: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation kinetics of Dapagliflozin propanediol (B1597323) hydrate.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Dapagliflozin most susceptible to degradation?
A1: Dapagliflozin shows significant degradation under acidic, alkaline, oxidative, and humidity/thermal stress conditions.[1][2][3] It is particularly liable to decomposition in acidic and alkaline solutions.[2][4] While stable under certain thermal and photolytic conditions, some studies show degradation can still occur.[1][5][6]
Q2: What is the kinetic order of Dapagliflozin's degradation?
A2: The degradation kinetics of Dapagliflozin have been shown to follow a first-order or pseudo-first-order reaction depending on the conditions. Specifically, it corresponds to first-order kinetics under thermal and humidity/thermal stress.[1][3] In an alkaline medium, the degradation follows a pseudo-first-order reaction.[7][8]
Q3: What are the common degradation products (DPs) of Dapagliflozin?
A3: Studies have identified and isolated two novel degradation products resulting from acid hydrolysis.[1][9] Additionally, two DPs were observed under combined humidity and thermal stress.[1][3] The structural elucidation of these degradation products is typically performed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
Q4: What factors can influence the formation of impurities during manufacturing and storage?
A4: Impurity formation can be influenced by several factors. Process-related impurities may arise from unreacted starting materials or byproducts from side reactions.[10] Degradation products form over time due to environmental conditions such as oxidation, hydrolysis from moisture, and photodegradation from light exposure.[10] Furthermore, interactions between Dapagliflozin and formulation excipients or packaging materials can also lead to impurities.[10]
Troubleshooting Guides
Issue 1: Inconsistent or low degradation observed in forced degradation studies.
-
Possible Cause: Stress conditions may be insufficient in terms of duration, temperature, or reagent concentration.
-
Troubleshooting Steps:
-
Verify Reagent Concentration: Ensure that the concentrations of acid (e.g., 0.1N HCl), base (e.g., 0.1N NaOH), and oxidizing agent (e.g., 3% H₂O₂) are correct.[2][11] Some studies have used stronger acids (1N or 2N HCl) to induce degradation.[5][12]
-
Increase Exposure Time/Temperature: If initial degradation is low, extend the exposure time. For thermal studies, consider increasing the temperature (e.g., 60°C) or combining it with humidity (wet heat).[13][11] For acid hydrolysis, refluxing at 60°C for up to 48 hours has been shown to be effective.[9]
-
Check Drug Sample Solubility: Ensure the drug is fully dissolved in a suitable solvent like methanol (B129727) before adding the stressor.[2] Poor solubility can lead to incomplete exposure to the stress condition.
-
Issue 2: Poor separation between Dapagliflozin and its degradation products in HPLC/UPLC analysis.
-
Possible Cause: The chromatographic method is not optimized for resolving the parent drug from its more polar or non-polar degradation products.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Composition: Modify the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. A gradient elution may be necessary to resolve all peaks effectively.
-
Select an Appropriate Column: A C8 or C18 column is commonly used.[1][5] Consider a column with a different particle size or a core-shell column to improve resolution.[1][3]
-
Optimize Flow Rate and Temperature: Adjusting the flow rate (e.g., 0.4-1.0 mL/min) and column temperature can impact peak shape and resolution.[5][8][12]
-
Check Detection Wavelength: Ensure the UV detector is set to an appropriate wavelength (e.g., 223 nm, 224 nm, or 272 nm) for optimal detection of both the parent drug and its degradants.[2][5][6][12]
-
Data Presentation: Summary of Forced Degradation Studies
The following tables summarize quantitative data from various forced degradation studies on Dapagliflozin.
Table 1: Percentage Degradation under Various Stress Conditions (Study A)
| Stress Condition | Reagent/Parameter | % Degradation |
| Acidic Hydrolysis | 0.1N HCl | 18.06% |
| Alkaline Hydrolysis | 0.1N NaOH | 8.67% |
| Oxidative | 3% H₂O₂ | 9.67% |
| Neutral Hydrolysis | Water | 11.13% |
| Dry Heat | - | 0.75% |
| Wet Heat | - | 9.78% |
| Humidity | - | 4.81% |
| Photochemical | UV Light | 2.69% |
| Data sourced from a study by Hemke et al.[11] |
Table 2: Percentage Degradation under Various Stress Conditions (Study B)
| Stress Condition | Reagent/Parameter | % Degradation |
| Acidic Hydrolysis | 0.1N HCl | 8.4% |
| Basic Hydrolysis | 0.1N NaOH | 12.31% |
| Oxidative | 3% H₂O₂ | 10.91% |
| Thermal | 60°C | 5.94% |
| Photolytic | ICH Cycle | 5.25% |
| Data sourced from a study by Patel et al.[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for subjecting Dapagliflozin to various stress conditions as per ICH guidelines.[2][13]
-
Preparation of Stock Solution: Prepare a standard stock solution by dissolving 10.0 mg of Dapagliflozin in 10.0 ml of methanol to obtain a concentration of 1000 µg/mL.[2]
-
Acidic Degradation: To a 10 mg drug sample, add 2 mL of methanol to dissolve. Add 2 mL of 0.1 N HCl and maintain at room temperature for a specified duration. Dilute with water to a final working concentration (e.g., 10 µg/mL).[2]
-
Alkaline Degradation: To a 10 mg drug sample, add 2 mL of methanol to dissolve. Add 2 mL of 0.1 N NaOH and maintain at room temperature for a specified duration. Dilute with water to a final working concentration.[2]
-
Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.[5][11][12]
-
Thermal Degradation: Place the solid drug sample in an oven at a controlled temperature (e.g., 60°C) for a specified period (e.g., 48 hours).[13]
-
Photolytic Degradation: Expose the drug sample to UV radiation as per ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as RP-HPLC or RP-UPLC.[5][6]
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol is an example of an analytical method used to quantify Dapagliflozin in the presence of its degradation products.[5][12]
-
Mobile Phase: Acetonitrile and water in a 52:48 ratio.[5][12]
-
Injection Volume: 20 µL.
-
Analysis: The drug's retention time is observed, and the peak areas of the parent drug and any degradation products are measured to determine the extent of degradation.
Visualizations
Caption: Workflow for a forced degradation study of Dapagliflozin.
Caption: Simplified degradation pathways of Dapagliflozin.
References
- 1. researchgate.net [researchgate.net]
- 2. media.neliti.com [media.neliti.com]
- 3. Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product a… [ouci.dntb.gov.ua]
- 4. scite.ai [scite.ai]
- 5. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 9. researchgate.net [researchgate.net]
- 10. alentris.org [alentris.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. ijrpr.com [ijrpr.com]
Managing thermal decomposition of Dapagliflozin propanediol hydrate during experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303). Our goal is to help you manage and prevent thermal decomposition during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with dapagliflozin propanediol hydrate.
| Issue | Possible Cause | Recommended Action |
| Visual Changes in the Sample (e.g., stickiness, discoloration, clumping) | Exposure to elevated temperatures or humidity.[] | Store the compound in a desiccator at controlled room temperature (2-8°C is often recommended for storage).[][2][3] Minimize exposure to ambient conditions during sample preparation. |
| Onset of thermal decomposition. | Immediately verify storage conditions. If the material has been exposed to temperatures approaching its melting point (74-78°C), it may have started to degrade.[][2][4][5] Consider using a fresh, properly stored sample for your experiment. | |
| Unexpected Weight Loss in Thermogravimetric Analysis (TGA) at Low Temperatures | Loss of water of hydration or residual solvent. | This compound is a hydrate, and initial weight loss is expected due to the loss of water and propanediol. Review the expected stoichiometry to determine if the weight loss is consistent with the loss of these molecules. |
| Hygroscopic nature of the compound.[] | The compound can absorb atmospheric moisture.[] Ensure the sample is handled in a low-humidity environment (e.g., a glovebox) prior to TGA analysis to obtain an accurate baseline. | |
| Inconsistent Melting Point in Differential Scanning Calorimetry (DSC) | Sample impurity. | Impurities can broaden the melting endotherm and lower the melting point. Verify the purity of your sample using a suitable chromatographic method like HPLC.[] |
| Inappropriate heating rate. | A high heating rate can shift the observed melting point. A standard rate of 10°C/min is often used for analysis.[] | |
| Decomposition during melting. | If decomposition occurs concurrently with melting, the DSC thermogram will be complex. Compare with TGA data to see if weight loss occurs in the same temperature range. | |
| Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC) After an Experiment | Thermal degradation of the compound. | Dapagliflozin can degrade under thermal stress.[6] Lower the temperature of your experimental conditions if possible. Analyze the degradation products to understand the decomposition pathway. |
| Hydrolysis (acidic or basic conditions). | The compound can degrade in the presence of strong acids or bases.[] Ensure the pH of your solutions is controlled and appropriate for the stability of the compound. |
Frequently Asked Questions (FAQs)
1. What is the melting point and decomposition temperature of this compound?
The melting point of this compound is reported to be in the range of 74-78°C.[][2][4][5] It is known to be sensitive to higher temperatures, and its solid-state stability is a critical factor to consider during production and storage.[7][8][9] While a specific decomposition temperature is not always distinctly separate from its melting, thermal degradation can occur at temperatures approaching and beyond its melting point.
2. What are the expected thermal events in a TGA and DSC analysis of this compound?
In a TGA analysis, you can expect an initial weight loss corresponding to the loss of the water molecule and the propanediol molecule from the hydrate complex. Following this, further weight loss at higher temperatures would indicate the decomposition of the dapagliflozin molecule itself. In a DSC thermogram, you should observe an endothermic event corresponding to the melting of the compound.
3. What are the known degradation products of this compound?
Under conditions of forced degradation, which can include thermal stress, several degradation products can be formed.[10][11] Hazardous decomposition products upon combustion are reported to include oxides of carbon and hydrogen chloride.[3]
4. How should I store this compound to prevent thermal decomposition?
To maintain its stability, this compound should be stored in a well-controlled environment. Storage at 2-8°C in a refrigerator is often recommended.[2] It is also crucial to protect it from high humidity due to its hygroscopic nature.[]
5. Can I heat a solution of this compound?
Caution should be exercised when heating solutions of this compound. A study on thermal deterioration involved heating a sample in a hot air oven at 70°C for 60 hours, which is close to its melting point.[] It is advisable to use the lowest possible temperature for dissolution and to minimize the duration of heating to prevent degradation.
Quantitative Data Summary
| Parameter | Value | Analytical Method |
| Melting Point | 74-78°C[][2][4][5] | Differential Scanning Calorimetry (DSC) |
| TGA Heating Rate | 10°C/minute[] | Thermogravimetric Analysis (TGA) |
| DSC Heating Rate | 10°C/minute[] | Differential Scanning Calorimetry (DSC) |
| Hazardous Decomposition Products | Oxides of carbon, Hydrogen chloride[3] | Not Applicable |
Experimental Protocols
Protocol for Thermal Analysis of this compound
Objective: To assess the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Materials:
-
This compound sample
-
TGA instrument with aluminum pans
-
DSC instrument with standard aluminum pans
-
Nitrogen gas (high purity) for purging
Procedure:
1. Thermogravimetric Analysis (TGA) a. Tare an empty aluminum TGA pan. b. Accurately weigh approximately 10 mg of the this compound sample into the pan.[] c. Place the pan in the TGA instrument. d. Purge the furnace with nitrogen gas. e. Heat the sample from ambient temperature to 200°C at a constant heating rate of 10°C/minute.[] f. Record the weight loss as a function of temperature.
2. Differential Scanning Calorimetry (DSC) a. Tare an empty standard aluminum DSC pan and lid. b. Accurately weigh approximately 3 mg of the this compound sample into the pan.[] c. Seal the pan. d. Place the sample pan and an empty reference pan in the DSC cell. e. Heat the sample from 30°C to 200°C at a constant heating rate of 10°C/minute under a nitrogen purge.[] f. Record the heat flow as a function of temperature.
Visualizations
Caption: Experimental workflow for thermal analysis of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 2. Naarini Molbio Pharma [naarini.com]
- 3. Dapagliflozin Propanediol Monohydrate CAS 960404-48-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Dapagliflozin propanediol monohydrate | 960404-48-2 [chemicalbook.com]
- 5. Dapagliflozin propanediol monohydrate CAS#: 960404-48-2 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Technical Support Center: Dapagliflozin Propanediol Hydrate In Vitro Dissolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vitro dissolution of Dapagliflozin propanediol (B1597323) hydrate (B1144303).
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro dissolution experiments with Dapagliflozin propanediol hydrate.
Issue 1: Slower than expected dissolution rate.
-
Question: My this compound formulation is showing a slower dissolution rate than anticipated. What are the potential causes and how can I troubleshoot this?
-
Answer: A slow dissolution rate for Dapagliflozin, a Biopharmaceutics Classification System (BCS) Class III drug with high solubility, can be influenced by several factors.[1][2] Here’s a step-by-step troubleshooting approach:
-
Verify Dissolution Medium and Conditions: Ensure the dissolution medium and experimental conditions are appropriate. Dapagliflozin is highly soluble in 0.1N Hydrochloric acid (HCl) and simulated gastric fluid (SGF).[3][4][5] An acetate (B1210297) buffer with a pH of 4.5 has also been shown to be a suitable medium.[3] The recommended temperature is 37 ± 0.5°C.[2][3]
-
Assess Agitation Speed: The paddle speed (USP Apparatus II) can significantly impact the dissolution rate. While speeds of 50, 60, and 75 rpm have been evaluated, 50 rpm is often chosen as it can provide more discriminative results, especially in the initial stages of dissolution.[2][5] However, if the dissolution is too slow, increasing the agitation speed within the recommended range may be beneficial.
-
Evaluate Particle Size: The particle size of the active pharmaceutical ingredient (API) is a critical factor. Micronized Dapagliflozin has been used in studies, and a d90 value of around 35.3 μm has been reported.[3] Smaller particle sizes increase the surface area available for dissolution. Consider particle size analysis of your API and if it is not micronized, this could be a key reason for slow dissolution.
-
Examine Formulation Excipients: The type and concentration of excipients in your formulation can either aid or hinder dissolution.
-
Disintegrants: The amount of disintegrant, such as Polyplasdone XL, can be optimized to achieve a dissolution profile similar to the reference product.[6]
-
Binders and Fillers: Ensure that the binders and fillers used do not form a matrix that traps the API and impedes its release.
-
-
Manufacturing Process Parameters: For solid dosage forms, manufacturing parameters like roller compaction pressure and tablet hardness can affect dissolution profiles.[7] Higher compaction forces or tablet hardness may lead to slower dissolution.
-
Issue 2: High variability in dissolution results between samples.
-
Question: I am observing significant variability in the dissolution profiles between different tablets or capsules from the same batch. What could be causing this and how can I improve consistency?
-
Answer: High variability in dissolution results can stem from inconsistencies in the formulation or the manufacturing process.
-
Check for Uniformity of Dosage Units: Ensure that the content uniformity of the active pharmaceutical ingredient (API) in your dosage units is within acceptable limits. Inconsistent API distribution will naturally lead to variable dissolution.
-
Assess Powder Blend Homogeneity: If you are working with a solid dosage form, inadequate blending of the API with excipients can result in "hot spots" or areas with lower API concentration, leading to inconsistent dissolution.
-
Evaluate Manufacturing Process Consistency: For tablets, variations in compression force or for capsules, inconsistencies in filling can lead to differences in density and porosity, which in turn affect the rate of solvent penetration and drug release.
-
Control Environmental Factors: Dapagliflozin propanediol monohydrate can be sensitive to temperature and humidity, which could potentially lead to changes in its physical form (e.g., from crystalline to amorphous) if not properly controlled during manufacturing and storage.[6][7][8] Such changes can impact dissolution behavior.
-
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) class of Dapagliflozin and why is it important for dissolution?
A1: Dapagliflozin is classified as a BCS Class III drug.[2][5] This means it has high solubility and low permeability.[1] For BCS Class III drugs, the dissolution is typically rapid, and the rate-limiting step for absorption in vivo is intestinal permeability.[1] Therefore, in vitro dissolution testing is crucial to ensure that the drug is fully released from the dosage form and available for absorption. For BCS Class III drugs to be considered for a biowaiver, they generally need to exhibit very rapid in vitro dissolution, with at least 85% of the drug dissolved in 15 minutes.[9][10]
Q2: What are the recommended dissolution media for this compound?
A2: Based on solubility studies, this compound is highly soluble in acidic media. The most commonly recommended dissolution media are:
Phosphate buffers of pH 6.8 have also been used, but the solubility is generally higher in acidic conditions.[4]
Q3: What type of dissolution apparatus is typically used for Dapagliflozin tablets?
A3: The USP Apparatus II (paddle apparatus) is the most commonly cited dissolution testing apparatus for Dapagliflozin tablets.[2][4][5] A stirring speed of 50 rpm is frequently used.[2][5]
Q4: How can formulation strategies be used to improve the dissolution of Dapagliflozin?
A4: While Dapagliflozin has high intrinsic solubility, formulation can still play a role in optimizing its release from a dosage form. Strategies include:
-
Particle Size Reduction: Micronization of the API increases the surface area, which can enhance the dissolution rate.[3]
-
Use of Superdisintegrants: Incorporating effective disintegrants helps the dosage form to break apart quickly, facilitating drug release.
-
Solid Dispersions: Preparing solid dispersions of Dapagliflozin with polymers like PEG 4000, PVP K-30, and HPMC can improve its solubility and dissolution rate by converting the crystalline form to an amorphous form.[11]
-
Co-amorphous Formulations: Combining the drug with a co-former in an amorphous state can enhance both solubility and permeability.[12]
Q5: Are there any specific analytical methods recommended for quantifying Dapagliflozin in dissolution samples?
A5: Yes, both UV spectrophotometry and High-Performance Liquid Chromatography (HPLC) are commonly used and validated methods for quantifying Dapagliflozin in dissolution samples.
-
UV Spectrophotometry: A common wavelength for detection is around 224 nm or 245.6 nm.[4][5] This method is often favored for its simplicity and high throughput in quality control settings.
-
RP-HPLC: A Reverse-Phase HPLC method provides higher specificity and is also a well-established technique for analyzing Dapagliflozin.[4]
Data Presentation
Table 1: Solubility of Dapagliflozin in Various Media
| Dissolution Medium | pH | Solubility | Reference |
| 0.1N Hydrochloric Acid (HCl) | 1.2 | Highly Soluble | [3][4] |
| Simulated Gastric Fluid (SGF) | 1.2 | Highly Soluble | [3][5] |
| Acetate Buffer | 4.5 | Highly Soluble | [3] |
| Phosphate Buffer | 6.8 | Soluble | [4] |
| Water | ~7.0 | Soluble | [5] |
Table 2: Recommended In Vitro Dissolution Test Parameters for Dapagliflozin Tablets
| Parameter | Recommendation | Reference |
| Apparatus | USP Apparatus II (Paddle) | [2][4][5] |
| Dissolution Medium | 0.1N HCl or Simulated Gastric Fluid (pH 1.2) | [2][4][5] |
| Volume of Medium | 900 mL | [2][4][5] |
| Temperature | 37 ± 0.5°C | [2][3] |
| Agitation Speed | 50 rpm | [2][5] |
| Sampling Times | 5, 10, 15, 20, 30, 45, 60 minutes | [5] |
| Quantification Method | UV Spectrophotometry (at ~224 nm) or RP-HPLC | [4][5] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of Dapagliflozin Tablets using USP Apparatus II
-
Preparation of Dissolution Medium: Prepare 900 mL of 0.1N HCl or Simulated Gastric Fluid (pH 1.2) per vessel. Degas the medium prior to use.
-
Apparatus Setup: Set up the USP Apparatus II (paddle) and equilibrate the dissolution medium to 37 ± 0.5°C.
-
Sample Introduction: Place one Dapagliflozin tablet into each dissolution vessel.
-
Initiation of Test: Start the paddles at a rotation speed of 50 rpm.
-
Sampling: Withdraw aliquots (e.g., 10 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the collected samples through a suitable filter (e.g., 0.45 µm).
-
Quantification: Analyze the concentration of Dapagliflozin in the filtered samples using a validated UV spectrophotometric or HPLC method.
-
Calculation: Calculate the percentage of drug dissolved at each time point.
Visualizations
Caption: Troubleshooting workflow for poor Dapagliflozin dissolution.
Caption: BCS classification of Dapagliflozin.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. In Vitro Dissolution Profile of Dapagliflozin: Development, Method Validation, and Analysis of Commercial Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. DEVELOPMENT AND VALIDATION OF DISSOLUTION TEST METHOD FOR DAPAGLIFLOZIN USING RP-HPLC AND UV SPECTROPHOTOMETER - IJPRS [ijprs.com]
- 5. scispace.com [scispace.com]
- 6. Improved Manufacturability and In Vivo Comparative Pharmacokinetics of Dapagliflozin Cocrystals in Beagle Dogs and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ijrti.org [ijrti.org]
- 12. journal-jps.com [journal-jps.com]
Technical Support Center: In Vivo Studies with Dapagliflozin Propanediol Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in in vivo studies involving Dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions to ensure data integrity and reproducibility.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in blood glucose readings between animals in the same treatment group. | 1. Inconsistent food intake: Animal feeding behavior can significantly impact blood glucose levels. 2. Variable stress levels: Handling and dosing procedures can induce stress, affecting glucose homeostasis. 3. Inaccurate dosing: Issues with the formulation's homogeneity or administration technique. 4. Timing of measurements: Blood collection at inconsistent times relative to dosing and feeding. | 1. Standardize feeding: Ensure all animals have ad libitum access to the same diet, or implement a controlled feeding schedule. For studies sensitive to food intake, consider fasting animals for a consistent period before measurements. 2. Acclimatize animals: Allow for a sufficient acclimatization period and handle all animals consistently and gently to minimize stress. 3. Optimize formulation and dosing: Ensure the dosing solution is homogenous. For oral gavage, use appropriate needle sizes and techniques to ensure consistent delivery. 4. Standardize sampling times: Collect blood samples at the same time points for all animals, relative to the time of dosing. |
| Precipitation or instability of the dosing solution. | 1. Poor solubility in the chosen vehicle: Dapagliflozin propanediol hydrate has limited aqueous solubility. 2. Incorrect pH of the vehicle. 3. Degradation over time: The stability of the prepared solution may be limited. | 1. Select an appropriate vehicle: Consider using a co-solvent system. Common vehicles include a mixture of Polyethylene glycol 300 (PEG300), Tween-80, and saline, or a solution of Dimethyl sulfoxide (B87167) (DMSO) and saline. Sonication may aid dissolution.[1] 2. Check vehicle pH: While Dapagliflozin's solubility is not heavily pH-dependent, ensure the vehicle's pH is within a neutral and stable range. 3. Prepare fresh solutions: It is recommended to prepare dosing solutions fresh daily. If storage is necessary, conduct stability tests under the intended storage conditions (e.g., temperature, light exposure). |
| Unexpected adverse events or mortality in treated animals. | 1. Volume depletion: Dapagliflozin's diuretic effect can lead to dehydration, especially at higher doses.[2] 2. Hypoglycemia: While less common with SGLT2 inhibitors alone, the risk increases when combined with other hypoglycemic agents. 3. Off-target effects: Though highly selective for SGLT2, very high doses may have off-target effects. | 1. Ensure access to water: Provide ad libitum access to drinking water to prevent dehydration. Monitor for signs of volume depletion. 2. Monitor blood glucose: Regularly monitor blood glucose levels, especially in combination therapy studies. 3. Use appropriate doses: Adhere to established dose ranges from literature for the specific animal model. |
| Inconsistent drug exposure (pharmacokinetics) between studies. | 1. Animal strain and sex differences: Different strains and sexes of rodents can metabolize drugs differently. 2. Food effects: The presence of food in the stomach can alter drug absorption. 3. Health status of animals: Underlying health issues can affect drug metabolism and clearance. | 1. Standardize animal models: Clearly report the strain, sex, and age of the animals used. Be consistent across experiments. 2. Standardize feeding protocols: Administer the drug at the same time relative to the feeding cycle (e.g., during the fasted or fed state). 3. Use healthy animals: Ensure all animals are healthy and free from diseases that could impact the study outcomes. |
Frequently Asked Questions (FAQs)
Formulation and Dosing
-
Q1: What is the recommended vehicle for preparing this compound for oral gavage in rodents? A1: Several vehicles can be used. A common and effective option is a ternary solvent system of PEG300, Tween-80, and saline. For example, a solution can be prepared by dissolving the compound in DMSO and then diluting it with PEG300, Tween-80, and saline.[1] Another reported vehicle is 1% ethanol (B145695) in water. The choice of vehicle should be based on the required concentration and stability for your specific study.
-
Q2: How should I prepare the dosing solution? A2: It is recommended to first create a stock solution in a solvent where Dapagliflozin is highly soluble, such as DMSO.[3] This stock can then be diluted with the final vehicle to the desired concentration. Sonication can be used to aid dissolution.[1] It is best practice to prepare the working solution fresh each day.
-
Q3: What is a typical dose range for Dapagliflozin in preclinical rodent models? A3: The dose of Dapagliflozin can vary depending on the animal model and the specific research question. Doses in the range of 1 mg/kg to 10 mg/kg administered orally once daily are commonly reported in the literature for rats and mice.[4][5]
Experimental Design
-
Q4: How important is the diet of the animals in a study with Dapagliflozin? A4: The diet is a critical factor. High-fat diets are often used to induce metabolic disease models. The composition of the diet can influence the baseline metabolic state of the animals and their response to Dapagliflozin. It is crucial to use a consistent and well-defined diet for all animals within a study.
-
Q5: Should I use male or female animals for my study? A5: The choice of sex depends on the research question. There can be sex-based differences in metabolism and drug response. It is important to be consistent with the sex of the animals used in a study or to include both sexes and analyze the data accordingly.
Mechanism of Action
-
Q6: What is the primary mechanism of action of Dapagliflozin? A6: Dapagliflozin is a highly selective and potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules.[6] By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[6]
-
Q7: Are there other signaling pathways affected by Dapagliflozin? A7: Yes, beyond its direct effect on SGLT2, Dapagliflozin has been shown to modulate other signaling pathways. These include the activation of AMP-activated protein kinase (AMPK) and influences on the PI3K/Akt pathway, which are involved in cellular energy homeostasis, inflammation, and cell survival.[6][7]
Quantitative Data
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₅ClO₆·C₃H₈O₂·H₂O | [8] |
| Molecular Weight | 502.98 g/mol | [3] |
| Appearance | White to off-white crystalline powder | - |
| Aqueous Solubility | ~1.6 - 1.7 mg/mL | [8][9] |
| Solubility in DMSO | ~100 mg/mL | [3] |
| Solubility in Ethanol | ~100 mg/mL | [3] |
| Octanol/Water Partition Coefficient (logP) | 2.45 at pH 7.4 | [8] |
Pharmacokinetic Parameters of Dapagliflozin in Preclinical Species
| Species | Dose (mg/kg, oral) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t₁/₂ (h) | Reference(s) |
| Rat | 1 | ~0.5 - 1 | ~600 - 800 | ~1500 - 2000 | ~2 - 3 | [10] |
| Dog | 0.1 | ~0.5 - 1 | ~50 - 100 | ~200 - 300 | ~2 - 3 | [10] |
| Monkey | 0.1 | ~1 - 2 | ~20 - 40 | ~100 - 150 | ~2 - 4 | [10] |
Note: Pharmacokinetic parameters can vary depending on the study design, animal strain, and analytical methods used.
Experimental Protocols
Protocol 1: Preparation of Dapagliflozin Dosing Solution for Oral Gavage
Objective: To prepare a stable and homogenous solution of this compound for oral administration to rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
-
Sonicator
Procedure:
-
Calculate the required amount of Dapagliflozin: Based on the desired dose (e.g., 1 mg/kg), the average body weight of the animals, and the dosing volume (e.g., 5 mL/kg), calculate the total mass of this compound needed.
-
Prepare the vehicle: A common vehicle can be prepared with the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve Dapagliflozin:
-
Weigh the calculated amount of this compound powder.
-
Add the required volume of DMSO to the powder and vortex or sonicate until fully dissolved to create a stock solution.
-
Add the PEG300 and Tween-80 to the DMSO stock solution and mix thoroughly.
-
Finally, add the saline to reach the final desired volume and mix until a clear and homogenous solution is formed.
-
-
Administration: Administer the freshly prepared solution to the animals via oral gavage at the calculated volume.
Note: It is recommended to prepare the dosing solution fresh daily. If the solution appears cloudy or contains precipitates, it should not be used.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Practical Approach to Initiating SGLT2 Inhibitors in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Dapagliflozin Treatment on Fluid and Electrolyte Balance in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. visionmatrix.one [visionmatrix.one]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro characterization and pharmacokinetics of dapagliflozin (BMS-512148), a potent sodium-glucose cotransporter type II inhibitor, in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of SGLT2 Inhibitors: Dapagliflozin Versus Canagliflozin
A comprehensive comparative analysis of two leading sodium-glucose cotransporter 2 (SGLT2) inhibitors, Dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303) and Canagliflozin (B192856), reveals distinct profiles in selectivity, efficacy, and safety. This guide provides an in-depth examination of their performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Dapagliflozin and Canagliflozin have emerged as cornerstone therapies in the management of type 2 diabetes, primarily through their action on SGLT2 in the kidneys to promote urinary glucose excretion.[1][2][3] Beyond glycemic control, their therapeutic benefits have expanded to include significant cardiovascular and renal protection.[4][5][6][7][8] This comparative analysis delves into the nuanced differences between these two agents, offering a data-driven perspective for informed research and clinical development.
Mechanism of Action and Selectivity
Both Dapagliflozin and Canagliflozin are potent inhibitors of SGLT2. However, their selectivity for SGLT2 over the related SGLT1 transporter differs significantly. Dapagliflozin exhibits a higher selectivity for SGLT2, with a reported SGLT1/SGLT2 IC50 ratio of approximately 1200-1400 fold.[9][10] In contrast, Canagliflozin has a lower selectivity ratio of about 160-413 fold, indicating a more pronounced inhibitory effect on SGLT1.[9][10][11] This difference in selectivity may contribute to variations in their pharmacodynamic profiles, particularly concerning intestinal glucose absorption, which is mediated by SGLT1.[9]
Comparative Efficacy
Clinical studies have demonstrated the efficacy of both drugs in improving glycemic control, reducing body weight, and lowering blood pressure.
Glycemic Control
A real-world study comparing the highest doses of Canagliflozin (300 mg) and Dapagliflozin (10 mg) indicated that Canagliflozin led to better glycemic control.[12] Another study showed that empagliflozin (B1684318) was associated with a larger reduction in HbA1c compared to both dapagliflozin and canagliflozin.[13] Specifically, the adjusted mean change in HbA1c was -10.6 mmol/mol for empagliflozin, -9.8 mmol/mol for canagliflozin, and -9.1 mmol/mol for dapagliflozin.[13] In a separate study, patients initiating dapagliflozin therapy experienced a mean HbA1c reduction of -0.8% after 6 months.[14]
Body Weight and Blood Pressure
Both medications have been shown to induce weight loss and a reduction in systolic blood pressure (SBP). One study reported an adjusted weight change of -2.8 kg for empagliflozin, -3.6 kg for canagliflozin, and -3.5 kg for dapagliflozin, with no significant differences between the drugs.[13] The same study found that canagliflozin was associated with a statistically larger reduction in SBP compared to dapagliflozin (-1.6 mmHg vs. -0.6 mmHg).[13] Another study in a primary care setting found that dapagliflozin was associated with a mean weight reduction of 5.0 kg and a systolic blood pressure reduction of 3.1 mmHg over >12–24 months.[15]
Cardiovascular and Renal Outcomes
Large-scale cardiovascular outcome trials have established the significant cardiorenal benefits of both Dapagliflozin and Canagliflozin.
The DECLARE-TIMI 58 trial for Dapagliflozin showed a significant reduction in the composite endpoint of cardiovascular death or hospitalization for heart failure, but no significant difference in major adverse cardiovascular events (MACE) compared to placebo.[6] The CANVAS Program, which evaluated Canagliflozin, demonstrated a significant reduction in MACE.[6]
Regarding renal outcomes, both drugs have shown protective effects. The CREDENCE trial for Canagliflozin was stopped early due to overwhelming efficacy, showing a 30% lower relative risk of the primary composite renal outcome.[4] The DAPA-CKD trial for Dapagliflozin also demonstrated a significant reduction in the risk of sustained eGFR decline, end-stage kidney disease, and renal or cardiovascular death.[16] A network meta-analysis found no statistically significant superiority of one agent over the other for a composite renal outcome.[7]
Safety Profile
The most common adverse events associated with SGLT2 inhibitors are genital mycotic infections and urinary tract infections (UTIs).[16][17][18] The increased glucose concentration in the urine creates a favorable environment for microbial growth.[16]
One analysis of the FDA Adverse Event Reporting System (FAERS) database found that canagliflozin had the highest number of reported cases for both UTIs and genital fungal infections, though it was also the most widely prescribed at the time.[19] Another study reported that genital mycotic infections occurred in 16.6% of patients on SGLT2 inhibitors, with 60% of these cases in patients taking empagliflozin, 30% with dapagliflozin, and 10% with canagliflozin.[20]
Data Summary
| Parameter | Dapagliflozin propanediol hydrate | Canagliflozin | References |
| SGLT2 IC50 (nM) | 1.1 | 2.2 | [10] |
| SGLT1 IC50 (nM) | 1350 | 910 | [10] |
| SGLT1/SGLT2 Selectivity | ~1200-1400 fold | ~160-413 fold | [9][10] |
| HbA1c Reduction | -9.1 mmol/mol | -9.8 mmol/mol | [13] |
| Body Weight Change | -3.5 kg | -3.6 kg | [13] |
| Systolic Blood Pressure Change | -0.6 mmHg | -1.6 mmHg | [13] |
| Adverse Event | This compound | Canagliflozin | References |
| Genital Mycotic Infections | Incidence reported at 30% of cases in one study. | Incidence reported at 10% of cases in one study. | [20] |
| Urinary Tract Infections | Lower number of reported cases in FAERS database compared to Canagliflozin. | Higher number of reported cases in FAERS database. | [19] |
Signaling Pathway and Experimental Workflow
SGLT2 Inhibition Pathway in Renal Proximal Tubule
Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.
Experimental Workflow for SGLT2 Inhibitor Screening
Caption: Workflow for a cell-based SGLT2 inhibitor screening assay.
Experimental Protocols
SGLT2 Inhibitor Selectivity Assay (Cell-Based Fluorescent Glucose Uptake)
This protocol describes a common method for determining the inhibitory potency (IC50) of compounds against SGLT2.[1][3][10][21]
1. Cell Culture:
-
Human Kidney 2 (HK-2) cells, which endogenously express SGLT2, are cultured in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Cells are seeded in 96-well black, clear-bottom plates and grown to confluence.
2. Compound Preparation:
-
Stock solutions of Dapagliflozin, Canagliflozin, and other test compounds are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions are made in Krebs-Ringer-HEPES (KRH) buffer to achieve the desired final concentrations. The final DMSO concentration is kept below 0.5%.
3. Glucose Uptake Assay:
-
Confluent cell monolayers are washed twice with pre-warmed KRH buffer.
-
Cells are then pre-incubated with the test compounds or vehicle control for 15-30 minutes at 37°C.
-
To initiate glucose uptake, a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is added to a final concentration of 100-200 µM.
-
The plate is incubated for 30-60 minutes at 37°C.
-
Uptake is terminated by washing the cells three times with ice-cold KRH buffer.
4. Data Analysis:
-
Cells are lysed, and the fluorescence of the cell lysates is measured using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
The percentage of inhibition for each compound concentration is calculated relative to SGLT2-specific uptake (Total Uptake - Non-specific Uptake).
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Measurement of Urinary Glucose Excretion (UGE)
This method is used in clinical trials to assess the pharmacodynamic effect of SGLT2 inhibitors.[22]
1. Urine Collection:
-
Patients undergo a 24-hour urine collection at baseline and after a specified period of treatment with the SGLT2 inhibitor.
2. Sample Analysis:
-
The total volume of the 24-hour urine collection is recorded.
-
The glucose concentration in the urine sample is measured using a validated analytical method, such as a glucose oxidase assay.
-
Urinary creatinine (B1669602) concentration is also measured to allow for normalization of glucose excretion.
3. Calculation of UGE:
-
24-hour UGE is calculated by multiplying the urinary glucose concentration by the total urine volume collected over 24 hours.
-
Alternatively, the urinary glucose-to-creatinine ratio can be calculated to account for variations in urine output.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Canagliflozin, Dapagliflozin and Empagliflozin Added to Heart Failure Treatment in Decompensated Heart Failure Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dedicated kidney disease-focused outcome trials with sodium-glucose cotransporter-2 inhibitors: Lessons from CREDENCE and expectations from DAPA-HF, DAPA-CKD, and EMPA-KIDNEY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Renal outcomes with sodium-glucose cotransporters 2 inhibitors [frontiersin.org]
- 6. bjd-abcd.com [bjd-abcd.com]
- 7. researchgate.net [researchgate.net]
- 8. medrxiv.org [medrxiv.org]
- 9. Pharmacodynamic differences between canagliflozin and dapagliflozin: results of a randomized, double‐blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bjd-abcd.com [bjd-abcd.com]
- 13. View of Real-world cross-comparison of metabolic outcomes with different sodium-glucose co-transporter 2 inhibitors agents in adults with type 2 diabetes: results from the Association of British Clinical Diabetologists audit programme | British Journal of Diabetes [bjd-abcd.com]
- 14. Changes in HbA1c, body weight, and systolic blood pressure in type 2 diabetes patients initiating dapagliflozin therapy: a primary care database study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 19. Pharmacovigilance of Sodium-Glucose Cotransporter-2 Inhibitors for Genital Fungal Infections and Urinary Tract Infections: A Review of the Food and Drug Administration Adverse Event Reporting System Database - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prevalence of genitourinary infection in diabetic patients treated with SGLT 2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. diabetesjournals.org [diabetesjournals.org]
In Vitro Potency Showdown: Dapagliflozin Propanediol Hydrate vs. Empagliflozin
A Comparative Guide for Researchers and Drug Development Professionals
The advent of sodium-glucose cotransporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes, with their benefits extending to cardiovascular and renal protection. Among the leading molecules in this class are dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303) and empagliflozin (B1684318). For researchers and drug development professionals, understanding the nuanced differences in their in vitro potency is critical for preclinical research and the development of next-generation therapeutics. This guide provides an objective comparison of the in vitro performance of these two compounds, supported by experimental data and detailed methodologies.
Quantitative Comparison of In Vitro Potency
The in vitro potency of SGLT2 inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50) against the SGLT2 protein. A lower IC50 value indicates a higher potency. Furthermore, the selectivity for SGLT2 over the related SGLT1 transporter is a key parameter, as off-target inhibition of SGLT1 can lead to gastrointestinal side effects.
| Compound | Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Dapagliflozin | hSGLT2 | 1.1 - 1.2[1][2] | ~1200-fold[1] |
| hSGLT1 | 1400[2] | ||
| Empagliflozin | hSGLT2 | 3.1[2][3] | >2500-fold[2] |
| hSGLT1 | 8300[2] |
hSGLT1: human sodium-glucose cotransporter 1, hSGLT2: human sodium-glucose cotransporter 2
Based on the available in vitro data, dapagliflozin exhibits a slightly lower IC50 for SGLT2, suggesting a higher potency in direct inhibition of the transporter. However, empagliflozin demonstrates a significantly greater selectivity for SGLT2 over SGLT1, with a more than 2500-fold difference in IC50 values compared to dapagliflozin's approximate 1200-fold selectivity.[1][2] This higher selectivity of empagliflozin may translate to a more favorable gastrointestinal safety profile in clinical applications.
Experimental Protocols: Determining In Vitro Potency
The in vitro potency of SGLT2 inhibitors is commonly assessed using cell-based glucose uptake assays. A widely accepted method involves the use of the fluorescent glucose analog 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) in a human kidney proximal tubule cell line, such as HK-2, which endogenously expresses SGLT2.[4][5]
2-NBDG Glucose Uptake Assay Protocol:
-
Cell Culture: HK-2 cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2. For the assay, cells are seeded in 96-well black, clear-bottom plates and grown to confluence.[4]
-
Compound Preparation: Stock solutions of dapagliflozin, empagliflozin, and control compounds are prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made in a Krebs-Ringer-HEPES (KRH) buffer to achieve the desired final concentrations. The final DMSO concentration is kept low (typically <0.5%) to avoid cellular toxicity.[4]
-
Glucose Uptake Assay:
-
On the day of the assay, the confluent cell monolayers are washed twice with pre-warmed KRH buffer.[4]
-
Cells are then incubated with the KRH buffer containing the various concentrations of the test compounds (dapagliflozin or empagliflozin) or vehicle (DMSO) for a pre-incubation period (e.g., 15-30 minutes) at 37°C.[4]
-
To initiate glucose uptake, a solution of 2-NBDG in KRH buffer is added to each well to a final concentration of 100-200 µM. The plate is then incubated for 30-60 minutes at 37°C.[4]
-
The uptake is terminated by aspirating the 2-NBDG solution and washing the cells three times with ice-cold KRH buffer.[4]
-
-
Fluorescence Measurement: The cells are lysed, and the fluorescence of the cell lysates is measured using a fluorescence plate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of around 535 nm.[4]
-
Data Analysis:
-
Background fluorescence from wells without cells is subtracted.
-
The percentage of inhibition for each compound concentration is calculated relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake). Non-specific uptake is determined in the presence of a high concentration of non-labeled D-glucose or in a sodium-free buffer.[4]
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]
-
Visualizing Experimental and Signaling Pathways
To further elucidate the experimental process and the molecular mechanism of action, the following diagrams are provided.
In vitro studies suggest that the inhibition of SGLT2 by dapagliflozin or empagliflozin leads to a reduction in intracellular glucose and sodium influx. This can induce a state of cellular energy stress, characterized by an increased AMP/ATP ratio. This change in the cellular energy landscape is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[6][7] Activated AMPK can then modulate various downstream signaling pathways, such as the AKT/FOXO1 axis, influencing cellular processes like gluconeogenesis and apoptosis, particularly under conditions of metabolic stress like serum deprivation.[8]
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. Empagliflozin: a new sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SGLT2 Inhibitor Empagliflozin for the Treatment of Type 2 Diabetes Mellitus: a Bench to Bedside Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SGLT2 inhibitors and AMPK: The road to cellular housekeeping? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Sodium-Glucose Cotransporter-2 during Serum Deprivation Increases Hepatic Gluconeogenesis via the AMPK/AKT/FOXO Signaling Pathway [e-enm.org]
A Comparative Guide to Bioequivalence of Dapagliflozin Propanediol Hydrate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of different formulations of dapagliflozin (B1669812) propanediol (B1597323) hydrate, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. The following sections present key pharmacokinetic and in vitro dissolution data from publicly available studies, offering insights into the performance of test formulations against the reference product, Forxiga® (AstraZeneca).
Pharmacokinetic Bioequivalence
Bioequivalence studies are crucial for ensuring that generic or alternative formulations of a drug are therapeutically equivalent to the innovator product. These studies typically compare key pharmacokinetic (PK) parameters to demonstrate that the rate and extent of absorption of the active pharmaceutical ingredient are comparable.
A study comparing a generic 10 mg dapagliflozin immediate-release tablet (Sun Pharmaceutical Industries) with the reference product Farxiga® in healthy adult Caucasian subjects under fed conditions demonstrated bioequivalence.[1] The 90% confidence intervals (CIs) for the ratio of the geometric means of the primary PK parameters, maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), were within the standard acceptance range of 80.00% to 125.00%.[1]
Similarly, the European Medicines Agency's public assessment report for Dapagliflozin Macleods confirmed its bioequivalence with Forxiga®, with the 90% confidence intervals for AUC and Cmax falling within the accepted range.[2]
Another study evaluated a novel dapagliflozin cocrystal formulation and found it to be bioequivalent to a 10 mg Forxiga® tablet in human volunteers.[3]
The following table summarizes the key pharmacokinetic parameters from a comparative study.
Table 1: Pharmacokinetic Parameters of Dapagliflozin Formulations (10 mg) Under Fed Conditions
| Parameter | Test Formulation (Generic) | Reference Formulation (Farxiga®) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 134.34 | 137.81 | 97.48% (88.34% - 107.57%) |
| AUC0-t (ng·h/mL) | 1148.2 | 1184.7 | 96.92% (92.41% - 101.65%) |
| AUC0-inf (ng·h/mL) | 1177.3 | 1213.9 | 97.00% (92.51% - 101.71%) |
Data sourced from a study comparing a generic dapagliflozin tablet to Farxiga®.[1]
In Vitro Dissolution Studies
In vitro dissolution testing is a critical quality control measure and can be indicative of in vivo performance. Comparative dissolution profiles are essential for demonstrating similarity between different formulations.
A study developing and validating a dissolution method for commercial dapagliflozin tablets found that over 85% of the drug dissolved within 15 minutes in simulated gastric fluid (pH 1.2) using a paddle apparatus at 50 rpm.[4] Another study comparing a dapagliflozin cocrystal tablet to Forxiga® showed pharmaceutically equivalent dissolution profiles in four different media.[3]
The table below presents comparative dissolution data for a test dapagliflozin cocrystal formulation and the reference product, Forxiga®.
Table 2: Comparative In Vitro Dissolution Profiles of Dapagliflozin Formulations (10 mg)
| Dissolution Medium | Time (min) | Test Formulation (% Dissolved) | Reference Formulation (Forxiga®) (% Dissolved) |
| pH 1.2 | 5 | 85.2 | 88.5 |
| 10 | 95.1 | 96.2 | |
| 15 | 98.3 | 99.1 | |
| pH 4.0 | 5 | 82.4 | 85.1 |
| 10 | 93.7 | 94.8 | |
| 15 | 97.6 | 98.5 | |
| pH 6.8 | 5 | 80.1 | 83.2 |
| 10 | 91.5 | 93.1 | |
| 15 | 96.4 | 97.8 | |
| Water | 5 | 78.9 | 81.7 |
| 10 | 90.2 | 92.3 | |
| 15 | 95.8 | 97.1 |
Data adapted from a study comparing a dapagliflozin cocrystal formulation to Forxiga®.[3]
Experimental Protocols
Bioequivalence Study Design
The standard design for a dapagliflozin bioequivalence study, as recommended by the U.S. Food and Drug Administration (FDA), is a single-dose, two-treatment, two-period crossover in vivo study.[5]
-
Study Type: Fasting[5]
-
Design: Single-dose, two-treatment, two-period crossover[5]
-
Strength: 10 mg[5]
-
Subjects: Healthy male and non-pregnant, non-lactating female subjects[5]
-
Washout Period: A sufficient washout period, typically 7 days, is maintained between the two treatment periods.[1]
-
Blood Sampling: Blood samples are collected at predefined time points post-dose to determine the plasma concentration of dapagliflozin.[1]
-
Analyte to Measure: Dapagliflozin in plasma[5]
-
Bioequivalence Criteria: The 90% confidence interval for the geometric mean ratio of Cmax and AUC for the test versus reference product should be within 80% to 125%.[2][6]
In Vitro Dissolution Testing Protocol
A commonly used and validated method for the dissolution testing of dapagliflozin tablets is as follows:
-
Apparatus: USP Apparatus II (Paddle)[7]
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2)[7]
-
Temperature: 37 ± 0.5 °C[7]
-
Sampling Times: Samples are withdrawn at various time points (e.g., 5, 10, 15, 20, 30 minutes) to generate a dissolution profile.[4]
-
Quantification: The amount of dissolved dapagliflozin is typically determined by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7]
Analytical Method: LC-MS/MS
The quantification of dapagliflozin in plasma samples is most accurately performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction.
-
Chromatographic Separation: Separation is achieved on a C18 reverse-phase column.
-
Detection: Mass spectrometry with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection.
Visualizing the Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for dapagliflozin formulations.
Caption: Workflow of a typical crossover bioequivalence study.
References
- 1. scispace.com [scispace.com]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. Improved Manufacturability and In Vivo Comparative Pharmacokinetics of Dapagliflozin Cocrystals in Beagle Dogs and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Dissolution Profile of Dapagliflozin: Development, Method Validation, and Analysis of Commercial Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Fed and fasted bioequivalence assessment of two formulations of extended-release fixed-dose combination dapagliflozin/metformin (10/1,000 mg) tablets in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Guide to Cross-Validated Analytical Methods for Dapagliflozin Propanediol Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Dapagliflozin propanediol (B1597323) hydrate (B1144303) in bulk and pharmaceutical dosage forms. The information presented is collated from a variety of published research, offering a third-person, objective overview of experimental data to aid in the selection of appropriate analytical techniques. The methodologies discussed have been validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Overview of Analytical Techniques
Several analytical methods have been developed and validated for the estimation of Dapagliflozin.[5] The most prominent techniques include Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry.[5][6] These methods are crucial for quality control, stability studies, and ensuring the therapeutic efficacy of the final drug product.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for Dapagliflozin propanediol hydrate as reported in the literature.
Table 1: Performance Data of RP-HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 5-15 | 10-30 | 2.5-7.5 | 0.45-1.2 |
| Correlation Coefficient (r²) | 0.999 | 0.992 | 0.999 | 1.000 |
| Accuracy (% Recovery) | 98-101% | 98-101% | Within 97-102% | Not Specified |
| Precision (%RSD) | < 2 | < 2 | Not Specified | < 1 |
| Limit of Detection (LOD) (µg/mL) | Not Specified | Not Specified | Not Specified | 0.257 |
| Limit of Quantitation (LOQ) (µg/mL) | Not Specified | Not Specified | Not Specified | 0.778 |
| Reference | [7] | [7] | [3] | [8] |
Table 2: Performance Data of UV-Spectrophotometric Methods
| Parameter | Method A | Method B | Method C |
| Linearity Range (µg/mL) | Not Specified | Not Specified | Not Specified |
| Wavelength (nm) | 223 & 212 | 235 & 272 | 237 |
| Correlation Coefficient (r²) | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | Not Specified |
| Precision (%RSD) | Not Specified | Not Specified | Not Specified |
| Reference | [6] | [6] | [6] |
Note: Detailed quantitative data for some UV methods were not available in the reviewed literature.
Experimental Protocols
Below are the detailed methodologies for the key analytical experiments cited in this guide.
RP-HPLC Method 1
-
Stationary Phase: Prontosil C18 column (250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: Acetonitrile and 3.5 pH Potassium dihydrogen phosphate (B84403) buffer (60:40 v/v).[7]
-
Flow Rate: 1 mL/min.[7]
-
Detection Wavelength: 227 nm.[7]
-
Retention Time: 3.61 min.[7]
RP-HPLC Method 2
-
Stationary Phase: Gemini, C18 column.[2]
-
Mobile Phase: Methanol and 20 mM Ammonium formate (B1220265) (70:30 v/v).[2]
-
Flow Rate: 1.0 ml/min.[2]
-
Detection Wavelength: 225 nm.[2]
-
Injection Volume: 20 µl.[2]
RP-HPLC Method 3
-
Stationary Phase: Inertsil ODS-3V, 150 x 4.6 mm, 5µ column.[3]
-
Mobile Phase: Gradient elution with Mobile Phase A (phosphate buffer, pH 3.5) and Mobile Phase B (Acetonitrile).[3]
-
Flow Rate: 1.0 mL/minute.[3]
-
Detection Wavelength: 233 nm.[3]
-
Retention Time: 7.45 min.[3]
UV-Spectrophotometric Method A
-
Method: Simultaneous equation method for Dapagliflozin in combination with Saxagliptin.[6]
-
Wavelengths: 223 nm and 212 nm.[6]
-
Solvent: Not specified.
UV-Spectrophotometric Method B
-
Method: First derivative spectrophotometric method for Dapagliflozin in combination with metformin (B114582) hydrochloride.[6]
-
Wavelengths: 235 nm and 272 nm.[6]
-
Solvent: Methanol.[6]
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the analytical method validation process and a comparative framework for method selection.
Caption: General workflow for analytical method validation based on ICH guidelines.
Caption: Logical framework for comparing and selecting an analytical method.
Discussion on Cross-Validation and Method Selection
The term "cross-validation" in the context of this guide refers to the comparison of multiple, independently validated analytical methods. The choice of an optimal method depends on the specific requirements of the analysis.
-
RP-HPLC methods generally offer high specificity and are stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its degradation products and other excipients.[1][2] This makes them suitable for quality control and stability testing of finished pharmaceutical products.
-
UV-Spectrophotometric methods are often simpler, faster, and more cost-effective, making them well-suited for routine analysis of the bulk drug where interference from excipients is minimal.[6] However, they may lack the specificity of chromatographic methods, especially when analyzing complex formulations.
Regulatory bodies like the FDA and the principles outlined in the ICH guidelines (specifically Q2(R2) on Validation of Analytical Procedures and Q14 on Analytical Procedure Development) provide a framework for validating analytical methods to ensure they are fit for their intended purpose.[9][10][11][12] The validation parameters summarized in the tables above (accuracy, precision, linearity, etc.) are critical components of this framework.[9]
Conclusion
A variety of robust and reliable analytical methods have been established for the quantification of this compound. The selection of a particular method should be based on a thorough evaluation of its performance characteristics against the specific analytical needs, considering factors such as the sample matrix, required sensitivity, and the intended application (e.g., routine quality control, stability studies, or research). The data and protocols presented in this guide serve as a valuable resource for making an informed decision.
References
- 1. ijrpr.com [ijrpr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. jptcp.com [jptcp.com]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. ijpsr.com [ijpsr.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. biopharminternational.com [biopharminternational.com]
Comparing the stability of Dapagliflozin propanediol hydrate with its anhydrous form
A comprehensive analysis of the solid-state stability of Dapagliflozin (B1669812) Propanediol (B1597323) Hydrate (B1144303) and its anhydrous counterpart reveals critical differences in their physicochemical properties. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data, to inform formulation strategies and ensure drug product quality.
Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a widely used therapeutic agent for type 2 diabetes. The active pharmaceutical ingredient (API) can exist in various solid forms, with the anhydrous and the propanediol hydrate forms being of significant interest. While the anhydrous form is the pure drug substance, the propanediol hydrate was developed to overcome some of its inherent stability challenges.[1] This guide delves into a side-by-side comparison of their stability profiles, focusing on hygroscopicity, thermal stability, and solid-state behavior under stress conditions.
The anhydrous form of dapagliflozin is known to be hygroscopic, readily absorbing moisture from the environment, which can lead to physical and chemical instability.[1] To address this, the propanediol hydrate form was developed. However, this solvated form presents its own stability concerns, particularly a susceptibility to desolvation at elevated temperatures, which can cause a transition to an amorphous state.[2][3] Understanding the nuances of each form's stability is paramount for the development of a robust and reliable dosage form.
Comparative Analysis of Physicochemical Properties
A key study by Oh et al. (2021) provides a direct comparison of the solid-state characteristics of dapagliflozin free base (anhydrous) and dapagliflozin propanediol monohydrate. The following tables summarize the critical experimental data from this and other relevant studies.
Table 1: Hygroscopicity Assessment (Dynamic Vapor Sorption)
| Parameter | Dapagliflozin Anhydrous (Free Base) | Dapagliflozin Propanediol Hydrate | Reference |
| Water Uptake at 95% RH | 7.4% | 2% | [] |
RH = Relative Humidity
Table 2: Thermal Stability Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry)
| Parameter | Dapagliflozin Anhydrous (Free Base) | This compound | Reference |
| Melting Point (DSC) | ~38.51 °C | ~77.11 °C | [] |
| Thermal Events (TGA) | Minimal weight loss until decomposition | Weight loss corresponding to water and propanediol at elevated temperatures | [5] |
DSC = Differential Scanning Calorimetry; TGA = Thermogravimetric Analysis
Table 3: Solid-State Stability under Stress Conditions (Powder X-ray Diffraction)
| Stress Condition | Dapagliflozin Anhydrous (Free Base) | This compound | Reference |
| High Humidity | Potential for conversion to a hydrated or amorphous form | Stable crystalline form | [5] |
| Elevated Temperature | Stable crystalline form (if not exposed to moisture) | Can undergo desolvation and convert to an amorphous form | [2][3] |
PXRD = Powder X-ray Diffraction
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Dynamic Vapor Sorption (DVS)
The hygroscopicity of the dapagliflozin forms was evaluated using a DVS instrument. Samples were initially dried under a stream of nitrogen gas. The relative humidity was then incrementally increased from 0% to 95%, and the change in mass was recorded at each step to determine the extent of water sorption. The temperature was maintained at a constant 25 °C throughout the experiment.[3]
Thermogravimetric Analysis (TGA)
TGA was performed to assess the thermal stability and quantify the solvent content. A sample of each dapagliflozin form was heated at a constant rate (e.g., 10 °C/min) in a controlled nitrogen atmosphere. The weight loss of the sample was monitored as a function of temperature. For the propanediol hydrate, distinct weight loss steps corresponding to the loss of water and propanediol are typically observed.[5]
Differential Scanning Calorimetry (DSC)
DSC was used to determine the melting point and other thermal transitions. A small amount of the sample was sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to the sample was measured relative to an empty reference pan, and endothermic or exothermic events were recorded.[5]
Powder X-ray Diffraction (PXRD)
PXRD analysis was conducted to identify the crystalline form of the dapagliflozin samples before and after exposure to stress conditions (heat and humidity). The samples were packed into a holder and scanned over a 2θ range of approximately 3° to 40° using Cu Kα radiation. Changes in the diffraction pattern, such as the appearance of a halo for amorphous content or shifts in peak positions, indicate solid-state transformations.[5]
Forced Degradation Studies (HPLC)
To evaluate the chemical stability, dapagliflozin samples were subjected to forced degradation under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These conditions typically include exposure to acidic, basic, oxidative, photolytic, and thermal stress. The amount of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6]
Visualizing the Stability Testing Workflow
The following diagram illustrates a typical workflow for comparing the solid-state stability of different forms of an active pharmaceutical ingredient like dapagliflozin.
Caption: Workflow for comparative stability testing.
Degradation Pathway Considerations
Forced degradation studies indicate that dapagliflozin is susceptible to degradation under certain conditions. The primary degradation pathways include hydrolysis and oxidation.[6] The formation of degradation products can impact the safety and efficacy of the final drug product, making a thorough understanding of the stability of the chosen solid form crucial.
References
- 1. US20190110994A1 - Pharmaceutical composition of dapagliflozin - Google Patents [patents.google.com]
- 2. Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of the Pharmacokinetics and Safety of Dapagliflozin Formate, an Ester Prodrug of Dapagliflozin, to Dapagliflozin Propanediol Monohydrate in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Path from Lab to Clinic: An In Vitro-In Vivo Correlation Comparison for Dapagliflozin Formulations
A deep dive into the comparative performance of Dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303) and its alternatives, supported by experimental data, provides crucial insights for researchers and drug developers. Understanding the relationship between in vitro dissolution and in vivo pharmacokinetic performance is paramount for formulation development, quality control, and regulatory submissions.
This guide offers a comprehensive comparison of Dapagliflozin propanediol hydrate formulations, exploring their in vitro dissolution characteristics and in vivo pharmacokinetic profiles. While a direct, publicly available Level A in vitro-in vivo correlation (IVIVC) for this compound is not readily found in the literature, this guide synthesizes available data to draw meaningful comparisons and outlines the established methodologies for developing such a correlation.
Comparative Analysis of Dapagliflozin Formulations
Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is commercially available as Dapagliflozin propanediol monohydrate to enhance its stability.[1] Researchers have explored alternative formulations, such as Dapagliflozin formate (B1220265) and Dapagliflozin cocrystals, to further improve manufacturability and stability.[1][2] Bioequivalence studies are crucial to ensure that these alternative formulations deliver the same therapeutic efficacy and safety profile as the innovator drug.
A comparative pharmacokinetic study in healthy subjects demonstrated that Dapagliflozin formate (DAP-FOR) is bioequivalent to Dapagliflozin propanediol monohydrate (DAP-PDH).[1][3] The mean plasma concentration-time profiles of dapagliflozin were comparable between the two formulations, with the 90% confidence intervals for key pharmacokinetic parameters falling within the conventional bioequivalence range of 0.80–1.25.[1][3] Similarly, a study on a Dapagliflozin cocrystal formulation showed it to be bioequivalent to the commercial Forxiga® tablet in both beagle dogs and human volunteers.[2][4]
Table 1: Comparative Pharmacokinetic Parameters of Dapagliflozin Formulations
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t1/2 (h) | Bioequivalence to Reference | Reference |
| This compound (Reference) | - | - | 1 | 12.9 | - | [5] |
| Dapagliflozin Formate | Geometric Mean Ratio: 0.9766 (90% CI: 0.8635–1.1044) | Geometric Mean Ratio (AUClast): 0.9797 (90% CI: 0.9427–1.0182) | - | - | Yes | [1][3] |
| Dapagliflozin Cocrystal | - | - | - | - | Yes | [2] |
Note: Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve; Tmax = Time to reach maximum plasma concentration; t1/2 = Half-life. Direct comparison of absolute values is challenging due to variations in study designs. The key takeaway is the demonstrated bioequivalence.
Experimental Protocols: A Closer Look at the Methodology
The establishment of an IVIVC relies on robust in vitro and in vivo experimental data. The following sections detail the typical methodologies employed for Dapagliflozin formulations.
In Vitro Dissolution Studies
In vitro dissolution testing is a critical quality control tool that assesses the rate and extent of drug release from a solid dosage form.[6] For Dapagliflozin, an immediate-release tablet, various dissolution methods have been developed and validated.
Table 2: Typical In Vitro Dissolution Protocol for Dapagliflozin Tablets
| Parameter | Condition | Reference |
| Apparatus | USP Apparatus II (Paddle) | [7][8] |
| Dissolution Medium | 900 mL of 0.1N Hydrochloric acid (HCl) or simulated gastric fluid (pH 1.2) | [7][8][9] |
| Temperature | 37 ± 0.5°C | [7][9] |
| Paddle Speed | 50 rpm | [7][9] |
| Sampling Times | Pre-defined intervals (e.g., 5, 10, 15, 20, 25 minutes) | [8] |
| Quantification Method | UV Spectroscopy (at ~224 nm) or RP-HPLC | [7][8] |
Studies have shown that Dapagliflozin is highly soluble in acidic media, with more than 85% of the drug dissolving within 15 minutes.[9] The developed dissolution methods have been validated for specificity, linearity, precision, and accuracy.[7][10]
In Vivo Pharmacokinetic Studies
In vivo studies in healthy human subjects are essential to determine the pharmacokinetic profile of a drug formulation. These studies are typically conducted under fasting conditions to minimize variability.[11]
Table 3: Typical In Vivo Pharmacokinetic Study Protocol for Dapagliflozin
| Parameter | Procedure | Reference |
| Study Design | Single-dose, two-treatment, two-period, crossover design | [11][12] |
| Subjects | Healthy male and non-pregnant, non-lactating female volunteers | [11] |
| Dosage Strength | 10 mg Dapagliflozin | [11][12] |
| Blood Sampling | Collected at pre-dose and various time points post-dose (e.g., up to 48 hours) | [1][3] |
| Analyte Measured | Dapagliflozin in plasma | [11] |
| Analytical Method | LC-MS/MS | [13] |
| Pharmacokinetic Parameters | Cmax, AUC0-t, AUC0-∞, Tmax, t1/2 |
The U.S. Food and Drug Administration (FDA) provides guidance on conducting bioequivalence studies for generic drug approval.[11]
Visualizing the IVIVC Process
The development of an IVIVC is a systematic process that connects in vitro drug dissolution to in vivo drug absorption. The following diagrams illustrate the typical workflow and the conceptual relationship of an IVIVC.
Caption: Experimental workflow for establishing an IVIVC.
The goal of a Level A IVIVC, the highest level of correlation, is to establish a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[14][15] This predictive mathematical model can then be used as a surrogate for in vivo bioequivalence studies for certain pre- and post-approval changes.[14][16]
Caption: Logical relationship of a Level A IVIVC.
References
- 1. A Comparison of the Pharmacokinetics and Safety of Dapagliflozin Formate, an Ester Prodrug of Dapagliflozin, to Dapagliflozin Propanediol Monohydrate in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Manufacturability and In Vivo Comparative Pharmacokinetics of Dapagliflozin Cocrystals in Beagle Dogs and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. In Vitro Dissolution Profile of Dapagliflozin: Development, Method Validation, and Analysis of Commercial Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DEVELOPMENT AND VALIDATION OF DISSOLUTION TEST METHOD FOR DAPAGLIFLOZIN USING RP-HPLC AND UV SPECTROPHOTOMETER - IJPRS [ijprs.com]
- 9. scispace.com [scispace.com]
- 10. In Vitro Dissolution Profile of Dapagliflozin: Development, Method Validation, and Analysis of Commercial Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
Head-to-Head Comparison of SGLT2 Inhibitors in Cellular Uptake Assays
A comprehensive guide for researchers and drug development professionals on the comparative performance of SGLT2 inhibitors in cellular uptake assays, supported by experimental data and detailed protocols.
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs primarily used in the management of type 2 diabetes. They lower blood glucose levels by inhibiting glucose reabsorption in the proximal tubules of the kidneys.[1] The efficacy and selectivity of these inhibitors are critical parameters for their therapeutic application and are often evaluated using in vitro cellular uptake assays. This guide provides a head-to-head comparison of common SGLT2 inhibitors based on their inhibitory potency in such assays, along with detailed experimental methodologies to aid in the design and interpretation of related research.
Quantitative Comparison of SGLT2 Inhibitor Potency
The inhibitory potency of SGLT2 inhibitors is a key determinant of their pharmacological effect. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction or a biological process by 50%. The following table summarizes the IC50 values for several prominent SGLT2 inhibitors against human SGLT2 and the related SGLT1 transporter, providing insight into their potency and selectivity.[2]
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Canagliflozin (B192856) | 2.2 | 910 | ~413-fold |
| Dapagliflozin (B1669812) | 1.1 | 1350 | ~1200-fold |
| Empagliflozin | 3.1 | 8300 | >2500-fold |
| Ertugliflozin | 0.877 | >877 | >1000-fold |
| Ipragliflozin | 7.4 | 1876 | ~254-fold |
| Sotagliflozin | 1.8 | 36 | ~20-fold (Dual Inhibitor) |
Note: Data is compiled from various in vitro cell-based assays. IC50 values can vary depending on the specific cell line, substrate, and assay conditions.[2]
Signaling Pathway and Mechanism of Action
SGLT2, predominantly located in the S1 and S2 segments of the proximal tubule, is responsible for reabsorbing approximately 90% of the glucose from the glomerular filtrate back into the bloodstream.[1][3] This process is driven by the sodium gradient maintained by the Na+/K+ pump on the basolateral membrane.[3] SGLT2 inhibitors block this transporter, leading to the excretion of excess glucose in the urine.[1] Recent cryo-electron microscopy studies have revealed that gliflozin compounds bind to the glucose-binding site of SGLT2 in an outward-open conformation.[4]
Experimental Protocols
A widely used method for screening and characterizing SGLT2 inhibitors is a cell-based, non-radioactive fluorescence assay.[1] This assay utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake.[1][5]
Cell Line Selection and Culture:
-
Human Kidney 2 (HK-2) cells: A human proximal tubular epithelial cell line that endogenously expresses SGLT2.[2]
-
Engineered cell lines: HEK293 or CHO cells stably transfected to express human SGLT2 (hSGLT2) can also be used and often provide a more robust signal.[2][5]
-
Culture Protocol: Cells are typically cultured in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[2] For experiments, cells are seeded into 96-well plates and grown to confluence.[2]
2-NBDG Glucose Uptake Assay Protocol:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to reach confluence.[2]
-
Cell Washing: Gently wash the cells twice with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).[2]
-
Compound Incubation: Add buffer containing various concentrations of the SGLT2 inhibitor to the wells. Include vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor like Phlorizin). Incubate at 37°C for 15-30 minutes.[1][2]
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µM.[1] To determine non-specific uptake, a high concentration of D-glucose (e.g., 10-30 mM) can be added to a set of control wells.[1][2]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[1][2]
-
Washing: Wash the cells with ice-cold buffer to remove the extracellular 2-NBDG.[6]
-
Cell Lysis: Lyse the cells to release the intracellular contents.[1]
-
Quantification: Measure the fluorescence of the cell lysate using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 520 nm.[1][5]
Off-Target Effects
It is important to note that some SGLT2 inhibitors may have off-target effects, meaning they can interact with other proteins besides SGLT2.[7] For instance, canagliflozin is less selective for SGLT2 over SGLT1 compared to dapagliflozin and empagliflozin.[8] Sotagliflozin is considered a dual SGLT1/SGLT2 inhibitor.[2] These off-target effects can contribute to the overall pharmacological profile of the drug.
Conclusion
Cellular uptake assays are indispensable tools for the preclinical evaluation of SGLT2 inhibitors. The 2-NBDG based assay provides a reliable and high-throughput method for determining the inhibitory potency of novel compounds.[1] The data presented in this guide highlights the differences in potency and selectivity among commonly used SGLT2 inhibitors, which can inform the selection of appropriate compounds for further research and development. The provided protocols offer a foundation for establishing robust and reproducible screening platforms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tanabe-pharma.com [tanabe-pharma.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Stability-Indicating HPLC Methods for Dapagliflozin Propanediol Hydrate Analysis
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Dapagliflozin propanediol (B1597323) hydrate. This document summarizes key performance data, details experimental protocols, and offers a comparative overview of alternative analytical techniques.
Dapagliflozin propanediol hydrate, an inhibitor of sodium-glucose cotransporter 2 (SGLT2), is a widely used oral medication for the management of type 2 diabetes mellitus.[1] Ensuring the stability and quality of this pharmaceutical compound is paramount, necessitating the use of reliable and validated analytical methods. This guide focuses on the prevalent stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods, which are crucial for identifying and quantifying the active pharmaceutical ingredient (API) and its degradation products.
Comparative Analysis of Validated HPLC Methods
Several studies have established and validated stability-indicating RP-HPLC methods for this compound, both as a single agent and in combination with other drugs. The following tables summarize the key chromatographic conditions and validation parameters from a selection of published methods, providing a clear comparison for researchers selecting an appropriate analytical strategy.
Table 1: Chromatographic Conditions of Validated HPLC Methods for Dapagliflozin
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | BDS Hypersil C18 (250x4.6 mm, 5µm)[1] | Gemini C18[2] | Inertsil ODS-3V (150 x 4.6 mm, 5µ)[3] | Kromasil 100-5-C8 (100 mm × 4.6 mm)[4] | Prontosil C18 (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Gradient: Water and Acetonitrile[1] | Isocratic: Methanol: 20 mM Ammonium formate (B1220265) (70:30 v/v)[2][6] | Gradient: Phosphate (B84403) buffer (pH 3.5) and Acetonitrile[3] | Isocratic: Acetonitrile:Water (52:48)[4] | Isocratic: Acetonitrile: 3.5 pH Potassium dihydrogen phosphate buffer (60:40 v/v)[5] |
| Flow Rate | 1.0 mL/min[1] | 1.0 ml/min[2] | 1.0 mL/minute[3] | 1.0 mL/min[4] | 1 mL/min[5] |
| Detection Wavelength | 224 nm[1][4] | 225 nm[2][6] | 233 nm[3] | 224 nm[4] | 227 nm[5] |
| Retention Time (Dapagliflozin) | 22.968 min[1] | 4.20 minutes[2][6] | 7.45 min[3] | 1.67 minutes[4] | 3.61 min[5] |
Table 2: Validation Parameters of Selected HPLC Methods for Dapagliflozin
| Parameter | Method 1 | Method 2 | Method 3 | Method 6 | Method 7 |
| Linearity Range (µg/mL) | 2.0-200[1] | 5-100[2][6][7] | 5-15[3] | 2–24[7] | 5-100[6] |
| Correlation Coefficient (R²) | - | 0.9995[2][6][7] | 0.999[3] | 0.9998[7] | 0.9995[6] |
| Accuracy (% Recovery) | - | 99.81-100.78%[2][6][7] | - | 99.89%[7] | 99.81-100.78%[6] |
| LOD (µg/mL) | - | 0.947[2][6] | - | 0.60[7] | 0.947[6] |
| LOQ (µg/mL) | - | 2.869[6] | - | 1.81[7] | 2.869[6] |
| Precision (%RSD) | <2.0 | <2%[2] | - | <2 | <2 |
Experimental Protocols
The validation of a stability-indicating HPLC method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The core experiments are detailed below.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3] These studies involve subjecting the drug substance to various stress conditions to produce degradation products. A typical protocol includes:
-
Acid Hydrolysis: Treatment with 1 N HCl for several hours.[2]
-
Base Hydrolysis: Treatment with 1 N NaOH for several hours.[2]
-
Oxidative Degradation: Exposure to 3% H₂O₂ for a specified period.[2]
-
Thermal Degradation: Heating the sample in a hot air oven (e.g., at 70°C for 60 hours).[2]
-
Photolytic Degradation: Exposing the sample to UV radiation for an extended duration.[2]
The developed HPLC method must be able to resolve the main drug peak from any degradation products formed under these stress conditions.[3]
Method Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is confirmed by the absence of interference from blank and placebo samples at the retention time of the analyte.[1]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of a standard solution and plotting the peak area against concentration.[2]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix, expressed as a percentage.[2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[1]
Visualization of the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of a stability-indicating HPLC method for this compound.
Caption: Workflow for HPLC Method Validation.
Alternative Analytical Techniques
While RP-HPLC is the most widely employed technique, other methods have been utilized for the analysis of Dapagliflozin.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers advantages over conventional HPLC, including shorter run times, better resolution, and lower solvent consumption. A study utilizing UHPLC for Dapagliflozin demonstrated a pseudo-first-order reaction degradation kinetics in an alkaline medium.[8]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be a cost-effective alternative for routine quality control, offering high sample throughput.
-
UV-Visible Spectrophotometry: While simpler and more accessible, spectrophotometric methods often lack the specificity of chromatographic techniques, especially for stability-indicating assays where degradation products may have overlapping absorption spectra.
References
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Dapagliflozin Propanediol Monohydrate and Teneligliptin Hydrobromide Hydrate in Synthetic Mixture [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
A Comparative Analysis of the Dissolution Profiles of Dapagliflozin Propanediol Hydrate and Other Leading Gliflozins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro dissolution profiles of Dapagliflozin propanediol (B1597323) hydrate (B1144303) against other prominent sodium-glucose cotransporter-2 (SGLT2) inhibitors, including Canagliflozin, Empagliflozin, and Ertugliflozin. The data and methodologies presented are collated from various scientific studies to offer an objective overview for research and development purposes.
The dissolution of an active pharmaceutical ingredient (API) from its solid dosage form is a critical parameter influencing its bioavailability. For SGLT2 inhibitors, a class of oral antihyperglycemic agents, understanding the dissolution characteristics is pivotal for formulation development and ensuring therapeutic efficacy. This guide summarizes available quantitative data, details the experimental protocols used in these studies, and provides visual representations of the SGLT2 signaling pathway and a typical dissolution testing workflow.
Comparative Dissolution Profile Summary
Dapagliflozin propanediol hydrate, classified as a Biopharmaceutics Classification System (BCS) Class III drug, generally exhibits high solubility and rapid dissolution, particularly in acidic media simulating gastric fluid.[1][2] Studies on commercial Dapagliflozin tablets (Forxiga®) have shown more than 85% of the drug dissolving within 15 to 30 minutes in simulated gastric fluid (pH 1.2).[1][2]
Empagliflozin, also a BCS Class III drug, demonstrates good solubility and dissolution.[3] Research on Empagliflozin tablets has indicated that over 80% of the drug dissolves within the first 5 to 15 minutes in various media, including 0.01 M HCl and phosphate (B84403) buffer (pH 6.8).[3][4]
Canagliflozin is classified as a BCS Class II or IV drug, suggesting lower solubility compared to Dapagliflozin and Empagliflozin.[5][6][7] Dissolution studies of Canagliflozin tablets (Invokana®) in standard BCS buffers show limited drug release, often around 10%. However, in biorelevant media that mimic the fasted (FaSSIF) and fed (FeSSIF) states of the intestine, complete dissolution can be achieved, highlighting the importance of the formulation and the in vivo environment.[5]
Ertugliflozin is described as a BCS Class I drug, indicating both high solubility and high permeability.[8] Immediate-release tablets of Ertugliflozin are reported to dissolve rapidly in vitro, with at least 85% of the drug dissolving within 15 minutes.[8]
Data Presentation
The following tables summarize the dissolution data for each gliflozin as reported in various studies. Due to the differing experimental conditions, direct comparison of percentages across tables should be done with caution.
Table 1: Dissolution Profile of this compound
| Time (minutes) | Dissolution Medium | % Drug Dissolved (Mean) |
| 5 | Simulated Gastric Fluid (pH 1.2) | >85% |
| 10 | Simulated Gastric Fluid (pH 1.2) | >90% |
| 15 | Simulated Gastric Fluid (pH 1.2) | >95% |
| 30 | Simulated Gastric Fluid (pH 1.2) | ~100% |
| Data synthesized from multiple sources indicating rapid dissolution. |
Table 2: Dissolution Profile of Canagliflozin
| Time (minutes) | Dissolution Medium | % Drug Dissolved (Mean) |
| 60 | BCS Buffer (pH 1.2, 4.5, 6.8) | ~10% |
| 120 | FaSSIF | >90% |
| 120 | FeSSIF | >90% |
| Data highlights the impact of biorelevant media on the dissolution of a low-solubility compound. |
Table 3: Dissolution Profile of Empagliflozin
| Time (minutes) | Dissolution Medium | % Drug Dissolved (Mean) |
| 5 | 0.01 M HCl | >80% |
| 10 | 0.01 M HCl | >90% |
| 15 | 0.01 M HCl | >95% |
| 30 | 0.01 M HCl | ~100% |
| 5 | Phosphate Buffer (pH 6.8) | >80% |
| 10 | Phosphate Buffer (pH 6.8) | >90% |
| 15 | Phosphate Buffer (pH 6.8) | >95% |
| 30 | Phosphate Buffer (pH 6.8) | ~100% |
| Data synthesized from studies showing rapid dissolution in various media. |
Table 4: Dissolution Profile of Ertugliflozin
| Time (minutes) | Dissolution Medium | % Drug Dissolved (Mean) |
| 15 | Aqueous media (pH 1.2 - 6.8) | ≥85% |
| Data based on reports of rapid dissolution for this high-solubility compound. |
Experimental Protocols
The methodologies for the key dissolution experiments cited are detailed below. These protocols are representative of standard pharmaceutical industry practices for in vitro release testing.
1. Dissolution Testing of Dapagliflozin Tablets [1]
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) without enzymes.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.
-
Quantification Method: UV-Vis Spectrophotometry at a wavelength of 224 nm.
2. Dissolution Testing of Canagliflozin Tablets [5]
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Media:
-
BCS Buffers (pH 1.2, 4.5, and 6.8).
-
Fasted State Simulated Intestinal Fluid (FaSSIF).
-
Fed State Simulated Intestinal Fluid (FeSSIF).
-
-
Volume: 900 mL.
-
Temperature: 37°C.
-
Paddle Speed: 75 rpm.
-
Quantification Method: High-Performance Liquid Chromatography (HPLC).
3. Dissolution Testing of Empagliflozin Tablets [3][4]
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of 0.01 M Hydrochloric Acid or Phosphate Buffer pH 6.8.[3][9]
-
Temperature: 37 ± 0.5°C.[3]
-
Paddle Speed: 50 rpm.[3]
-
Sampling Times: 5, 10, 15, 20, 30, 40, 50, and 60 minutes.[3]
-
Quantification Method: UV Spectrophotometry.[3]
4. Dissolution Testing of Ertugliflozin Tablets [8][10]
-
Apparatus: Information on the specific apparatus is not detailed in the available results, but USP Apparatus I (Basket) or II (Paddle) are standard.
-
Dissolution Medium: Aqueous media over a pH range of 1.2 to 6.8.[8]
-
Volume: Typically 900 mL.
-
Temperature: 37 ± 1°C.[8]
-
Agitation Speed: Not specified, but typically 50-100 rpm for paddle or basket apparatus.
-
Quantification Method: Not specified, but likely HPLC or UV Spectrophotometry.
Mandatory Visualization
Caption: SGLT2 Inhibition Pathway in the Renal Proximal Tubule.
Caption: Experimental Workflow for In Vitro Dissolution Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Dissolution Profile of Dapagliflozin: Development, Method Validation, and Analysis of Commercial Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. jumdc.com [jumdc.com]
- 5. Randomized, “head‐to‐head” studies comparing different SGLT2 inhibitors are definitely needed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-to-Head in Heart Failure: Comparative Insights on Empagliflozin and Dapagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consumersafety.org [consumersafety.org]
- 8. Comparison of INVOKANA to Other SGLT2 Inhibitors [jnjmedicalconnect.com]
- 9. marleydrug.com [marleydrug.com]
- 10. azcompletehealth.com [azcompletehealth.com]
Benchmarking Dapagliflozin Propanediol Hydrate's Selectivity Against Other SGLT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303) against other prominent sodium-glucose cotransporter (SGLT) inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to support researchers in their drug discovery and development efforts.
Data Presentation: Comparative Selectivity of SGLT Inhibitors
The selectivity of SGLT inhibitors is a critical determinant of their therapeutic profile. High selectivity for SGLT2 over SGLT1 is generally desired to minimize off-target effects, such as gastrointestinal adverse events associated with SGLT1 inhibition in the gut. The table below summarizes the half-maximal inhibitory concentration (IC50) values of dapagliflozin and other SGLT inhibitors against human SGLT1 and SGLT2. A higher SGLT1/SGLT2 IC50 ratio indicates greater selectivity for SGLT2.
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Dapagliflozin | 1.1[1] | 1400[2] | ~1273-fold |
| Canagliflozin | 2.2 - 4.2[3][4] | 663 - 910[3] | ~158 to 413-fold |
| Empagliflozin | 3.1[2][5] | 8300[2] | >2500-fold |
| Ipragliflozin | 7.38[6] | 1876[6] | ~254-fold |
| Ertugliflozin | 0.877[4] | >877[4] | >1000-fold |
Signaling Pathway of SGLT2 Inhibition
SGLT2 inhibitors, such as dapagliflozin, exert their therapeutic effect by selectively targeting the SGLT2 protein, which is predominantly expressed in the proximal convoluted tubules of the kidneys. By blocking SGLT2, these inhibitors prevent the reabsorption of filtered glucose from the tubular fluid back into the bloodstream, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels. This mechanism of action is independent of insulin (B600854) secretion or action.
Experimental Protocols
The determination of IC50 values for SGLT inhibitors is typically performed using cell-based assays. The following is a representative protocol for assessing the selectivity of a compound for human SGLT1 and SGLT2.
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against human SGLT1 and SGLT2 transporters.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
-
Culture Media: Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Buffers:
-
Sodium-containing buffer (e.g., Krebs-Ringer-Hepes buffer).
-
Sodium-free buffer (e.g., KRH with NaCl replaced by choline (B1196258) chloride).
-
-
Glucose Analog: A non-metabolizable, labeled glucose analog. Common choices include:
-
Radiolabeled: [¹⁴C]α-methyl-D-glucopyranoside ([¹⁴C]AMG).
-
Fluorescent: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) or 1-NBDG.
-
-
Test Compounds: Dapagliflozin propanediol hydrate and other SGLT inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Control Inhibitor: A known non-selective SGLT inhibitor like phlorizin.
-
Plates: 96-well microplates (clear for radiometric assays, black with clear bottoms for fluorescent assays).
-
Detection Instrument: Scintillation counter (for radiometric assays) or fluorescence plate reader (for fluorescent assays).
-
Lysis Buffer: (e.g., 0.1% Triton X-100 in PBS).
Procedure:
-
Cell Culture: Culture the hSGLT1- and hSGLT2-expressing cells in their respective growth media in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitor in the sodium-containing assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that causes cellular toxicity (typically ≤ 0.5%).
-
Assay Initiation: a. On the day of the assay, wash the confluent cell monolayers twice with pre-warmed sodium-free buffer to remove any endogenous sodium and glucose. b. Add the prepared dilutions of the test compounds or vehicle control (for total uptake) to the respective wells. For determining non-specific uptake, use either a high concentration of unlabeled D-glucose to outcompete the labeled analog or perform the uptake in sodium-free buffer. c. Pre-incubate the plate at 37°C for 15-30 minutes.
-
Glucose Uptake: a. Initiate glucose uptake by adding the labeled glucose analog (e.g., [¹⁴C]AMG or 2-NBDG) to each well. b. Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes) to allow for glucose analog uptake.
-
Termination of Uptake: a. Aspirate the uptake solution from the wells. b. Immediately wash the cells three times with ice-cold sodium-free buffer to stop the transport process and remove any extracellular labeled analog.
-
Cell Lysis: Add lysis buffer to each well and incubate at room temperature with gentle shaking to ensure complete cell lysis.
-
Detection: a. Radiometric Assay: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. b. Fluorescent Assay: Measure the fluorescence of the cell lysates using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for 2-NBDG).
-
Data Analysis: a. Calculate the specific SGLT-mediated uptake by subtracting the non-specific uptake from the total uptake. b. Determine the percentage of inhibition for each concentration of the test compound relative to the specific uptake in the vehicle control wells. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow for SGLT Inhibitor Selectivity Screening
The process of screening and characterizing the selectivity of SGLT inhibitors involves a systematic workflow, from initial cell line preparation to final data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis [frontiersin.org]
- 6. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches [frontiersin.org]
Safety Operating Guide
Proper Disposal of Dapagliflozin Propanediol Hydrate: A Guide for Laboratory Professionals
The proper disposal of dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303) is crucial for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory standards. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
Immediate Safety and Handling Precautions
Before disposal, it is essential to handle dapagliflozin propanediol hydrate with appropriate care. This compound is a potent, pharmacologically active material. Occupational exposure, even to small amounts, may cause physiological effects.[1] It is classified as harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[2]
Key safety and handling recommendations are summarized in the table below.
| Category | Recommendation | Source Documents |
| Personal Protective Equipment (PPE) | Wear protective gloves, impervious clothing, and safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | Safety Data Sheets |
| Handling | Avoid all contact and inhalation of dust, mists, and vapors.[3] Handle in a well-ventilated area, preferably in a laboratory hood.[4] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2] | Safety Data Sheets |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[2][5] The product should be stored locked up.[2][4] | Safety Data Sheets |
| First Aid (Exposure) | If on Skin: Wash off with soap and plenty of water.[1][2] If in Eyes: Rinse cautiously with water for at least 15 minutes.[1][2] If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[1] If Inhaled: Remove to fresh air.[1][2] | Safety Data Sheets |
Step-by-Step Disposal Procedure
Improper disposal, such as flushing down drains or discarding in regular trash, can release active pharmaceutical ingredients into the environment, posing risks to ecosystems.[6][7] The disposal of this compound is governed by regulations from agencies like the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[6][7][8]
Core Disposal Protocol
The recommended and required method for disposing of this compound is through a licensed hazardous material disposal company.
-
Do Not Dispose in Drains or Trash : Avoid discharging the material into drains, water courses, or onto the ground.[1][3] The EPA's Subpart P rule for hazardous waste pharmaceuticals explicitly bans flushing or "sewering" of such materials by healthcare facilities.[6][9]
-
Containment : Collect excess and expired materials, including any contaminated residues or liners, in a suitable, closed, and correctly labeled container for disposal.[3][5]
-
Engage a Licensed Professional : Offer the contained material to a licensed hazardous material or special waste disposal company.[1][4] It is the responsibility of the product user to determine if the material meets the criteria for hazardous waste at the time of disposal.
-
Incineration : The preferred method of destruction is burning in a chemical incinerator equipped with an afterburner and scrubber.[1][3] Most hazardous pharmaceutical waste is treated via incineration at a licensed medical incineration site.[6]
-
Follow All Regulations : Ensure that all federal, state, and local regulations regarding the disposal and destruction of this material are strictly followed.[1][4] The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.
Spill and Contamination Cleanup
In the event of a spill, follow these procedures to ensure safety and proper containment.
-
Evacuate and Ventilate : Keep unnecessary personnel away and ensure adequate ventilation.[1][2]
-
Use Personal Protective Equipment : Wear appropriate PPE, including impervious clothing, gloves, eye protection, and a suitable respirator to avoid inhalation of dust.[2]
-
Containment : Sweep or vacuum up the spillage.[1] Avoid generating dust during clean-up.[1] Absorb solutions with a liquid-binding material like diatomite.[2]
-
Collection : Collect the spilled material and cleanup residues in a suitable container for disposal according to the procedures outlined above.[1][3]
-
Decontamination : Clean the surface thoroughly to remove any residual contamination.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. biosynth.com [biosynth.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. chemicalbull.com [chemicalbull.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. danielshealth.com [danielshealth.com]
- 9. medprodisposal.com [medprodisposal.com]
Personal protective equipment for handling Dapagliflozin propanediol hydrate
Essential Safety and Handling Guide for Dapagliflozin Propanediol (B1597323) Hydrate (B1144303)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory professionals handling Dapagliflozin propanediol hydrate. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield.[1][2] | Protects against splashes and airborne particles that can cause serious eye irritation. An emergency eyewash station should be readily accessible.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Consider double gloving. | Prevents skin contact which can cause irritation.[1] Gloves should be inspected before use and disposed of properly after handling the material.[2][4] |
| Skin and Body Protection | Impervious laboratory coat or clothing.[1][2] | Provides a barrier against accidental skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially where dust or aerosols may be generated.[1][5] | Minimizes the risk of respiratory tract irritation from inhalation of the compound.[1] |
Occupational Exposure Limits
While some sources indicate no established occupational exposure limit values, it is best practice to handle this compound with a high degree of caution.[1][2][5] One source suggests a time-weighted average (TWA) exposure limit.
Table 2: Occupational Exposure Limit
| Parameter | Value | Source |
| Time-Weighted Average (TWA) | 0.01 mg/m³ |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is correctly worn. Work in a well-ventilated area, preferably within a laboratory fume hood.[1][6]
-
Weighing and Transfer : Handle the compound carefully to avoid the formation of dust and aerosols.[1] Use appropriate tools for transfer.
-
Solution Preparation : When dissolving the compound, add it to the solvent slowly to prevent splashing.
-
Post-Handling : After handling, wash hands and other exposed skin areas thoroughly with soap and water.[1] Do not eat, drink, or smoke in the work area.[1]
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3][4] The recommended storage temperature is between -20°C and 4°C, potentially with a desiccant.[1][4] The substance should be stored in a locked-up, secure location.[1][6]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material : Surplus and non-recyclable solutions should be offered to a licensed disposal company.[4]
-
Contaminated Materials : All contaminated materials, including gloves, lab coats, and absorbent pads, should be collected in a designated, sealed hazardous waste container.
-
Disposal Method : The preferred method of disposal is incineration in a licensed facility equipped with an afterburner and scrubber.[2] All disposal activities must be in accordance with local, state, and federal regulations.[1][6]
Emergency Procedures
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Chemical Spill Response Workflow
The following diagram outlines the procedural flow for managing a spill of this compound.
Caption: Workflow for a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
